molecular formula C10H13N B1267971 7-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 58960-03-5

7-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1267971
CAS No.: 58960-03-5
M. Wt: 147.22 g/mol
InChI Key: SYFXGQYGECZNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,2,3,4-tetrahydroquinoline (CAS 58960-03-5) is an organic compound with the molecular formula C 10 H 13 N and a molecular weight of 147.22 g/mol [ ]. It is a derivative of 1,2,3,4-tetrahydroquinoline (THQ), a privileged scaffold prevalent in numerous biologically active natural products and synthetic therapeutic agents due to its significant pharmacological potential [ ][ ][ ]. The THQ core structure is a common motif in medicinal and organic chemistry, making its substituted derivatives, such as this 7-methyl analog, valuable building blocks for drug discovery and development [ ]. This compound serves as a key synthetic intermediate in organic synthesis. It can be synthesized via methods like the Pictet-Spengler condensation, a classic reaction for constructing the tetrahydroisoquinoline scaffold, or through hydrogenation of the corresponding quinoline precursor [ ][ ]. Researchers utilize this chemical in the exploration of novel compounds with potential biological activities. Substituted tetrahydroquinolines are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, anti-cancer, and anti-malarial activities, as documented in medicinal chemistry studies [ ]. Handling of this product requires appropriate safety precautions. The compound has predicted hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H351 (suspected of causing cancer) [ ][ ]. It is recommended to use personal protective equipment and handle the material in a well-ventilated area. The predicted density is 0.990±0.06 g/cm 3 and the predicted boiling point is 263.1±25.0 °C [ ]. Please Note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFXGQYGECZNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332546
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58960-03-5
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Skraup Synthesis of 7-Methylquinoline from m-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Skraup synthesis, a cornerstone of quinoline chemistry, specifically focusing on the preparation of 7-methylquinoline from m-toluidine. Authored from the perspective of a Senior Application Scientist, this document elucidates the intricate mechanistic details, provides a field-tested experimental protocol, and contextualizes the synthesis within the broader landscape of pharmaceutical development.

Strategic Overview: The Enduring Relevance of the Skraup Synthesis

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis remains a powerful and direct method for the formation of the quinoline scaffold.[1] Quinolines are a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] The synthesis of 7-methylquinoline is of particular interest as a key starting material for more complex molecular architectures.[3]

The reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4] While conceptually straightforward, the synthesis is notoriously exothermic and requires careful control to ensure both safety and optimal yield.[5] This guide will dissect the underlying principles to empower researchers to approach this synthesis with confidence and precision.

The Chemical Rationale: A Mechanistic Dissection

The Skraup synthesis is a multi-step process that elegantly constructs the quinoline ring system. The overall transformation is a testament to classical organic chemistry principles, involving dehydration, conjugate addition, electrophilic aromatic substitution, and oxidation.

Step 1: Formation of the Electrophilic Partner: Dehydration of Glycerol

The reaction is initiated by the strong dehydration of glycerol by concentrated sulfuric acid to form acrolein (prop-2-enal), a highly reactive α,β-unsaturated aldehyde.[6] This step is critical as it generates the three-carbon unit required to form the pyridine ring of the quinoline system.

Step 2: Michael Addition of m-Toluidine

The nitrogen atom of m-toluidine, acting as a nucleophile, undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of acrolein.[4] This is followed by tautomerization to yield a more stable β-anilinopropionaldehyde intermediate.

Step 3: Cyclization via Electrophilic Aromatic Substitution

The aldehyde group is protonated by the acidic medium, rendering it a potent electrophile. This activates the molecule for an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the m-toluidine moiety attacks the protonated carbonyl carbon, leading to the formation of a new six-membered ring and the generation of a 1,2-dihydroquinoline intermediate after dehydration.[2][7]

The Regiochemical Outcome: When using a meta-substituted aniline such as m-toluidine, the cyclization can occur at either of the positions ortho to the amino group (C2 or C6). This leads to the formation of two isomeric products: 7-methyl-1,2-dihydroquinoline and 5-methyl-1,2-dihydroquinoline . The 7-methyl isomer is typically the major product.[3][8]

Step 4: Aromatization through Oxidation

The final step is the oxidation of the 1,2-dihydroquinoline intermediate to the stable aromatic quinoline ring.[6] This is accomplished by an oxidizing agent, historically arsenic pentoxide (As₂O₅) or, more commonly in modern practice, nitrobenzene, which is reduced to aniline in the process.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the key transformations in the Skraup synthesis of 7-methylquinoline.

Skraup_Mechanism Figure 1: Mechanism of the Skraup Synthesis cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 β-(m-toluidino)propionaldehyde mToluidine m-Toluidine mToluidine->Intermediate1 Conjugate Addition Intermediate2 1,2-Dihydro-7-methylquinoline Intermediate1->Intermediate2 H⁺ -H₂O Product 7-Methylquinoline Intermediate2->Product [O] (e.g., Nitrobenzene) Skraup_Workflow Figure 2: Experimental Workflow cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants 1. Combine m-Toluidine, Glycerol, & As₂O₅ Acid 2. Add H₂SO₄ (exothermic) Reactants->Acid Reflux 3. Heat to initiate, then reflux 3-4h Acid->Reflux Cool 4. Cool & Dilute with H₂O Reflux->Cool Base 5. Basify with NaOH Cool->Base Steam 6. Steam Distill Base->Steam Extract 7. Extract with Et₂O Steam->Extract Dry 8. Dry & Evaporate Extract->Dry Separate 9. Separate Isomers (Distillation/Chromatography) Dry->Separate Product 7-Methylquinoline Separate->Product

Sources

7-Methyl-1,2,3,4-tetrahydroquinoline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroquinoline Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its core identifiers, physicochemical properties, synthesis protocols, potential applications, and safety considerations, grounding the discussion in established scientific principles and field-proven insights.

Core Identifiers and Physicochemical Properties

This compound is a substituted derivative of tetrahydroquinoline, a core scaffold found in numerous biologically active molecules.[1] Accurate identification is paramount for research and regulatory compliance.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

IdentifierValueSource(s)
CAS Number 58960-03-5[2][3][4]
Molecular Formula C₁₀H₁₃N[2]
Molecular Weight 147.22 g/mol [2]
IUPAC Name This compound[2]
Synonyms 1,2,3,4-Tetrahydro-7-methylquinoline[2]
SMILES CC1=CC2=C(C=C1)CCCN2[5]
InChI InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3[3]
InChIKey SYFXGQYGECZNFQ-UHFFFAOYSA-N[3]
Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, from synthesis to biological assays. Below are the predicted and available properties for this compound.

PropertyValueNotes
Boiling Point 263.1 ± 25.0 °CPredicted[6]
Density 0.990 ± 0.06 g/cm³Predicted[6]
pKa 5.26 ± 0.20Predicted[6]
Storage Temperature 2-8°CRecommended[6]
Physical State Liquid (presumed)Based on parent compound
Purity ≥ 98%Commercially available[2]

Synthesis and Mechanistic Rationale

The synthesis of substituted tetrahydroquinolines is a well-established area of organic chemistry. A logical and efficient pathway to this compound starts from readily available m-toluidine, proceeding through a two-stage process: quinoline formation via the Skraup synthesis, followed by catalytic hydrogenation.

Stage 1: Skraup Synthesis of 7-Methylquinoline

The Skraup synthesis is a classic and robust method for constructing the quinoline ring system. The reaction condenses an aniline (m-toluidine), glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent (m-nitrobenzenesulfonate).

Experimental Protocol:

  • Combine m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol) in a round-bottom flask equipped with a mechanical stirrer.[7]

  • Prepare a solution of 98% sulfuric acid (2.7 mol) in water (61.5 g) and cool it in an ice bath.[7]

  • Add the cooled H₂SO₄/H₂O solution drop-wise to the stirred reaction mixture. Maintain the temperature of the exothermic reaction using an ice bath as needed.[7]

  • After the addition is complete, heat the mixture, which will initiate a vigorous, controlled reaction.[7]

  • Following the main reaction, heat the mixture to 150°C for an additional 3 hours to ensure completion.[7]

  • Cool the mixture and dilute with water before neutralizing with a base (e.g., NaOH solution) to precipitate the crude product.[7]

  • Isolate the product via steam distillation. The distillate, containing a mixture of 5-methyl and 7-methylquinoline (typically in a 1:2 ratio), is collected.[7]

  • Purify the 7-methylquinoline isomer from the mixture by vacuum distillation (bp 91°C at 3 mmHg).[7]

Causality and Expertise: The Skraup reaction is chosen for its efficiency in building the core quinoline scaffold from simple precursors. Using m-toluidine as the aniline source directs the cyclization to form a mixture of 5- and 7-methylquinolines. The 7-methyl isomer is the major product due to the directing effects of the methyl group on the aromatic ring during the electrophilic cyclization step.

Stage 2: Catalytic Hydrogenation to this compound

The aromatic quinoline ring is subsequently reduced to the desired tetrahydroquinoline. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol:

  • Dissolve the purified 7-methylquinoline in a suitable solvent such as ethanol.

  • Add a catalytic amount of a hydrogenation catalyst, typically Palladium on carbon (5-10% Pd/C).

  • Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker).

  • Pressurize the system with hydrogen gas (H₂) to a suitable pressure (e.g., 50-100 psi).

  • Heat the reaction mixture (e.g., to 50-60°C) and agitate until hydrogen uptake ceases, indicating reaction completion.

  • Cool the reaction, vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Trustworthiness: This two-stage protocol is a self-validating system. The identity and purity of the intermediate (7-methylquinoline) and the final product can be confirmed at each step using standard analytical techniques such as NMR spectroscopy, GC-MS, and IR spectroscopy.[7]

Diagram: Synthesis Workflow

G cluster_stage1 Stage 1: Skraup Synthesis cluster_stage2 Stage 2: Catalytic Hydrogenation A m-Toluidine + Glycerol C Vigorous Reaction & Heat (150°C) A->C B H₂SO₄ / Oxidizing Agent (m-nitrobenzenesulfonate) B->C D Neutralization & Steam Distillation C->D E 7-Methylquinoline (Major Product) D->E H Hydrogenation Reaction (Heat & Pressure) E->H F H₂ Gas F->H G Pd/C Catalyst in Ethanol G->H I Catalyst Filtration H->I J This compound I->J

Caption: A two-stage synthesis of this compound.

Applications in Research and Drug Development

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][8]

Authoritative Grounding: The THQ nucleus is a core component of drugs with antiarrhythmic, schistosomicidal, and antiviral properties.[1] Derivatives are being investigated for treating neurodegenerative disorders like Alzheimer's disease, as well as for their potential as antimalarial and anti-HIV agents.[1] In oncology, the THQ scaffold has been explored for developing mTOR inhibitors for cancer therapy.[9]

While specific biological activities for the 7-methyl isomer are not extensively documented in publicly available literature, its structural similarity to other active THQ derivatives makes it a valuable compound for:

  • Scaffold Hopping and Analogue Synthesis: It serves as a building block for creating libraries of novel compounds for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of 7-methyl THQ derivatives to those with methyl groups at other positions (e.g., 6-methyl or 8-methyl), researchers can probe the specific steric and electronic requirements of a biological target.

  • Fragment-Based Drug Discovery: As a structurally simple yet biologically relevant fragment, it can be used to identify initial binding interactions with therapeutic targets like kinases or receptors.

Safety, Handling, and Storage

Known Hazards of Related Compounds:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[10]

  • Causes skin irritation (Category 2).[10]

  • Causes serious eye irritation (Category 2).[10]

  • May cause respiratory irritation (STOT SE 3).[10]

  • Suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2).[10]

Personal Protective Equipment (PPE) and Handling
PrecautionSpecificationRationale
Ventilation Handle in a certified chemical fume hood.To prevent inhalation of vapors.[11]
Eye Protection Wear chemical safety goggles and/or a face shield.Protects against splashes and eye irritation.[10]
Hand Protection Wear chemically resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[10]
Skin Protection Wear a lab coat and appropriate protective clothing.Prevents accidental skin exposure.[11]
Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage is between 2-8°C.[6] Keep away from oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.

Diagram: Laboratory Handling Workflow

start Start: Handle Compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in Fume Hood ppe->hood weigh Weigh/Transfer Compound hood->weigh reaction Perform Experiment weigh->reaction storage Return to Storage (2-8°C, Sealed) reaction->storage waste Segregate Waste (Solid & Liquid) reaction->waste cleanup Decontaminate Glassware & Work Area storage->cleanup waste->cleanup end End cleanup->end

Caption: A standard workflow for safely handling chemical reagents.

References

  • This compound CAS#: 58960-03-5. (n.d.). Retrieved January 16, 2026, from [Link]

  • Al-Saeedi, A. H. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 10(5), 154-158. Available at: [Link]

  • abcr Gute Chemie. (n.d.). AB483532 | CAS 58960-03-5. Retrieved January 16, 2026, from [Link]

  • Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. Available at: [Link]

  • Chaube, U., Dey, R., Shaw, S., Patel, B. D., & Bhatt, H. G. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23). Available at: [Link]

  • Rong, L., et al. (2012). Multicomponent reactions (MCR) for the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles. As referenced in RSC Advances, 11(21), 12254-12287.*
  • Hanna, M. A., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 23(9), 2344. Available at: [Link]

  • Singh, K., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(3). Available at: [Link]

  • Hanna, M. A., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(1), 123. Available at: [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10337-10376. Available at: [Link]

  • Fisyuk, A. S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-23. Available at: [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved January 16, 2026, from [Link]

  • Sabale, P. M., Patel, P., & Kaur, P. (2017). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 134-142. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-methylquinoline. Retrieved January 16, 2026, from [Link]

  • Kouznetsov, V. V., et al. (2011). Simple Preparation of New Potential Bioactive Nitrogen-Containing Molecules and Their Spectroscopy Analysis. As cited in ResearchGate. Available at: [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Prospective Biological Mechanisms of 7-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unbeknownst

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This guide delves into the potential mechanisms of action of a specific derivative, 7-Methyl-1,2,3,4-tetrahydroquinoline . It is imperative to state at the outset that, based on a comprehensive review of contemporary scientific literature, specific mechanistic studies targeting this particular molecule are not extensively available. Consequently, this document serves as both a summary of the known biological activities of the broader tetrahydroquinoline class and a forward-looking technical manual to empower researchers to elucidate the specific mechanisms of the 7-methyl analog. We will extrapolate from structurally related compounds to hypothesize potential pathways and provide robust, actionable experimental protocols for their investigation.

Part 1: The Tetrahydroquinoline Scaffold - A Foundation of Diverse Bioactivity

The 1,2,3,4-tetrahydroquinoline nucleus is a versatile pharmacophore, with substitutions at various positions leading to a wide spectrum of biological activities. Derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the mTOR pathway, and have shown efficacy as inverse agonists of nuclear receptors like RORγ.[3][4] Furthermore, the tetrahydroquinoline framework is found in compounds with demonstrated anti-proliferative effects against various cancer cell lines, including breast, prostate, and cervical cancer.[1]

While direct evidence for this compound is scarce, the presence of a methyl group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The exploration of its unique mechanistic footprint is a compelling area for future research.

Part 2: Postulated Mechanisms of Action for this compound

Based on the activities of analogous compounds, we can propose several plausible mechanisms of action for this compound that warrant experimental validation.

Hypothetical Target: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several substituted tetrahydroquinoline derivatives have been identified as potent mTOR inhibitors.[3][6] It is conceivable that this compound could also engage with this pathway.

Hypothesized Signaling Pathway: mTOR Inhibition

mTOR_Inhibition Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis 7_Me_THQ 7-Methyl-1,2,3,4- tetrahydroquinoline (Hypothetical Inhibitor) 7_Me_THQ->mTORC1 inhibits

Caption: Hypothetical inhibition of the mTOR signaling pathway by this compound.

Potential Anticancer Activity via Apoptosis Induction

Studies on other tetrahydroquinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells.[7] This is often associated with the disruption of mitochondrial membrane potential and the activation of caspases. This compound may share this pro-apoptotic activity.

Part 3: A Practical Guide to Mechanistic Elucidation

To move from hypothesis to evidence, a structured experimental approach is essential. The following protocols are designed to provide a comprehensive framework for investigating the mechanism of action of this compound.

Initial Screening for Bioactivity: Cytotoxicity Assays

The first step is to determine the cytotoxic potential of the compound against a panel of relevant human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], PC3 [prostate], HeLa [cervical]) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in appropriate media and conditions.[1]

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow Diagram: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer & Control Cell Lines Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of 7-Me-THQ Seeding->Compound_Prep Incubation Treat Cells and Incubate (24-72h) Compound_Prep->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: A stepwise workflow for assessing the cytotoxicity of this compound.

Investigating the Mechanism of Cell Death: Apoptosis Assays

If the compound exhibits cytotoxicity, the next step is to determine if it induces apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Target Identification and Validation

Based on the hypothesized mechanisms, specific molecular targets can be investigated.

Experimental Protocol: Western Blot for mTOR Pathway Proteins

  • Protein Extraction: Treat cells with this compound for various time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-S6K, S6K) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Part 4: Quantitative Data for Structurally Related Compounds

While specific data for this compound is not available, the following table summarizes the cytotoxic activity of some other substituted tetrahydroquinoline derivatives to provide a comparative context.

Compound ClassDerivativeCell LineActivity (IC50 in µM)Reference
Morpholine-Substituted TetrahydroquinolineCompound 10eA549 (Lung Cancer)0.033 ± 0.003[3]
Morpholine-Substituted TetrahydroquinolineCompound 10hMCF-7 (Breast Cancer)0.087 ± 0.007[3]
4-Acetamido-2-methyl-tetrahydroquinolineCompound 18HeLa (Cervical Cancer)13.15[1]
4-Hydroxy-3-methoxyphenyl substituted 3-methyl-tetrahydroquinolineJS-56MCF-7 (Breast Cancer)9.74
4-Hydroxy-3-methoxyphenyl substituted 3-methyl-tetrahydroquinolineJS-92MCF-7 (Breast Cancer)5.03

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within a well-established class of pharmacologically active compounds. This guide provides a comprehensive framework for initiating a thorough investigation into its biological mechanism of action. By systematically applying the outlined experimental protocols, researchers can elucidate its cytotoxic and pro-apoptotic potential, identify its molecular targets, and ultimately determine its therapeutic promise. The exploration of this specific derivative holds the potential to uncover novel structure-activity relationships and contribute to the development of next-generation therapeutics.

References

  • Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1084. [Link]

  • Rojas-V, L. F., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(34), 15589-15603. [Link]

  • Paredes, F., et al. (2019). Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. Investigación Clínica, 60(2), 136-151. [Link]

  • Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-15. [Link]

  • Kim, J. H., et al. (2018). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. Journal of Neuroinflammation, 15(1), 1-15. [Link]

  • Valasani, K. R., et al. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 824-829. [Link]

  • Wang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(2), 845-862. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]

  • Lee, J., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371. [Link]

  • Xia, Y., et al. (1998). Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. Journal of Medicinal Chemistry, 41(7), 1155-1162. [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. [Link]

  • Antkiewicz-Michaluk, L., et al. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. International Journal of Neuropsychopharmacology, 7(2), 177-186. [Link]

  • Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]

  • da Silva, G. A., et al. (2020). Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid. International Immunopharmacology, 88, 106931. [Link]

  • Al-Said, M. S., et al. (2016). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 21(9), 1150. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

  • Li, Y., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B. [Link]

  • Stoyanova, E., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

  • Knez, D., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(1), 1. [Link]

  • Yamakawa, T., et al. (2000). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 10(15), 1771-1774. [Link]

  • Ibi, D., et al. (2020). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 98(10), 685-692. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Antkiewicz-Michaluk, L., et al. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. International Journal of Neuropsychopharmacology, 7(2), 177-186. [Link]

  • El-Sawy, E. R., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 1-17. [Link]

  • Pike, A., et al. (2015). Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat. ACS Medicinal Chemistry Letters, 6(9), 956-961. [Link]

  • da Silva, G. A., et al. (2020). Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid. ResearchGate. [Link]

  • Jicha, B. A., et al. (2015). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]. Journal of Medicinal Chemistry, 58(15), 6213-6224. [Link]

  • Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. [Link]

  • Kujawski, J., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6698. [Link]

Sources

The Alchemist's Gambit: A Technical Guide to Domino Reactions in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Elegance of Molecular Complexity from Simplicity

In the intricate world of synthetic organic chemistry, the pursuit of efficiency, elegance, and sustainability has led to the ascendancy of domino reactions. These one-pot transformations, where a single synthetic operation triggers a cascade of bond-forming events, represent a paradigm shift in how we approach the construction of complex molecular architectures. This guide delves into the heart of this strategy, focusing on its application to the synthesis of 1,2,3,4-tetrahydroquinolines (THQs). The THQ scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and pharmaceutical agents with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical insights into this powerful synthetic methodology.

Chapter 1: The Domino Principle – More Than Just a Reaction

Domino reactions, also referred to as tandem or cascade reactions, are not merely a sequence of reactions performed in a single flask.[4][5] They are a testament to the principles of atom economy and green chemistry, minimizing waste by reducing the need for intermediate purification steps, solvent usage, and energy consumption.[4][5] The true artistry of designing a domino reaction lies in the strategic selection of starting materials and catalysts that, once activated, orchestrate a predetermined and often stereoselective series of intramolecular events.

The synthesis of tetrahydroquinolines via domino reactions offers several distinct advantages:

  • Increased Molecular Complexity: Multiple bonds and stereocenters can be formed in a single operation, rapidly building complex molecular frameworks from simple precursors.

  • Enhanced Efficiency: By circumventing the isolation and purification of intermediates, domino reactions significantly shorten synthetic routes, saving time and resources.

  • Improved Stereoselectivity: The constrained environment of an intramolecular cascade can often lead to high levels of diastereoselectivity and enantioselectivity, which is crucial for the synthesis of chiral drug candidates.

This guide will explore the major classes of domino reactions employed for THQ synthesis, dissecting their mechanisms and showcasing their synthetic utility.

Chapter 2: The Povarov Reaction – A [4+2] Cycloaddition Powerhouse

The Povarov reaction, a formal aza-Diels-Alder reaction, stands as one of the most versatile and widely employed methods for the synthesis of tetrahydroquinolines.[6][7] It typically involves the reaction of an aniline, an aldehyde, and an activated alkene (dienophile) in the presence of a Lewis or Brønsted acid catalyst.[7] The multicomponent nature of this reaction allows for the rapid generation of a diverse library of substituted THQs.[8]

Mechanism and Causality

The generally accepted mechanism proceeds through the initial formation of an electron-rich imine from the aniline and aldehyde. The acid catalyst activates the imine, lowering its LUMO energy for the subsequent [4+2] cycloaddition with the electron-rich alkene.

Povarov_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine In situ Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Activated Alkene THQ Tetrahydroquinoline Alkene->THQ [4+2] Cycloaddition Activated_Imine Activated Iminium Ion Imine->Activated_Imine Acid Catalyst Activated_Imine->THQ

The choice of catalyst is critical and directly influences the reaction's efficiency and selectivity. Lewis acids like InCl₃ and Sc(OTf)₃ are commonly used, as are Brønsted acids such as p-toluenesulfonic acid.[6][9] The dienophile's electronic nature is also a key determinant of reactivity; electron-rich alkenes like vinyl ethers and enamides are excellent partners in this transformation.[9]

Experimental Protocol: Three-Component Povarov Reaction

This protocol describes a general procedure for the synthesis of a 2,4-disubstituted tetrahydroquinoline.

Materials:

  • Substituted aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • N-vinyl-2-pyrrolidinone (1.2 mmol)

  • Indium(III) chloride (InCl₃, 10 mol%)

  • Acetonitrile (5 mL)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), and acetonitrile (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-vinyl-2-pyrrolidinone (1.2 mmol) followed by indium(III) chloride (0.1 mmol).

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

Quantitative Data Summary
EntryAnilineAldehydeDienophileCatalystYield (%)Reference
1AnilineBenzaldehydeEthyl vinyl etherSc(OTf)₃85[7]
2p-Toluidine4-ChlorobenzaldehydeN-Vinyl-2-pyrrolidinoneInCl₃92[6]
3AnilineBenzaldehydeCyclopentadieneInCl₃99 (endo)[7]

Chapter 3: Aza-Diels-Alder Reactions Beyond Povarov

While the Povarov reaction is a prominent example, other domino strategies employ the aza-Diels-Alder reaction. A notable variation involves the intramolecular aza-Diels-Alder reaction of in-situ generated ortho-quinone methide imines, which allows for the synthesis of fused tetrahydroquinoline systems with high stereoselectivity.[10]

Mechanism: Intramolecular Aza-Diels-Alder

This reaction is often catalyzed by chiral Brønsted acids, which control the enantioselectivity of the cyclization. The key intermediate is a chiral Brønsted acid-bound ortho-quinone methide imine, which undergoes a [4+2] cycloaddition with a tethered dienophile.

IADA_Reaction cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Product Precursor ortho-Amino Alcohol Precursor oQMI Chiral Brønsted Acid-Bound ortho-Quinone Methide Imine Precursor->oQMI Chiral Brønsted Acid Fused_THQ Fused Tetrahydroquinoline oQMI->Fused_THQ Intramolecular [4+2] Cycloaddition

The diastereoselectivity of this reaction is often dependent on the geometry of the dienophile.[10] This elegant strategy allows for the construction of complex polycyclic scaffolds in a single, highly controlled step.

Chapter 4: Reduction-Initiated Domino Sequences

Another powerful approach to tetrahydroquinoline synthesis involves domino reactions initiated by a reduction step.[4][11] These reactions typically start with a nitro-substituted aromatic compound that is reduced to an aniline in situ. The newly formed amino group then participates in subsequent intramolecular cyclization reactions.

Mechanism: Reductive Cyclization

A common sequence involves the reduction of a 2-nitrochalcone. The nitro group is reduced to an amine, which then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone moiety, forming the tetrahydroquinoline ring.[4]

Reductive_Cyclization cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Nitrochalcone 2-Nitrochalcone Aniline In situ Aniline Formation Nitrochalcone->Aniline Reduction (e.g., H₂, Pd/C) THQ Tetrahydroquinoline Aniline->THQ Intramolecular Michael Addition

The choice of reducing agent is crucial to the success of this reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[11] The solvent can also play a significant role in selectivity and yield.[4]

Experimental Protocol: Reductive Cyclization of a 2-Nitrochalcone

Materials:

  • 2-Nitrochalcone derivative (1.0 mmol)

  • 10% Palladium on carbon (10 wt%)

  • Dichloromethane (10 mL)

  • Hydrogen gas (balloon or Parr apparatus)

Procedure:

  • To a flask containing the 2-nitrochalcone (1.0 mmol) and 10% Pd/C (10 wt%), add dichloromethane (10 mL).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tetrahydroquinoline.

Chapter 5: Transition-Metal-Catalyzed Domino Syntheses

Transition-metal catalysis offers a broad and powerful platform for the development of novel domino reactions for tetrahydroquinoline synthesis.[4][11] These reactions often involve unique bond activations and catalytic cycles that are not accessible through other means.

An example is the iridium-catalyzed oxidative cyclization of amino alcohols.[4] In this process, the iridium complex first oxidizes the alcohol to an aldehyde. This is then captured by the neighboring amino group to form an imine, which is subsequently reduced by the hydridoiridium species generated during the initial oxidation step.[5]

Chapter 6: Organocatalyzed Asymmetric Domino Reactions

The rise of organocatalysis has provided a powerful toolkit for the asymmetric synthesis of tetrahydroquinolines via domino reactions.[12] Chiral organocatalysts, such as proline and its derivatives, can facilitate highly enantioselective transformations.

One such example is the domino aza-Michael-Michael reaction of o-N-protected aminophenyl α,β-unsaturated ketones with nitroalkenes.[13] This reaction, catalyzed by a chiral squaramide, can produce highly functionalized tetrahydroquinolines with excellent diastereoselectivity and enantioselectivity.[13]

Conclusion and Future Outlook

Domino reactions have revolutionized the synthesis of tetrahydroquinolines, offering efficient, elegant, and increasingly stereoselective routes to this important heterocyclic scaffold. The continued development of novel catalytic systems, including transition-metal complexes and organocatalysts, will undoubtedly lead to even more powerful and versatile domino strategies. As our understanding of reaction mechanisms deepens, so too will our ability to design and execute complex molecular transformations with unprecedented precision and control. The principles of domino synthesis are not just a collection of reactions; they are a guiding philosophy for the modern synthetic chemist, enabling the construction of the molecules that will shape the future of medicine and materials science.

References

  • Nammalwar, B., & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]

  • Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

  • de Paiva, W. F., et al. (2020). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. [Link]

  • de Paiva, W. F., et al. (2020). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Journal of the Brazilian Chemical Society, 31(9), 1775-1791. [Link]

  • Menéndez, J. C., et al. (2018). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 23(11), 2949. [Link]

  • Kouznetsov, V. V. (2017). Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment. Chemistry of Heterocyclic Compounds, 53(6-7), 652-666. [Link]

  • Unknown. (n.d.). Synthesis of fused tetrahydroquinoline using Povarov reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • An, L.-T., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 1839-1843. [Link]

  • Nammalwar, B., & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. [Link]

  • Wang, C., et al. (2022). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega, 7(25), 21743-21750. [Link]

  • Sabale, P. M., et al. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Pharmaceutical Sciences and Research, 10(7), 1675-1683. [Link]

  • Wang, C., et al. (2022). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega, 7(25), 21743-21750. [Link]

  • Kim, S., et al. (2014). Asymmetric Domino Aza-Michael—Michael Reaction of o-N-Protected Aminophenyl α,β-Unsaturated Ketones: Construction of Chiral Functionalized Tetrahydroquinolines. Tetrahedron, 70(42), 7755-7763. [Link]

  • Song, Y.-X., & Du, Z. (2020). Stereoselective synthesis of tetrahydroquinolines via asymmetric domino reaction. ResearchGate. [Link]

  • Kant, K., et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Synthesis, 56(10), 1349-1366. [Link]

  • Unknown. (n.d.). Aza-Diels-Alder reactions in the synthesis of tetrahydroquinoline structures. ResearchGate. [Link]

  • An, L.-T., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. PubMed. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Unknown. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

  • Unknown. (n.d.). Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

  • El-Sayed, M. A. A. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Journal of Natural Products, 86(10), 2374-2390. [Link]

  • Unknown. (2020). Synthesis of 1,4-Dihydroquinolines and 4H‑Chromenes via Organocatalytic Domino Aza/Oxa-Michael/1,6-Addition Reactions of para-Quinone Methides and Ynals. figshare. [Link]

  • Sridharan, V., et al. (2011). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. [Link]

  • Tietze, L. F. (2004). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. [Link]

  • Menéndez, J. C., et al. (2012). Synthesis of polysubstituted, functionalized quinolines through a metal-free domino process involving a C4–C3 functional group rearrangement. Organic & Biomolecular Chemistry, 10(12), 2346-2354. [Link]

  • Manske, R. H. F. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Unknown. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

Sources

Hydrogenation of 7-methylquinoline to 7-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Selective Hydrogenation of 7-Methylquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure is a key pharmacophore in a wide array of biologically active compounds, including antiarrhythmic, antiviral, and schistosomicidal agents.[1][2] Specifically, derivatives such as 7-Methyl-1,2,3,4-tetrahydroquinoline serve as crucial building blocks in the synthesis of pharmaceuticals, where the methyl group provides a key substitution point for molecular elaboration.[1][3][4]

The catalytic hydrogenation of quinolines to their corresponding 1,2,3,4-tetrahydro derivatives represents the most atom-economical and direct route to these valuable intermediates.[3][5] However, the challenge lies in controlling the reaction's selectivity. The goal is the exclusive reduction of the nitrogen-containing heterocyclic ring while preserving the integrity of the carbocyclic (benzene) ring and preventing over-hydrogenation to decahydroquinoline. This guide provides a comprehensive overview of the mechanisms, catalytic systems, and field-proven protocols for achieving the selective hydrogenation of 7-methylquinoline.

Mechanistic Rationale: The Basis of Regioselective Hydrogenation

The hydrogenation of quinoline derivatives is a stepwise process. The initial and most critical step is the selective reduction of the pyridine ring. This preference is rooted in the lower resonance stability of the pyridine ring compared to the benzene ring, making it more susceptible to catalytic activation and hydrogenation.

The generally accepted reaction pathway proceeds as follows:

  • Coordination: The quinoline substrate coordinates to the active sites of the metal catalyst, typically through the nitrogen atom and the adjacent C=N and C=C bonds.

  • Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the catalyst surface, generating active metal-hydride species.

  • Stepwise Reduction: Hydrogen atoms are sequentially transferred to the pyridine ring. This can occur through different pathways, including a 1,4-hydride addition followed by isomerization and a 1,2-hydride addition.[6] The formation of a dihydroquinoline intermediate is a key step, which is then rapidly reduced to the stable 1,2,3,4-tetrahydroquinoline product.[7]

The primary challenge is to halt the reaction at the tetrahydro stage. Over-reduction to decahydroquinoline can occur under harsh conditions or with highly active, non-selective catalysts.[8] Therefore, the choice of catalyst, solvent, temperature, and hydrogen pressure is paramount to achieving high yields of the desired this compound.

G cluster_main Hydrogenation Pathway of 7-Methylquinoline Start 7-Methylquinoline Intermediate Dihydroquinoline Intermediate Start->Intermediate H₂ / Catalyst Product 7-Methyl-1,2,3,4- tetrahydroquinoline (Desired Product) Intermediate->Product H₂ / Catalyst OverReduced Decahydroquinoline (Byproduct) Product->OverReduced Harsh Conditions (High Temp/Pressure)

Caption: Reaction pathway for 7-methylquinoline hydrogenation.

A Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is the most critical decision in designing a successful hydrogenation protocol. Catalysts are broadly classified as heterogeneous (solid-phase) or homogeneous (soluble complexes), with an important subclass being transfer hydrogenation systems that avoid the use of gaseous hydrogen.

Heterogeneous Catalysis: The Workhorses of Hydrogenation

Heterogeneous catalysts are favored in industrial applications for their ease of separation from the reaction mixture, reusability, and general robustness.

  • Noble Metal Catalysts: Palladium, platinum, ruthenium, and rhodium supported on high-surface-area materials are highly effective.[9]

    • Palladium (Pd): Often supported on carbon (Pd/C), palladium is highly active but can sometimes lead to over-hydrogenation or dehalogenation in substituted quinolines.[8] A hierarchical palladium on nickel foam catalyst has shown excellent selectivity for the 1,2,3,4-tetrahydroquinoline product under low H₂ pressures.[8]

    • Ruthenium (Ru): Ruthenium-based catalysts, including novel Ru-S systems, demonstrate excellent chemoselectivity and can tolerate functional groups like sulfur, which often poison other catalysts.[10]

    • Gold (Au): Supported gold nanoparticles (e.g., Au/TiO₂) have emerged as highly regioselective catalysts, producing 1,2,3,4-tetrahydroquinolines exclusively under mild conditions with no trace of byproducts.[11]

  • Earth-Abundant Metal Catalysts: Driven by cost and sustainability, catalysts based on cobalt, nickel, and manganese are gaining prominence.[3][9]

    • Cobalt (Co): Cobalt nanoparticles, either supported on materials like silica or hydroxyapatite or generated in situ from simple salts like Co(OAc)₂ with a reducing agent like zinc powder, are effective for quinoline hydrogenation.[4][12][13] These systems are particularly attractive due to their low cost and operational simplicity.[13]

    • Nickel (Ni): Nickel-based catalysts, such as nickel phosphide, are also used and can promote the hydrogenation saturation pathway.[14]

Table 1: Comparison of Heterogeneous Catalytic Systems for Quinoline Hydrogenation

Catalyst System Support/Precursor Typical Conditions Key Advantages Potential Drawbacks
Au/TiO₂ Titanium Dioxide 2 MPa H₂, 100°C Excellent regioselectivity, functional group tolerance.[11] Higher cost than base metals.
Pd/C Activated Carbon 20 bar H₂, 50°C High activity, commercially available.[15] Risk of over-hydrogenation.[8]
Co@SiO₂ Pyrolyzed Co-Salen on Silica 30 bar H₂, 100°C Robust, reusable, uses earth-abundant metal.[5] May require higher temperatures/pressures.
Co(OAc)₂ / Zn In situ generation 30 bar H₂, 100°C (in H₂O) Operationally simple, inexpensive, aqueous media.[12][13] Requires stoichiometric reducing agent (Zn).

| Ru-S | Unsupported Sulfide | 80 bar H₂, 150°C | High tolerance to sulfur functional groups.[10] | Requires higher pressures and temperatures. |

Homogeneous and Transfer Hydrogenation: Precision and Mild Conditions

Homogeneous catalysts offer exceptional selectivity, often operating under milder conditions than their heterogeneous counterparts. Their activity and selectivity can be precisely tuned by modifying the ligand structure.

  • Homogeneous Hydrogenation: Complexes of iridium, rhodium, and ruthenium with chiral phosphine ligands are benchmarks, particularly for asymmetric hydrogenation to produce enantiomerically pure THQs.[6][16] The mechanism often involves an "outer-sphere" stepwise transfer of H⁺/H⁻.[6]

  • Transfer Hydrogenation (TH): This technique circumvents the need for high-pressure gaseous H₂ by using a hydrogen donor molecule. This enhances operational safety and simplicity.

    • Hydrogen Sources: Common donors include formic acid, ammonia borane (H₃N·BH₃), and Hantzsch esters.[7][17][18]

    • Catalysts: Cobalt complexes have proven highly efficient for TH. For example, a cobalt-amido catalyst can reduce quinolines using H₃N·BH₃ at room temperature.[7] Another system uses Co(BF₄)₂ with a phosphine ligand and formic acid as the hydrogen source under mild conditions.[17]

Table 2: Comparison of Homogeneous & Transfer Hydrogenation Systems

Catalyst System Ligand / H₂ Source Typical Conditions Key Advantages Potential Drawbacks
[Rh(COD)(PPh₃)₂]PF₆ PPh₃ / H₂ gas 7 atm H₂, 25°C High regioselectivity, well-studied kinetics.[19] Uses precious metal, catalyst/product separation.
Chiral Ru-complex TsDPEN / H₂ gas 20 atm H₂, 60°C Enables asymmetric synthesis (>99% ee).[6] Complex ligand synthesis, precious metal.
Co-amido complex Amido / H₃N·BH₃ Room Temperature Extremely mild conditions, no H₂ gas.[7] Requires stoichiometric H₂ donor.

| Co(BF₄)₂ | Phosphine / Formic Acid | 50°C | Non-noble metal, avoids H₂ gas.[17] | Ligand cost, product separation. |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions to ensure reproducibility.

Protocol 1: Heterogeneous Hydrogenation using a Supported Gold Catalyst

This protocol is adapted from a highly regioselective method using Au/TiO₂.[11] It exemplifies a robust and high-yield heterogeneous procedure.

  • Materials & Equipment:

    • 7-methylquinoline (0.5 mmol)

    • Au/TiO₂ catalyst (1 mol% Au loading)

    • Toluene (3 mL, anhydrous)

    • Parr autoclave (25 mL capacity) with magnetic stirring

    • Hydrogen gas source (high purity)

    • Standard glassware for workup, rotary evaporator, chromatography system.

  • Procedure:

    • Reactor Charging: To the 25 mL Parr autoclave, add 7-methylquinoline (71.6 mg, 0.5 mmol), the Au/TiO₂ catalyst, and a magnetic stir bar.

    • Solvent Addition: Add 3 mL of anhydrous toluene to the autoclave.

    • System Purge: Seal the autoclave. Degas the internal atmosphere by pressurizing with nitrogen (or argon) and venting three times. Follow this by pressurizing with hydrogen gas and venting three times to ensure a pure H₂ atmosphere.

    • Reaction: Pressurize the autoclave to 2 MPa (approx. 20 bar) with hydrogen gas. Begin vigorous stirring (e.g., 1200 rpm) and heat the reaction mixture to 100°C.

    • Monitoring: Maintain the reaction at temperature and pressure for the required time (typically 6-12 hours, can be monitored by taking aliquots for GC analysis).

    • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

    • Isolation: Open the autoclave and filter the reaction mixture through a pad of Celite or a syringe filter to remove the solid catalyst. Wash the catalyst pad with a small amount of toluene or ethyl acetate.

    • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography if necessary, although this procedure often yields highly pure product directly.

Protocol 2: Cobalt-Catalyzed Transfer Hydrogenation

This protocol is based on a cobalt-catalyzed system using ammonia borane, which operates under exceptionally mild, ambient conditions.[7]

  • Materials & Equipment:

    • 7-methylquinoline (0.5 mmol)

    • Cobalt catalyst precursor (e.g., CoBr₂)

    • Terpyridine ligand

    • Ammonia borane (H₃N·BH₃, 2 equivalents)

    • Methanol (solvent)

    • Schlenk flask or sealed vial, magnetic stirrer

    • Standard workup and purification equipment.

  • Procedure:

    • Catalyst Preparation (if needed): In a Schlenk flask under an inert atmosphere (N₂ or Ar), mix the cobalt precursor and the ligand in the appropriate solvent to pre-form the active catalyst.

    • Reaction Setup: To a separate vial, add 7-methylquinoline (71.6 mg, 0.5 mmol) and dissolve it in methanol.

    • Reagent Addition: Add the pre-formed cobalt catalyst solution to the vial containing the substrate. Finally, add ammonia borane (30.9 mg, 1.0 mmol) in one portion.

    • Reaction: Seal the vial and stir the mixture at room temperature. The reaction is typically complete within a few hours.

    • Monitoring: Progress can be monitored by TLC or GC-MS analysis of small aliquots.

    • Workup: Upon completion, quench the reaction by carefully adding a small amount of water. Extract the product with an organic solvent like ethyl acetate (3 x 10 mL).

    • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

G cluster_workflow General Hydrogenation Workflow cluster_prep 1. Reaction Setup cluster_run 2. Reaction cluster_iso 3. Isolation & Purification A Charge Reactor: Substrate, Catalyst, Solvent B Seal & Purge System (Inert Gas then H₂) A->B C Pressurize & Heat B->C D Maintain Temp & Pressure with Vigorous Stirring C->D E Monitor Progress (GC / TLC) D->E F Cool & Vent Reactor E->F Upon Completion G Filter to Remove Heterogeneous Catalyst F->G H Solvent Evaporation G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: A generalized experimental workflow for catalytic hydrogenation.

Concluding Remarks and Future Outlook

The selective hydrogenation of 7-methylquinoline to this compound is a well-established yet evolving field. While traditional noble metal catalysts offer high efficacy, the clear trend is toward the development of sustainable systems based on earth-abundant metals like cobalt and nickel.[3][4][5] Furthermore, transfer hydrogenation methods are becoming increasingly popular in research settings due to their operational simplicity and enhanced safety, eliminating the need for high-pressure hydrogen gas.[7][17]

For any drug development professional or research scientist, the key to success is a rational choice of catalyst and reaction conditions tailored to the specific substrate and desired outcome. Understanding the underlying mechanisms and having access to robust, validated protocols are essential for the efficient and selective synthesis of this important pharmaceutical intermediate.

References

  • Corma, A., Serna, P. (2006). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. [Link]

  • Wang, D., et al. (2019). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. [Link]

  • Sanz, M., et al. (2017). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology. [Link]

  • Topf, C., et al. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

  • Fish, R. H., et al. (1986). Kinetics and mechanism of the regioselective homogeneous hydrogenation of quinoline using [Rh(COD)(PPh₃)₂]PF₆ as the catalyst precursor. Organometallics. [Link]

  • Li, X., et al. (2019). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. [Link]

  • Le, T., et al. (2021). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Zhang, X., et al. (2020). Atomically dispersed Ir/α-MoC catalyst with high metal loading and thermal stability for water-promoted hydrogenation reaction. Nature Communications. [Link]

  • Wang, H., et al. (2022). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Catalysts. [Link]

  • Zhou, H., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society. [Link]

  • Various Authors. (2020). Hydrogenation of quinolines with homogeneous catalysts. ResearchGate. [Link]

  • Topf, C., et al. (2021). Proposed mechanism Mn-catalysed hydrogenation of quinoline. ResearchGate. [Link]

  • Rahmani, A., et al. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology. [Link]

  • Topf, C., et al. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

  • Gribble, M. W., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]

  • Timelthaler, D., Topf, C. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme E-Journals. [Link]

  • Bähn, S., et al. (2011). Screening of catalysts for the hydrogenation of quinoline. ResearchGate. [Link]

  • Wilmarth, W. K., Calvin, M. (1948). Homogeneous Catalytic Hydrogenation. V. The Kinetics and Mechanism of Hydrogenation of Various Cupric Salts in Quinoline Solution. Journal of the American Chemical Society. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]

  • Hu, B., et al. (2021). Identifying Reaction Pathway for Tandem Condensation-Hydrogenation to Produce Tetrahydroquinolines Using High-Pressure Operando MAS-NMR Spectroscopy. OSTI.GOV. [Link]

  • Das, D., et al. (2023). Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

  • Vasilenko, I., et al. (2025). Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. RSC Advances. [Link]

  • Hammond, P., et al. (1994). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline.
  • Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes: A Detailed Protocol for the Regioselective Nitration of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient and regioselective nitration of 7-methylquinoline to synthesize 7-methyl-8-nitroquinoline. This compound is a pivotal intermediate in medicinal chemistry, serving as a precursor for various biologically active molecules, including potential anti-inflammatory agents and DNA intercalating compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the causal reasoning behind experimental choices, and robust safety procedures.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in pharmaceutical research, exhibiting a wide array of biological activities such as antimalarial, antibacterial, and antitumor properties.[2] The introduction of a nitro group onto the quinoline scaffold, specifically at the C-8 position of 7-methylquinoline, creates a versatile synthetic handle. The nitro group can be readily reduced to an amino group, opening pathways for the synthesis of a diverse range of novel heterocyclic systems and potential drug candidates.[2][]

The protocol herein describes the electrophilic aromatic substitution reaction for the nitration of 7-methylquinoline using a mixture of fuming nitric acid and concentrated sulfuric acid. This method is highly selective, yielding the desired 7-methyl-8-nitroquinoline product in excellent yields.[1]

Mechanistic Insight: The "Mixed Acid" Nitration

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The combination of concentrated nitric acid and concentrated sulfuric acid, often termed "mixed acid," is employed to generate a potent electrophile, the nitronium ion (NO₂⁺).[4][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[5][6]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This powerful electrophile is then attacked by the electron-rich aromatic ring of 7-methylquinoline. The subsequent loss of a proton restores aromaticity and yields the nitro-substituted product.[6]

Regioselectivity

The substitution occurs preferentially at the C-8 position. This regioselectivity is governed by the electronic effects of the existing substituents on the quinoline ring. In the acidic medium, the quinoline nitrogen is protonated, making the pyridine ring strongly electron-deficient and deactivating it towards electrophilic attack. Consequently, substitution occurs on the more electron-rich carbocyclic (benzene) ring. The 7-methyl group is an activating, ortho-, para-director.[7] The position ortho to the methyl group is the C-8 position, which is also sterically accessible, leading to the selective formation of 7-methyl-8-nitroquinoline.[1][2]

Materials and Equipment

Reagents Equipment
7-MethylquinolineRound-bottom flask with magnetic stirrer
Fuming Nitric Acid (HNO₃)Dropping funnel
Concentrated Sulfuric Acid (H₂SO₄, 98%)Ice-salt bath
Crushed IceBüchner funnel and vacuum flask
Deionized WaterBeakers and Erlenmeyer flasks
Ethanol (for recrystallization)pH paper or meter
Standard laboratory glassware

Safety Precautions

This procedure involves highly corrosive and strong oxidizing acids.[2] Strict adherence to safety protocols is mandatory.

  • Work Environment: All steps must be performed in a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat at all times.[2]

  • Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is critical to prevent a runaway reaction. The addition of the nitrating mixture must be slow and controlled.[2]

  • Quenching: The quenching of the reaction mixture on ice must be performed slowly and cautiously to manage the heat generated from the dilution of concentrated acids.[8]

Experimental Protocol

The following diagram outlines the general workflow for the synthesis of 7-methyl-8-nitroquinoline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_quinoline Dissolve 7-Methylquinoline in conc. H2SO4 cool_quinoline Cool Quinoline Solution to -5°C prep_quinoline->cool_quinoline prep_nitrating Prepare Nitrating Mixture (fuming HNO3 in conc. H2SO4) in a separate flask cool_nitrating Cool Nitrating Mixture prep_nitrating->cool_nitrating add_nitrating Slow, Dropwise Addition of Nitrating Mixture cool_quinoline->add_nitrating cool_nitrating->add_nitrating stir Stir at Room Temperature (approx. 40-60 min) add_nitrating->stir quench Pour Reaction Mixture onto Crushed Ice stir->quench filter Vacuum Filter Precipitate quench->filter wash Wash Solid with Cold Water filter->wash purify Recrystallize from Ethanol wash->purify dry Dry Final Product purify->dry

Caption: General workflow for the synthesis of 7-methyl-8-nitroquinoline.

Step-by-Step Methodology
  • Preparation of the Quinoline Solution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 57.05 g (0.398 mol) of 7-methylquinoline in 142.5 mL of concentrated sulfuric acid. Cool the mixture to -5°C using an ice-salt bath.[1]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 28.5 mL of fuming nitric acid to 85.5 mL of concentrated sulfuric acid while cooling in an ice bath.[1]

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the mechanically stirred quinoline solution, ensuring the internal temperature is maintained at or below -5°C. The rate of addition should be carefully controlled to manage the exothermic nature of the reaction.[1]

  • Reaction Completion: Once the addition is complete, remove the cooling bath and continue stirring the mixture for approximately 40 minutes at room temperature.[1]

  • Work-up: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with constant stirring.[1][2]

  • Isolation: Allow the ice to melt completely. The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.[1][2]

  • Purification: Wash the collected solid thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from ethanol to yield the final product as a white powder.[1][2] The total yield from 7-methylquinoline is typically around 99%.[1]

Product Characterization

The final product, 7-methyl-8-nitroquinoline, should be characterized to confirm its identity and purity.

The following diagram illustrates the chemical transformation.

reaction_scheme cluster_product r1 7-Methylquinoline p1 7-Methyl-8-nitroquinoline r1->p1 Nitration -5°C to RT plus + r2 HNO₃ / H₂SO₄

Caption: Reaction scheme for the nitration of 7-methylquinoline.

Property Value Reference
Chemical Formula C₁₀H₈N₂O₂[8][9][10]
Molecular Weight 188.18 g/mol [9][10][11]
Appearance White to almost white solid/crystalline powder[1][9]
Melting Point 182-183 °C[1]
¹H NMR (CDCl₃) δ 8.98 (dd, 1H), 8.22 (dd, 1H), 8.87 (d, 1H), 7.49 (m, 2H), 2.56 (s, 3H)[1]
IR (KBr, cm⁻¹) 1531, 1503 (asymmetric and symmetric NO₂ stretching)[1]
Mass Spec (m/z) 188.06 ([M+H]⁺)[1]

Troubleshooting

Issue Potential Cause(s) Solution(s)
Uncontrolled Temperature Rise - Rapid addition of nitrating agent.- Inadequate cooling.- Add the nitrating mixture more slowly.- Ensure the ice-salt bath is sufficient and provides good contact with the flask.[8]
Low Product Yield - Incomplete reaction.- Loss of product during work-up.- Allow the reaction to stir for the full duration.- Ensure complete precipitation by using a sufficient amount of ice and allowing it to melt completely.
Product is Oily or Impure - Incomplete washing.- Insufficient purification.- Wash the filtered solid thoroughly with cold water.- Perform recrystallization from a suitable solvent like ethanol.[2]

Conclusion

This application note details a highly efficient and selective protocol for the synthesis of 7-methyl-8-nitroquinoline. By carefully controlling the reaction temperature and following the outlined safety procedures, researchers can reliably produce this valuable intermediate for applications in drug discovery and organic synthesis. The high regioselectivity and yield make this a robust and scalable method for laboratory and potential pilot-plant production.

References

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • The nitration of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2016). Brieflands. [Link]

  • Video: Electrophilic Aromatic Substitution: Nitration of Benzene. (2026). JoVE. [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube. [Link]

  • 7-Methyl 8-nitroquinoline. (n.d.). Cheméo. [Link]

  • 7-Methyl-8-nitroquinoline | C10H8N2O2 | CID 81981. (n.d.). PubChem. [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. [Link]

  • 7-Methyl-8-nitroquinoline. (2024). ChemBK. [Link]

  • 7-Methyl 8-nitroquinoline. (n.d.). Cheméo. [Link]

  • 7-Methyl 8-nitroquinoline. (n.d.). NIST WebBook. [Link]

  • 7-Methyl-8-nitroquinoline. (2018). SIELC Technologies. [Link]

  • 8-quinolinol, 5-[(4-methyl-1-piperidinyl)methyl]-7-nitro-. (n.d.). SpectraBase. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.). University of Glasgow. [Link]

  • Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023). YouTube. [Link]

  • What are the effects of different substituents on the reactivity of quinoline?. (2025). Biosynce. [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate. [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Methyl-1,2,3,4-tetrahydroquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. As substituted tetrahydroquinolines, they are prevalent in medicinal chemistry, often serving as key intermediates in the synthesis of drugs targeting a wide range of therapeutic areas.[1] The precise and accurate quantification of these compounds is paramount for ensuring the quality, efficacy, and safety of the final drug products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility for the analysis of these non-volatile and thermally labile compounds.

This application note provides a comprehensive guide to the HPLC analysis of this compound and its derivatives. It details robust protocols for both achiral and chiral separations, grounded in established chromatographic principles and validated methodologies. The content is designed for researchers, scientists, and drug development professionals who require reliable analytical methods for these important chemical entities.

Principles of HPLC Analysis for Tetrahydroquinolines

The successful HPLC analysis of this compound and its derivatives hinges on understanding their physicochemical properties. These compounds are basic in nature due to the nitrogen atom in the heterocyclic ring. This characteristic dictates the selection of the stationary and mobile phases to achieve optimal separation and peak shape.

Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for separating tetrahydroquinoline derivatives. In RP-HPLC, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. The retention of the analytes is primarily governed by their hydrophobicity; more nonpolar compounds are retained longer on the column.

Mobile Phase Selection: A typical mobile phase for the analysis of these basic compounds consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The inclusion of an acidic modifier, such as phosphoric acid or formic acid, in the mobile phase is crucial. The acid serves to protonate the basic nitrogen atom of the tetrahydroquinoline ring, which in turn minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase. This "silanol-masking" effect is critical for obtaining sharp, symmetrical peaks and reproducible retention times. For mass spectrometry (MS) compatible methods, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid.[2]

Detection: this compound and its derivatives possess a chromophore in their chemical structure, making them amenable to UV-Vis detection. While a full UV scan of the specific compound is ideal for determining the optimal detection wavelength, data from structurally similar compounds such as N-Methyl-1,2,3,4-tetrahydroisoquinoline suggest that these molecules exhibit significant absorbance in the UV region.[1][3] A wavelength in the range of 210-280 nm is generally suitable, with a starting point of around 254 nm often providing good sensitivity. A photodiode array (PDA) detector can be invaluable during method development to monitor peak purity and select the optimal wavelength for quantification.

Experimental Protocols

Achiral Analysis of this compound

This protocol provides a starting point for the quantitative analysis of this compound and its achiral derivatives.

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.45 µm membrane filters for solvent and sample filtration

ParameterRecommended Condition
HPLC System A system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile (ACN)
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
  • Mobile Phase Preparation: To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water, mix well, and filter through a 0.45 µm membrane filter. Degas the mobile phases before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Caption: Workflow for the achiral HPLC analysis of this compound.

Chiral Separation of this compound Derivatives

Many derivatives of this compound are chiral, and the separation of their enantiomers is often a regulatory requirement due to potentially different pharmacological activities. Chiral HPLC is the preferred method for this purpose.

The enantioseparation of chiral compounds is a highly specific process that relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). For basic compounds like tetrahydroquinoline derivatives, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often highly effective.[4] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can lead to excellent chiral recognition.

  • Racemic this compound derivative standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA) or ethanol (EtOH)

  • Diethylamine (DEA) or trifluoroacetic acid (TFA) as a mobile phase additive

ParameterRecommended Condition
HPLC System A system with an isocratic pump, autosampler, column oven, and UV-Vis or PDA detector.
Column Chiral stationary phase column (e.g., Amylose or Cellulose-based, 250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or optimal wavelength)
Injection Volume 10 µL
  • Mobile Phase Composition: The ratio of the nonpolar solvent (n-hexane) to the polar alcohol (IPA or EtOH) is a critical parameter for optimizing the separation. A lower percentage of the alcohol generally leads to longer retention times and potentially better resolution.

  • Mobile Phase Additives: For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to improve peak shape and reduce tailing. Conversely, for acidic derivatives, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.

  • Column Screening: It is highly recommended to screen a variety of chiral columns (e.g., different polysaccharide derivatives) and mobile phase combinations to find the optimal conditions for a specific derivative.

chiral_workflow Start Racemic Sample Screening Screen Chiral Columns & Mobile Phases Start->Screening OptimizedMethod Optimized Chiral HPLC Method Screening->OptimizedMethod Separation Inject and Separate Enantiomers OptimizedMethod->Separation Detection UV Detection Separation->Detection Analysis Determine Enantiomeric Purity/%ee Detection->Analysis End Report Results Analysis->End

Caption: Workflow for the development of a chiral HPLC separation method.

Method Validation

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed using a PDA detector.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the assay of a drug substance.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria for precision and accuracy when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.

A detailed discussion on the practical aspects of HPLC method validation can be found in various scientific publications.[5][6][7][8]

Data Presentation: Illustrative Validation Data

The following table presents illustrative data for a validated HPLC method for a hypothetical this compound derivative. This data should be generated experimentally for the specific analyte and method.

Validation ParameterResult
Linearity (Range: 1-100 µg/mL) r² = 0.9995
Accuracy (% Recovery) 99.5% (at 80%), 100.2% (at 100%), 101.1% (at 120%)
Precision (Repeatability, n=6) RSD = 0.8%
Precision (Intermediate, n=6) RSD = 1.2%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness Passed (RSD < 2% for all variations)

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing - Silanol interactions- Column degradation- Sample overload- Ensure adequate concentration of acid in the mobile phase- Use a new column or a column with end-capping- Reduce sample concentration
Poor Resolution - Inappropriate mobile phase composition- Column aging- Optimize the organic solvent to water ratio- Replace the column
Baseline Drift - Column not equilibrated- Mobile phase contamination- Detector lamp aging- Equilibrate the column for a sufficient time- Prepare fresh mobile phase- Replace the detector lamp
Ghost Peaks - Contamination in the sample or mobile phase- Carryover from previous injections- Use high-purity solvents and reagents- Implement a needle wash step in the autosampler method

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of this compound and its derivatives. The detailed protocols for both achiral and chiral separations, along with guidelines for method validation, offer a robust starting point for developing reliable and accurate analytical methods. By understanding the fundamental principles of chromatography and the specific chemical properties of these compounds, researchers and drug development professionals can confidently implement these methods to ensure the quality and consistency of their products.

References

  • SIELC Technologies. (n.d.). Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kluska, M., et al. (2019). Comparative Study of Quinolines and Tetrahydroquinolines Sorption on Various Sorbents from Water–Acetonitrile Solutions. Journal of Chromatographic Science, 57(4), 348–357. Available from: [Link]

  • Conti, P., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(11), 3324. Available from: [Link]

  • Oshikovskaya, O. V., & Nesterova, A. P. (2018). Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC. ResearchGate. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Krämer, M., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 416(3). Retrieved from [Link]

  • Iwasa, K., et al. (2009). Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS. Phytochemistry, 70(2), 198-206. Available from: [Link]

  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Oyebamiji, A. K., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química, 48(1), 55-71. Available from: [Link]

  • Gecse, Z., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 29(1), 123. Available from: [Link]

  • Kazakevich, Y., & Lobrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • NIST. (n.d.). N-Methyl-1,2,3,4-tetrahydroisoquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259.
  • Ferreira, I., et al. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50. Retrieved from [Link]

  • Shimadzu. (2022, March 3). How to do HPLC method validation [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 7-Methyl-1,2,3,4-tetrahydroquinoline for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Methyl-1,2,3,4-tetrahydroquinoline Scaffold

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a privileged scaffold. This structural motif is prevalent in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The semi-saturated nature of the THQ ring system imparts a three-dimensional character that is often crucial for effective interaction with biological targets. The this compound variant, in particular, offers a strategic starting point for structure-activity relationship (SAR) studies. The methyl group at the 7-position provides a subtle yet significant modification to the electronic and steric properties of the aromatic ring, influencing its interactions within a binding pocket. Furthermore, the scaffold possesses two key sites for chemical modification: the nitrogen atom (N1) of the heterocyclic ring and the aromatic ring, allowing for systematic exploration of the chemical space to optimize biological activity.

This guide provides a comprehensive overview of the application of this compound in SAR studies, with a focus on its potential as a scaffold for developing novel therapeutic agents. We will delve into the synthetic strategies for generating a focused library of analogs, detail a robust protocol for evaluating their biological activity, and discuss the interpretation of SAR data to guide lead optimization.

Part 1: Designing a Focused Library of this compound Analogs

A successful SAR campaign hinges on the rational design of a library of compounds that systematically probe the effects of structural modifications on biological activity. The this compound scaffold offers versatile handles for derivatization.

Rationale for Analog Design

The primary objective is to explore the impact of substituents at two key positions:

  • N1-position: The secondary amine of the tetrahydroquinoline ring is a prime site for introducing a variety of functional groups. This allows for the modulation of properties such as basicity, lipophilicity, and hydrogen bonding capacity, which can significantly affect target engagement and pharmacokinetic properties.

  • Aromatic Ring: While our core is 7-methyl-tetrahydroquinoline, further substitution on the benzene ring can be explored to fine-tune electronic and steric properties. However, for an initial SAR study, focusing on N1-substitutions provides a more direct and interpretable dataset.

Our model library will focus on N1-acylation to introduce a diverse set of chemical moieties. This approach is synthetically tractable and allows for a wide range of commercially available acyl chlorides or carboxylic acids to be incorporated.

Synthetic Strategy: N-Acylation of this compound

The synthesis of N-acyl derivatives of this compound is a straightforward and high-yielding process. The following protocol outlines a general procedure.

Protocol 1: Synthesis of N-Acyl-7-methyl-1,2,3,4-tetrahydroquinoline Analogs

Materials:

  • This compound

  • Acyl chlorides (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, 4-nitrobenzoyl chloride) or carboxylic acids

  • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. If starting from a carboxylic acid, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) will be required.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-7-methyl-1,2,3,4-tetrahydroquinoline analog.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

This protocol can be readily adapted for parallel synthesis to generate a small library of analogs for initial SAR screening.

Part 2: Biological Evaluation - A Case Study in Anticancer Activity

The tetrahydroquinoline scaffold has been identified as a promising framework for the development of anticancer agents, with some derivatives showing activity as mTOR inhibitors.[3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a common feature in many cancers.[2]

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a widely used method for screening potential anticancer drugs by measuring their cytotoxic effects on cancer cell lines.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • This compound analogs dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each analog by plotting a dose-response curve.

Hypothetical SAR Data

The following table presents hypothetical IC50 values for a small library of N-acyl-7-methyl-1,2,3,4-tetrahydroquinoline analogs against the A549 lung cancer cell line.

Compound IDN1-SubstituentR GroupIC50 (µM)
1 H->100
2a BenzoylH25.4
2b 4-MethoxybenzoylOMe15.2
2c 4-NitrobenzoylNO248.9
2d 4-ChlorobenzoylCl20.8
2e Cyclohexanecarbonyl-35.1
Interpreting the SAR Data
  • Importance of N1-Substitution: The parent compound 1 is inactive, indicating that substitution at the N1 position is crucial for cytotoxic activity.

  • Electronic Effects: The introduction of an electron-donating group (methoxy, 2b ) on the benzoyl ring enhances activity compared to the unsubstituted benzoyl analog (2a ). Conversely, a strong electron-withdrawing group (nitro, 2c ) diminishes activity. A weakly deactivating group (chloro, 2d ) results in activity similar to the unsubstituted analog. This suggests that the electronic properties of the N1-substituent play a significant role in the compound's interaction with its biological target.

  • Steric Effects: The replacement of the aromatic benzoyl group with a non-aromatic cyclohexanecarbonyl group (2e ) leads to a decrease in activity, suggesting that an aromatic ring at this position is preferred for optimal interaction.

These initial findings would guide the next round of analog design, perhaps by exploring a wider range of electron-donating substituents on the benzoyl ring or by investigating other aromatic systems.

Part 3: Visualizing the Workflow and Rationale

SAR Study Workflow

The following diagram illustrates the iterative process of a typical SAR study.

SAR_Workflow A Scaffold Selection (7-Methyl-THQ) B Library Design (N1-Acylation) A->B Rationale C Chemical Synthesis B->C Execution D Biological Screening (MTT Assay) C->D Testing E Data Analysis (SAR) D->E Interpretation F Design Next Generation of Analogs E->F Optimization F->C Iteration

Caption: Iterative workflow for a structure-activity relationship (SAR) study.

General Structure and Points of Diversification

This diagram highlights the key positions for modification on the this compound scaffold.

Scaffold_Diversification cluster_points Points of Diversification Scaffold R1 R1 (N1-position) R2 R2 (Aromatic Ring)

Caption: Key diversification points on the 7-methyl-THQ scaffold.

A textual description in lieu of an image for the above diagram: The diagram would show the chemical structure of this compound with arrows pointing to the nitrogen atom labeled "R1 (N1-position)" and another arrow pointing to the aromatic ring labeled "R2 (Aromatic Ring)".

Hypothetical Target Pathway: PI3K/AKT/mTOR

This diagram illustrates the signaling pathway that could be targeted by the designed compounds.

mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 7-Methyl-THQ Analog Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential point of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents. Its synthetic tractability and the presence of clear points for diversification make it an ideal candidate for systematic SAR studies. The protocols and workflows detailed in this guide provide a robust framework for researchers to design, synthesize, and evaluate focused libraries of analogs. The initial SAR data, even if hypothetical, underscores the importance of a rational and iterative approach to lead optimization. Future work building on these principles could involve exploring a broader range of N1-substituents, investigating substitutions on the aromatic ring, and employing computational methods such as molecular docking to further refine the design of potent and selective inhibitors.

References

  • Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research Journal of Pharmacy and Technology. [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. [Link]

  • Hughes, D. L. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

  • Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [Link]

  • Zepeda-Velázquez, C. G., et al. (2018). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Sharma, P., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers. [Link]

  • Contino, M., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Computer-Aided Molecular Design. [Link]

  • Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • Fathy, N. M., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-EGFR Agents. Eclética Química. [Link]

  • PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]

Sources

Application Notes & Protocols: In Vitro Cytotoxicity Assays for Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Tetrahydroquinoline Scaffolds

Tetrahydroquinoline (THQ) and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous synthetic and naturally occurring compounds with a broad spectrum of biological activities.[1][2][3][4] Notably, THQ-based compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[5][2][4][6][7] The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2]

Given the therapeutic promise of novel THQ compounds, rigorous in vitro cytotoxicity testing is a critical initial step in the drug discovery and development pipeline.[8][9] These assays provide essential information on a compound's potency, selectivity, and mechanism of action, guiding lead optimization and further preclinical development. This document provides a detailed guide to the principles, protocols, and data interpretation of key in vitro cytotoxicity assays tailored for the evaluation of tetrahydroquinoline compounds.

I. Foundational Cytotoxicity Assessment: Assays for Cell Viability and Membrane Integrity

The initial screening of THQ compounds typically involves assessing their overall impact on cell viability and membrane integrity. The following assays are robust, high-throughput, and provide a quantitative measure of a compound's cytotoxic potential.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8][9][10] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Causality Behind Experimental Choices:

  • Choice of Cell Lines: The selection of cell lines is crucial and should be guided by the therapeutic target. A panel of cancer cell lines from different tissues (e.g., breast, lung, colon) is often used for initial screening.[12][13] Including a non-cancerous cell line (e.g., human fibroblasts) can provide an early indication of the compound's selectivity and potential for off-target toxicity.[14]

  • Compound Solubilization: THQ compounds can be hydrophobic. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[15]

  • Incubation Time: The duration of compound exposure (e.g., 24, 48, or 72 hours) is a critical parameter that can influence the IC50 value (the concentration of a drug that inhibits 50% of cell growth).[1]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Maintain the chosen cancer cell lines in a humidified incubator at 37°C with 5% CO2.[8]

    • Harvest cells in the logarithmic growth phase.

    • Determine cell concentration and viability.

    • Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8][16]

    • Incubate the plate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the THQ compound in a suitable solvent (e.g., 10 mM in DMSO).[8]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the THQ compound.

    • Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[8]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Incubation and Formazan Solubilization:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate the plate for an additional 3-4 hours at 37°C.[8]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition and Analysis:

    • Gently agitate the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[8]

Data Presentation: Example IC50 Values for a Hypothetical THQ Compound

Cell LineIC50 (µM) after 48h
MCF-7 (Breast Cancer)8.4
A549 (Lung Cancer)12.1
HCT-116 (Colon Cancer)6.5
HEK293 (Normal Kidney)> 50
B. Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Damage

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[17] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon cell lysis.[18][19]

Causality Behind Experimental Choices:

  • Complementary to MTT: While the MTT assay measures metabolic activity, the LDH assay directly quantifies cell membrane damage. Using both assays provides a more comprehensive picture of the compound's cytotoxic effects.

  • Kinetic Measurements: The LDH assay can be used to measure cytotoxicity over time by collecting aliquots of the supernatant at different time points.

Experimental Protocol: LDH Assay

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Collection of Supernatant:

    • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity based on positive controls (cells lysed with a detergent) and negative controls (untreated cells).

II. Mechanistic Insights: Delving into Apoptosis

Many effective anticancer agents, including some THQ derivatives, exert their cytotoxic effects by inducing apoptosis.[5][2] Therefore, it is crucial to investigate whether a novel THQ compound triggers this specific mode of cell death.

A. Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis from Necrosis

This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with intact membranes. Therefore, it can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[21]

Causality Behind Experimental Choices:

  • Quantitative Analysis: Flow cytometry allows for the quantification of the percentage of cells in different stages of apoptosis and necrosis.

  • Distinguishing Cell Death Mechanisms: This assay is critical for determining if the THQ compound induces a controlled, apoptotic cell death or a more damaging, necrotic process.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the THQ compound at its IC50 concentration for a predetermined time.

    • Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis-inducing agent like staurosporine).[20]

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[20]

    • Incubate for 15-20 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis:

    • Add more 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.[22]

    • Use appropriate compensation controls to correct for spectral overlap between the fluorochromes.

Workflow for Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition a Seed Cells b Treat with THQ Compound a->b c Harvest Cells b->c d Wash with PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC & PI e->f g Incubate f->g h Analyze by Flow Cytometry g->h G THQ Tetrahydroquinoline Compound Mitochondria Mitochondria THQ->Mitochondria Induces Stress Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Cytochrome c release Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Cleavage of cellular substrates

Caption: Hypothetical Intrinsic Apoptosis Pathway.

III. Troubleshooting Common Issues in Cytotoxicity Assays

Even with well-established protocols, researchers may encounter issues that can affect the quality and reproducibility of their data. Below is a table summarizing common problems and their solutions.

IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. [16]
Low Absorbance/Signal in MTT Assay Too few cells, insufficient incubation time with MTT, cell detachment.Optimize cell seeding density through a titration experiment. [15]Increase incubation time with MTT (typically 1-4 hours). [11][15]Handle plates gently to avoid detaching adherent cells.
High Background in LDH Assay Serum in the medium can contain LDH. Microbial contamination.Use a serum-free medium during the assay incubation. [15]Visually inspect plates for any signs of contamination. [15]
False Positives in Annexin V Staining Harsh cell handling can damage cell membranes.Use gentle cell detachment methods (e.g., EDTA instead of trypsin for adherent cells) to preserve membrane integrity. [20]

IV. Conclusion

The in vitro cytotoxicity assays detailed in these application notes provide a robust framework for the initial evaluation of novel tetrahydroquinoline compounds. By employing a multi-assay approach that combines measures of cell viability (MTT), membrane integrity (LDH), and apoptosis induction (Annexin V/PI, Caspase-3/7), researchers can gain a comprehensive understanding of a compound's cytotoxic potential and its mechanism of action. This information is invaluable for making informed decisions in the early stages of drug discovery and for guiding the development of the next generation of THQ-based therapeutics.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF. ResearchGate. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. [Link]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

Sources

Enantioselective synthesis of chiral 1,2,3,4-tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of Chiral 1,2,3,4-Tetrahydroquinolines A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif deeply embedded in the landscape of natural products, medicinal chemistry, and materials science.[1][2][3][4] These N-heterocycles are core components of numerous alkaloids, such as angustureine and cuspareine, and are found in a wide array of synthetic pharmaceuticals exhibiting diverse biological activities, including antiviral, antimalarial, antiarrhythmic, and neuroprotective properties.[3][4][5] The biological function of these molecules is often critically dependent on their stereochemistry, with one enantiomer displaying the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust, efficient, and highly enantioselective methods to access chiral THQs is a paramount objective in modern organic and medicinal chemistry.[6][7]

This guide provides an in-depth overview of the principal strategies for the enantioselective synthesis of THQs, focusing on the underlying mechanistic principles and offering field-proven experimental protocols. We will explore three dominant catalytic paradigms: transition-metal catalysis, organocatalysis, and biocatalysis, providing researchers with the foundational knowledge to select and implement the optimal synthetic route for their specific target.

I. Transition-Metal-Catalyzed Asymmetric Hydrogenation: The Workhorse Strategy

The asymmetric hydrogenation of quinoline precursors is the most direct and atom-economical route to chiral THQs.[8][9] This approach relies on chiral transition-metal complexes, primarily based on iridium and ruthenium, which can activate molecular hydrogen and deliver it to the quinoline substrate with high stereocontrol.

Causality Behind the Method: Mechanism of Action

The success of these catalytic systems hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment. The substrate coordinates to this chiral complex, and the subsequent insertion of hydrogen occurs in a stereodefined manner. For many iridium-catalyzed systems, an iodine additive is crucial for catalyst activation.[8] Cationic ruthenium(II) complexes bearing η⁶-arene and N-monosulfonylated diamine ligands are also highly effective, often operating via a stepwise proton/hydride (H⁺/H⁻) transfer mechanism rather than a concerted pathway.[10]

Workflow for Asymmetric Hydrogenation

The following diagram outlines a typical experimental workflow for a transition-metal-catalyzed asymmetric hydrogenation.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Analysis p1 Charge Schlenk tube with metal precursor (e.g., [Ir(COD)Cl]₂) and chiral ligand p2 Add anhydrous, degassed solvent (e.g., THF) p1->p2 p3 Stir at room temperature to form active catalyst complex p2->p3 r2 Transfer pre-formed catalyst solution to the autoclave p3->r2 Transfer Catalyst r1 Dissolve quinoline substrate in reaction solvent in an autoclave r1->r2 r3 Purge autoclave with H₂ gas r2->r3 r4 Pressurize with H₂ (e.g., 50-100 atm) and heat (e.g., 40-60 °C) r3->r4 w1 Cool, vent pressure, and evaporate solvent r4->w1 Reaction Complete w2 Purify crude product (e.g., column chromatography) w1->w2 w3 Determine enantiomeric excess (e.g., chiral HPLC) w2->w3 G Quinoline Quinoline Substrate Activated_Q Protonated Quinoline (Activated Electrophile) Quinoline->Activated_Q Protonation CPA Chiral Phosphoric Acid (CPA) CPA->Activated_Q Complex Ternary Complex (Substrate-CPA-Hydride Source) Activated_Q->Complex HantzschEster Hantzsch Ester (Hydride Source) HantzschEster->Complex H-Bonding/ Ion Pairing Product Chiral THQ Complex->Product Stereoselective Hydride Transfer CPA_Regen CPA (Regenerated) Product->CPA_Regen Product Release CPA_Regen->Quinoline Catalytic Cycle

Sources

Application Notes and Protocols: Investigating Tetrahydroquinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydroquinoline Scaffold in Oncology

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Its unique three-dimensional structure allows for diverse substitutions, leading to compounds with a wide array of biological activities, including potent anticancer effects.[2] While simple derivatives like 7-Methyl-1,2,3,4-tetrahydroquinoline serve as foundational structures, it is the more complex, substituted analogs that have demonstrated significant promise in preclinical cancer research.[1][3]

These derivatives have been shown to exert cytotoxic and cytostatic effects against a variety of human cancer cell lines, including those from lung, breast, colon, and prostate cancers.[1][3][4] Their mechanisms of action are multifaceted, ranging from the inhibition of critical cell signaling pathways to the induction of programmed cell death and cell cycle arrest.[5][6][7] This guide provides an in-depth overview of the known mechanisms, summarizes key efficacy data, and presents detailed, field-proven protocols for evaluating novel tetrahydroquinoline derivatives in a cancer cell line research setting.

Mechanisms of Action: Targeting Cancer Hallmarks

The anticancer activity of tetrahydroquinoline derivatives is not attributed to a single mechanism but rather to their ability to interfere with multiple pathways essential for tumor growth and survival. Understanding these mechanisms is critical for rational drug design and for selecting the appropriate assays to characterize a novel compound.

Inhibition of Pro-Survival Signaling: The PI3K/AKT/mTOR Pathway

A significant number of tetrahydroquinoline analogs have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer that promotes cell growth, proliferation, and survival.[6][7]

  • Causality: By targeting key kinases like mTOR within this pathway, these compounds can effectively shut down the downstream signals that cancer cells rely on for uncontrolled growth.[4] This disruption can lead to a halt in the cell cycle and trigger apoptosis.[6] Some morpholine-substituted THQ derivatives, for instance, have shown exceptional potency as mTOR inhibitors, leading to dose-dependent apoptosis in lung cancer cells.[4]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Apoptosis Apoptosis mTORC1->Apoptosis | THQ Tetrahydroquinoline Derivative THQ->mTORC1 Inhibition

Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway by THQ derivatives.
Induction of Apoptosis and Cell Cycle Arrest

A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Many tetrahydroquinoline derivatives achieve this by activating intrinsic and extrinsic apoptotic pathways.[5]

  • Mechanism: Studies have shown that these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[5] This arrest is frequently followed by the activation of key apoptotic proteins, such as caspases (e.g., caspase-3), leading to systematic cell dismantling.[5] The antiproliferative effects of some derivatives have been directly linked to a time-dependent increase in the sub-G0 cell population, a hallmark of apoptosis.[5]

Generation of Reactive Oxygen Species (ROS)

Some tetrahydroquinolinones have been found to induce massive oxidative stress within cancer cells by increasing the levels of reactive oxygen species (ROS).[6]

  • Selective Toxicity: Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS induction. By disrupting the delicate redox balance, these compounds can push cancer cells past a toxic threshold, leading to autophagy and cell death, while potentially sparing normal cells.[6]

Data Summary: In Vitro Cytotoxicity of Tetrahydroquinoline Derivatives

The efficacy of THQ derivatives is highly dependent on their specific chemical structure and the genetic background of the cancer cell line being tested.[2] The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying this cytotoxic potential.[2] The table below consolidates IC50 data from various studies to provide a comparative overview.

Compound Class Specific Derivative Cancer Cell Line Cell Type IC50 (µM) Reference
Morpholine-Substituted THQCompound 10eA549Lung Carcinoma0.033[4]
Morpholine-Substituted THQCompound 10hMCF-7Breast Adenocarcinoma0.087[4]
Morpholine-Substituted THQCompound 10dMDA-MB-231Triple-Negative Breast1.003[4]
2-Arylquinoline DerivativeQuinoline 13HeLaCervical Carcinoma8.3[3]
2-Methyl-THQ DerivativeTetrahydroquinoline 18HeLaCervical Carcinoma13.15[3]
TetrahydroquinolinoneCompound 4aHCT-116Colon Carcinoma~13[5]
TetrahydroquinolinoneCompound 4aA549Lung Carcinoma~13[5]

Table 1: Comparative in vitro cytotoxicity (IC50) of various tetrahydroquinoline derivatives against a panel of human cancer cell lines.

Experimental Protocols: A Step-by-Step Guide

The following protocols are standardized, robust methods for the initial characterization of a novel tetrahydroquinoline derivative's anticancer activity.

Protocol 1: Cell Culture and Compound Preparation

Rationale: Consistent and sterile cell culture is the foundation of reproducible in vitro data. Correct preparation and storage of the test compound are essential to ensure accurate and consistent dosing.

Materials:

  • Selected human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Test tetrahydroquinoline compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. Passage cells upon reaching 80-90% confluency to maintain exponential growth.

  • Stock Solution Preparation: Accurately weigh the tetrahydroquinoline compound and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM).

    • Expert Insight: DMSO is the solvent of choice for most hydrophobic small molecules. Preparing a high-concentration stock minimizes the final DMSO concentration in the culture medium, which should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Aliquoting and Storage: Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations for the assay. Ensure thorough mixing after each dilution step.

Protocol 2: Cell Viability Assessment (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] Viable cells with active mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2]

MTT_Workflow Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (24h) Allow attachment Seed->Incubate1 Treat 3. Treat Cells with THQ derivative Incubate1->Treat Incubate2 4. Incubate (48-72h) Compound exposure Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate (4h) Formazan formation AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Figure 2: Standard experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated counter). Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[2] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the tetrahydroquinoline derivative (prepared in Protocol 1). Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest compound dose.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[2]

    • Trustworthiness Check: During this incubation, observe the formation of purple precipitates within the cells under a microscope. The intensity should be highest in the vehicle control wells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay quantitatively distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.

  • Annexin V-FITC: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the tetrahydroquinoline derivative at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. First, aspirate the culture medium (containing floating apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS, then detach them with trypsin. Combine the detached cells with the medium collected earlier.

    • Expert Insight: It is crucial to collect both floating and adherent cells to avoid underestimating the apoptotic population, as apoptotic cells tend to detach.

  • Cell Staining: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Gating Strategy:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells (often due to mechanical damage)

Conclusion and Future Directions

The 1,2,3,4-tetrahydroquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents.[1][5] Derivatives have demonstrated potent activity across a range of cancer cell lines by targeting critical cellular processes like proliferation, survival signaling, and programmed cell death.[4][6] The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of new THQ analogs, from determining cytotoxic potency to elucidating the primary mechanism of cell death.

Future investigations should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as substitutions on the THQ core are crucial for biological activity.[4][5] Furthermore, promising lead compounds identified through these in vitro assays should be advanced into more complex models, such as 3D spheroids and in vivo xenograft studies, to validate their therapeutic potential in a more physiologically relevant context.

References

  • Ryczkowska, M., et al. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available from: [Link]

  • Zacarías-Lara, O. Z., et al. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]

  • Chaube, U., et al. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available from: [Link]

  • Kim, J. S., et al. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules. Available from: [Link]

  • Maciejewska, N., et al. New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available from: [Link]

  • Chaube, U., et al. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in the Skraup Synthesis of Methylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals engaged in the synthesis of methylquinolines via the Skraup reaction. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of controlling regioselectivity. Our goal is to empower you with the technical knowledge and practical insights needed to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and misconceptions regarding regioselectivity in the Skraup synthesis of methylquinolines.

Q1: Why is my Skraup synthesis of methylquinoline from m-toluidine producing a mixture of 5-methylquinoline and 7-methylquinoline?

A1: The formation of isomeric mixtures from meta-substituted anilines is a well-documented challenge in the Skraup synthesis.[1] The electrophilic cyclization step can occur at either of the two positions ortho to the amino group that are not sterically hindered. In the case of m-toluidine, this leads to the formation of both 5-methylquinoline and 7-methylquinoline. The electronic directing effect of the methyl group is not strong enough to favor one position exclusively under the harsh, acidic conditions of the reaction.

Q2: I'm observing significant tar formation in my reaction. How does this impact regioselectivity and yield?

A2: Tar formation is a frequent side reaction in the Skraup synthesis, arising from the polymerization of reactants and intermediates under strongly acidic and oxidizing conditions.[2] This not only reduces the overall yield of the desired quinoline products but can also complicate purification, making the separation of regioisomers more difficult. To mitigate tarring, consider adding a moderator like ferrous sulfate (FeSO₄) to control the reaction's exothermicity or optimizing the reaction temperature.[2][3]

Q3: Can I use a Lewis acid instead of a Brønsted acid to improve the regioselectivity?

A3: Yes, various Lewis acids such as SnCl₄, Yb(OTf)₃, Sc(OTf)₃, ZnCl₂, and InCl₃ have been employed as catalysts in the Skraup–Doebner–Von Miller synthesis.[1][4] While these can offer milder reaction conditions and potentially higher yields, their effect on regioselectivity with meta-substituted anilines is not always predictable and requires empirical optimization for each specific substrate.

Q4: Are there alternative, more regioselective methods for synthesizing specific methylquinoline isomers?

A4: Absolutely. If high regioselectivity is paramount, alternative synthetic routes should be considered. For instance, the Doebner-von Miller reaction, which is a modification of the Skraup synthesis using α,β-unsaturated carbonyl compounds, can offer better control.[5][6] Other methods like the Friedländer synthesis or modern transition-metal-catalyzed cyclizations can provide specific isomers with high purity, avoiding the regiochemical ambiguities of the classical Skraup reaction.[6][7] A palladium-catalyzed Wacker-type oxidative cyclization has been reported for the synthesis of 2-methylquinolines in good yields under mild conditions.[8]

Q5: My starting aniline has a strongly deactivating group. Why is the reaction yield so low?

A5: Electron-withdrawing groups (EWGs) on the aniline ring, such as a nitro group, decrease the nucleophilicity of the amine.[9] This significantly slows down the initial Michael addition to acrolein (formed from the dehydration of glycerol), which is a critical step in the Skraup synthesis.[3][10] The reduced reactivity often leads to very low yields or even complete failure of the reaction.[9]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Skraup synthesis of methylquinolines, with a focus on improving regioselectivity.

Problem Potential Cause(s) Recommended Solution(s)
Formation of an Inseparable Isomeric Mixture The use of a meta-substituted aniline (e.g., m-toluidine) inherently leads to multiple products due to competing cyclization pathways.[1]1. Modify Reaction Conditions: Experiment with different acid catalysts (Brønsted vs. Lewis acids) and reaction temperatures to identify conditions that may favor one isomer.[1][11] 2. Purification Strategy: If a mixture is unavoidable, employ advanced purification techniques. Preparative HPLC or fractional crystallization can sometimes resolve closely related isomers.[12][13] 3. Alternative Synthesis: For unambiguous results, switch to a more regioselective synthetic method like the Friedländer or Combes synthesis.[5]
Low Yield of Desired Methylquinoline Isomer - Reaction is too vigorous: An uncontrolled exothermic reaction can lead to decomposition and tar formation.[2][3] - Deactivated Substrate: Electron-withdrawing groups on the aniline reduce its reactivity.[9] - Polymerization: The α,β-unsaturated carbonyl intermediate can polymerize under harsh acidic conditions.[2]1. Control Exothermicity: Add the sulfuric acid slowly with efficient cooling. Use a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[2][11] 2. Enhance Reactivity: For deactivated anilines, consider more forcing conditions (higher temperature, longer reaction time), but be mindful of increased side reactions. Alternatively, a different synthetic route may be necessary. 3. Minimize Polymerization: A biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing polymerization and increasing the yield.[6]
Difficulty in Product Isolation from Tar The harsh conditions of the Skraup synthesis often produce a significant amount of tarry byproducts, trapping the desired product.[2][6]1. Optimize Work-up: After basification, a thorough steam distillation is often effective for isolating the volatile quinoline product from the non-volatile tar.[3][10] 2. Solvent Extraction: Following steam distillation, perform multiple extractions with a suitable organic solvent to recover the product from the aqueous distillate.
Ambiguous Product Characterization The presence of multiple isomers can lead to complex NMR spectra and inconclusive analytical data.1. Isolate Pure Isomers: Use preparative chromatography (HPLC, column chromatography) to separate the isomers before characterization.[14] 2. Advanced NMR Techniques: Utilize 2D NMR techniques (COSY, NOESY) to aid in the structural elucidation of each isomer. 3. Comparative Analysis: Compare analytical data (HPLC, GC-MS, NMR) against a certified reference standard of the expected isomer if available.[15]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments and analytical procedures relevant to the synthesis and analysis of methylquinolines.

Protocol 1: Modified Skraup Synthesis of Methylquinolines with Ferrous Sulfate Moderator

This protocol describes a modified Skraup synthesis that incorporates ferrous sulfate to control the reaction's vigor, which can be a starting point for optimizing regioselectivity.

Materials:

  • m-Toluidine (or other substituted aniline)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (or other extraction solvent)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine the m-toluidine, glycerol, and nitrobenzene.

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid through the dropping funnel. An exothermic reaction will occur; maintain control with an ice bath if necessary.[3]

  • Once the addition is complete, add the ferrous sulfate heptahydrate to the mixture.[2]

  • Gently heat the reaction mixture in an oil bath to 140-150°C and maintain this temperature for 3-4 hours.[3]

  • Allow the mixture to cool to room temperature. Carefully dilute the reaction mixture with water.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline. Be cautious, as this is a highly exothermic process.

  • Set up for steam distillation and distill the mixture to isolate the crude methylquinoline product.[3]

  • Extract the distillate with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.

Protocol 2: Analytical Workflow for Isomer Ratio Determination

This workflow outlines the steps for quantifying the ratio of methylquinoline isomers in the crude product.

Workflow:

  • Sample Preparation: Dissolve a known quantity of the crude product in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[15]

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with a non-polar column (e.g., HP-5MS).[15]

    • Use a temperature program that effectively separates the isomers (e.g., start at 50°C, ramp to 250°C).[15]

    • Identify the peaks corresponding to the methylquinoline isomers by their mass spectra (molecular ion at m/z 143).[15]

    • Determine the relative ratio of the isomers by integrating the peak areas in the total ion chromatogram (TIC).

  • ¹H NMR Spectroscopy:

    • Dissolve the crude product in a deuterated solvent (e.g., CDCl₃).[15]

    • Acquire the ¹H NMR spectrum.

    • Identify distinct signals for each isomer (e.g., the methyl protons or specific aromatic protons).

    • Calculate the isomer ratio by comparing the integration of these characteristic signals.

Visualizing the Reaction Pathway and Logic

Diagrams are essential for understanding the complex relationships in chemical synthesis. Below are Graphviz diagrams illustrating the core concepts discussed.

The Challenge of Regioselectivity in the Skraup Synthesis

G cluster_start Starting Material cluster_reaction Skraup Reaction Conditions cluster_products Isomeric Products m_toluidine m-Toluidine conditions Glycerol, H₂SO₄, Oxidizing Agent m_toluidine->conditions Reacts under product1 5-Methylquinoline conditions->product1 Forms product2 7-Methylquinoline conditions->product2 Forms

Caption: Regiochemical outcome of the Skraup synthesis with m-toluidine.

Troubleshooting Workflow for Poor Regioselectivity

G cluster_analysis Analysis & Diagnosis cluster_optimization Optimization Strategies cluster_alternative Alternative Approaches start Problem: Poor Regioselectivity analyze_mixture Analyze Isomer Ratio (GC-MS, NMR) start->analyze_mixture confirm_structure Confirm Structures of Isomers analyze_mixture->confirm_structure modify_conditions Modify Reaction Conditions (Catalyst, Temp) confirm_structure->modify_conditions Iterate improve_purification Improve Purification (HPLC, Crystallization) confirm_structure->improve_purification alt_synthesis Consider Alternative Regioselective Synthesis confirm_structure->alt_synthesis If necessary modify_conditions->analyze_mixture end Goal: Improved Regioselectivity improve_purification->end alt_synthesis->end

Caption: A logical workflow for addressing regioselectivity issues.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • Scilit. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Zhang, Z., Tan, J., & Wang, Z. (2008). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Organic Chemistry Portal. [Link]

  • Li, J., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 28(4), 1693. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An environmentally benign regioselective synthesis of 2-benzyl-4-arylquinoline derivatives using aryl amines, styrene oxides and aryl acetylenes. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Online. (2023). Skraup quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of hydroxyquinolines from 2‐methylquinolines and aldehydes. Retrieved from [Link]

  • Hudson, C. B., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Current Organic Synthesis, 13(5), 680-701. [Link]

  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. r/chemistry. [Link]

  • Royal Society of Chemistry. (2004). Quinoline synthesis: scope and regiochemistry of photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. Organic & Biomolecular Chemistry. [Link]

  • Wang, D., et al. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(13), 5408–5411. [Link]

  • YouTube. (2024). Making quinoline - the Skraup synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Ito, Y., et al. (2010). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1217(41), 6393–6400. [Link]

  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]

Sources

Technical Support Center: Separation of 5- and 7-Methylquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analysis and separation of methylquinoline isomers. As positional isomers, 5-methylquinoline and 7-methylquinoline possess identical molecular formulas (C₁₀H₉N) and molecular weights (143.19 g/mol ), leading to very similar physicochemical properties.[1] This inherent similarity presents a significant analytical challenge, particularly because they are often formed as a mixture in common synthetic routes like the Skraup synthesis from m-toluidine.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common separation issues, structured in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and reliable separation methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the separation of 5- and 7-methylquinoline isomers so challenging?

The primary difficulty lies in their structural similarity. As positional isomers, the only difference is the location of the methyl group on the quinoline ring system.[4] This results in nearly identical properties:

  • Polarity and Solubility: Their polarity is very similar, causing them to behave almost identically in many chromatographic systems.

  • Boiling Points: Their boiling points are extremely close (5-Methylquinoline: ~258-262 °C; 7-Methylquinoline: ~258 °C), which makes separation by fractional distillation difficult, often requiring highly efficient columns under reduced pressure.[2][5]

  • Co-synthesis: The Skraup reaction with m-toluidine as a starting material naturally produces a mixture of both 5- and 7-methylquinoline, making their separation a common downstream purification challenge.[2][3]

Q2: I'm seeing poor or no resolution in my Gas Chromatography (GC) analysis. What should I do?

This is the most common issue encountered. Achieving baseline separation via GC requires careful optimization of the stationary phase and temperature program.

  • Core Problem: The isomers are not interacting differently enough with the GC column's stationary phase.

  • Authoritative Insight: The choice of stationary phase is the most critical parameter. Standard, non-polar phases like 5% phenyl methylpolysiloxane (e.g., HP-5ms) are often insufficient as they separate primarily by boiling point, which is nearly identical for these isomers.[3][5][6]

  • Solution 1: Select a Polar Stationary Phase.

    • Why it works: Polar columns introduce additional separation mechanisms beyond boiling point, such as dipole-dipole interactions. The subtle differences in the electron distribution and dipole moment between the 5- and 7-isomers can be exploited by these phases.

    • Recommended Phases:

      • Polyethylene Glycol (PEG/WAX): Excellent choice for its strong dipole interactions.[5]

      • High-Cyanopropyl Phases (e.g., DB-225): These phases offer very high polarity and unique selectivity for positional isomers.[5]

  • Solution 2: Optimize the Oven Temperature Program.

    • Why it works: A slow, controlled temperature ramp increases the time the analytes spend interacting with the stationary phase, allowing for more effective partitioning and improved resolution. A fast ramp will cause the peaks to elute too quickly and remain unresolved.

    • Troubleshooting Steps:

      • Start with a lower initial temperature (e.g., 150 °C) to ensure good focusing at the head of the column.

      • Implement a slow ramp rate (e.g., 2-5 °C/min).[5]

      • If peaks are still unresolved, try an even slower ramp or add an isothermal hold period in the middle of the gradient.

  • Solution 3: Check Carrier Gas Flow Rate.

    • Why it works: Every column has an optimal linear velocity (flow rate) for maximum efficiency (plate count), as described by the Van Deemter equation. Operating too far from this optimum will broaden peaks and reduce resolution.

    • Action: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the manufacturer's recommendation for your column's internal diameter (typically around 1.0-1.2 mL/min for a 0.25 mm ID column).[5]

Logical Troubleshooting Workflow for GC Separation

The following diagram outlines a systematic approach to troubleshooting poor resolution between 5- and 7-methylquinoline peaks in a GC system.

GCTroubleshooting Start Start: Poor or No Peak Resolution CheckColumn Is the stationary phase polar? (e.g., WAX, Cyanopropyl) Start->CheckColumn ChangeColumn Action: Switch to a polar stationary phase. CheckColumn->ChangeColumn No CheckProgram Is the temperature ramp slow? (e.g., < 5 °C/min) CheckColumn->CheckProgram Yes ChangeColumn->CheckProgram SlowRamp Action: Decrease ramp rate or add isothermal holds. CheckProgram->SlowRamp No CheckFlow Is the carrier gas flow rate optimal for the column ID? CheckProgram->CheckFlow Yes SlowRamp->CheckFlow AdjustFlow Action: Adjust flow rate to manufacturer's optimum. CheckFlow->AdjustFlow No Success Success: Baseline Resolution Achieved CheckFlow->Success Yes AdjustFlow->Success

Caption: A decision tree for troubleshooting GC separation of methylquinoline isomers.

Q3: My HPLC method isn't working. How can I improve the separation?

While GC is often preferred, HPLC is a powerful alternative, especially for preparative-scale work. Success again depends on exploiting subtle chemical differences.

  • Core Problem: Insufficient selectivity of the stationary/mobile phase system.

  • Solution 1: Choose a Column with Alternative Selectivity.

    • Why it works: Standard C18 columns separate primarily on hydrophobicity, which is very similar for these isomers. Columns that offer other interaction mechanisms, like π-π stacking, are often more successful.[7]

    • Recommended Phases:

      • Phenyl-Hexyl or Biphenyl Phases: These columns contain aromatic rings that can interact with the quinoline ring system via π-π interactions, providing a different selectivity mechanism than pure hydrophobicity.[8]

      • PFP (Pentafluorophenyl) Phases: These are highly effective for separating positional isomers due to a combination of hydrophobic, dipole, and π-π interactions.[7]

  • Solution 2: Systematically Optimize the Mobile Phase.

    • Why it works: Small changes in mobile phase composition can alter the interactions between the analytes and the stationary phase.

    • Troubleshooting Steps:

      • Switch Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen-bond donor and can create different selectivity profiles compared to acetonitrile.

      • Adjust Aqueous Phase pH: The quinoline nitrogen has a pKa of ~4.9. Running the mobile phase at a pH below this (e.g., pH 3 with 0.1% formic acid) will protonate the isomers. This change in charge state can alter their interaction with the stationary phase and potentially improve resolution.

      • Fine-tune the Gradient: Similar to GC, a shallow, slow gradient is more likely to resolve closely eluting peaks than a steep, fast one.

Q4: Is Supercritical Fluid Chromatography (SFC) a good technique for this separation?

Yes, SFC is an excellent but sometimes overlooked technique for isomer separation.[9][10]

  • Why it works: SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity.[10] This leads to very high chromatographic efficiency and faster separations compared to HPLC.[11] The addition of small amounts of a polar co-solvent (modifier), like methanol, allows for the fine-tuning of selectivity.[10][12] SFC is particularly well-suited for both analytical and preparative-scale chiral and achiral isomer separations.[9][12]

Q5: How can I definitively identify which peak is 5-methylquinoline and which is 7-methylquinoline?

Chromatographic separation alone does not confirm identity. Spectroscopic analysis is essential.

  • Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy.

    • Why it works: NMR provides unambiguous structural information. The chemical environment of every proton and carbon is unique. The most diagnostic feature is the chemical shift of the methyl protons.

    • Key Differentiator: In CDCl₃, the methyl protons of 5-methylquinoline resonate at approximately δ 2.65 ppm , while those of 7-methylquinoline appear slightly upfield at around δ 2.54 ppm .[1][5][6]

  • Mass Spectrometry (MS) - A Word of Caution.

    • Limitation: When coupled with GC or LC, MS is excellent for confirming molecular weight. Both isomers will show a molecular ion peak (M⁺) at m/z 143 .[5] Their fragmentation patterns are also very similar, making MS alone insufficient to distinguish them without prior chromatographic separation.[3]

  • Crucial Step: Use Certified Reference Standards.

    • Why it's necessary: The most reliable method for peak assignment in chromatography is to inject a pure, certified reference standard of each isomer under the finalized method conditions. The retention time of the standard will confirm the identity of the corresponding peak in your sample mixture.[6]

General Separation & Identification Workflow

SeparationWorkflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_id Identification & Confirmation Prep Isomer Mixture (e.g., from Skraup Synthesis) GC Gas Chromatography (GC) (Polar Column) Prep->GC HPLC HPLC (Phenyl or PFP Column) Prep->HPLC SFC Supercritical Fluid Chromatography (SFC) Prep->SFC Retention Retention Time Matching with Reference Standards GC->Retention HPLC->Retention SFC->Retention NMR NMR Spectroscopy (Confirm Structure) Retention->NMR [Definitive ID] MS Mass Spectrometry (Confirm MW = 143) Retention->MS

Caption: A general workflow for the separation and identification of 5- and 7-methylquinoline.

Data Summary & Protocols
Table 1: Recommended Starting Conditions for GC Separation
ParameterRecommended SettingRationale
Column Polar Stationary Phase (e.g., DB-WAX, ZB-WAXplus)Provides alternative selectivity based on dipole interactions, essential for resolving isomers with similar boiling points.[5]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of efficiency and sample capacity.[5]
Carrier Gas Helium or HydrogenInert mobile phase.[13]
Flow Rate ~1.2 mL/min (constant flow)Optimized for column efficiency.[5]
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample.[5]
Oven Program Start at 150 °C (hold 2 min), ramp 5 °C/min to 220 °C (hold 5 min)A slow ramp is critical for maximizing resolution between the two isomers.[5]
Detector FID (Flame Ionization Detector)Robust and sensitive detector for hydrocarbons.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
Experimental Protocol: GC-FID Analysis
  • Sample Preparation: Prepare a solution of the methylquinoline isomer mixture (approx. 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.[5]

  • Instrument Setup: Configure the GC system according to the parameters listed in Table 1.

  • Injection: Inject 1 µL of the prepared sample with a split ratio of 50:1 to avoid column overloading.[5]

  • Data Acquisition: Run the analysis and acquire the chromatogram.

  • Peak Identification: Inject individual standards of 5-methylquinoline and 7-methylquinoline to confirm the identity of each peak by its retention time. 7-methylquinoline is expected to elute slightly after 5-methylquinoline on many polar phases.

Table 2: Spectroscopic Data for Isomer Confirmation
TechniqueParameter5-Methylquinoline7-MethylquinolineReference
¹H NMR Methyl Protons (δ, ppm in CDCl₃)~2.65~2.54[1][5][6]
GC-MS Molecular Ion (M⁺, m/z)143143[5][6]
GC-MS Major Fragments (m/z)142, 115142, 115[2]
References
  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. Scirp.org. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. Shimadzu. [Link]

  • Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in... ResearchGate. [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. ResearchGate. [Link]

  • Purification method of 2-methyl quinoline.
  • How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • The Science and Strategy Behind Isomer Separation. Rotachrom Technologies. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

  • Separation of 2-Methyiquinoline from 8-Methyiquinoline. J-Stage. [Link]

  • SOP: CRYSTALLIZATION. University of Wisconsin-Madison. [Link]

  • CRYSTALLIZATION. Ankara University. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. ResearchGate. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • separation of positional isomers. Chromatography Forum. [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH. [Link]

  • HPLC Column for Structual Isomers. Nacalai Tesque. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. NIH. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • Gas Chromatography Explained: How It Separates Different Compounds. Persee. [Link]

Sources

Purification of 7-Methyl-1,2,3,4-tetrahydroquinoline by fractional distillation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 7-Methyl-1,2,3,4-tetrahydroquinoline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of this compound via fractional distillation. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common queries regarding the fractional distillation of substituted tetrahydroquinolines.

Q1: Why is fractional distillation necessary for purifying this compound instead of simple distillation?

A: Fractional distillation is employed to separate liquids with close boiling points (typically differing by less than 70°C).[1] Synthesis of this compound may result in impurities such as starting materials, regioisomers (e.g., 5-methyl or 8-methyl isomers), or side-products with boiling points very similar to the target compound. Simple distillation cannot effectively separate these components. Fractional distillation introduces a fractionating column between the boiling flask and the condenser, which provides a large surface area for repeated cycles of vaporization and condensation.[2][3] Each cycle, equivalent to a simple distillation, is called a "theoretical plate" and progressively enriches the vapor with the more volatile component, leading to a much finer separation.[1][4]

Q2: Vacuum distillation is frequently recommended for this compound. What is the scientific rationale?

A: The parent compound, 1,2,3,4-tetrahydroquinoline, has a high boiling point of approximately 251°C at atmospheric pressure.[5] The addition of a methyl group will slightly increase this value. Heating organic compounds, especially nitrogen-containing heterocycles, to such high temperatures can cause thermal decomposition, polymerization, or oxidation, resulting in significant product loss and the formation of tarry byproducts.[6] By reducing the external pressure, vacuum distillation lowers the boiling point of the liquid.[7] A general rule of thumb is that halving the pressure reduces the boiling point by about 10°C.[7] This allows the distillation to proceed at a much lower, safer temperature, preserving the integrity of the molecule.

Q3: How do I select the appropriate packing material for my fractionating column?

A: The choice of packing material is critical as it provides the surface area for vapor-liquid contact, facilitating separation.[8][9] For laboratory-scale vacuum distillation of a heat-sensitive compound like this compound, the ideal packing offers high efficiency (a high number of theoretical plates per unit length) and a low pressure drop.

  • Structured Packing (e.g., wire mesh): This is often the best choice. It provides a high surface area, excellent efficiency, and a very low pressure drop, which is crucial for maintaining a stable vacuum.[10][11]

  • Random Packing (e.g., Raschig rings, saddles): These are also effective and more common in some labs. They are randomly packed into the column.[12] While generally less efficient than structured packing for a given height, they are a robust and cost-effective option.[10][12] For high-boiling compounds, ceramic or glass rings are preferred due to their inertness.[12]

Avoid using materials that can react with the compound, such as copper packing, unless a specific reaction (like sulfur removal) is intended.

Q4: How can I confirm the purity of my distilled fractions?

A: The most reliable methods for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

  • GC-MS: This technique is excellent for identifying and quantifying volatile impurities.[13][14] The gas chromatogram will show the primary peak for your product and smaller peaks for any impurities. The purity can be estimated by the relative area of the peaks. The mass spectrometer provides fragmentation patterns that confirm the identity of the main peak and can help identify impurities.[15]

  • ¹H NMR Spectroscopy: NMR provides detailed structural information.[13] A pure sample will show clean signals corresponding to the protons of this compound. The presence of impurities will be evident from extra peaks in the spectrum. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

Section 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of this compound.

Pre-Distillation Checklist & Preparation
  • Material Characterization: Obtain a preliminary ¹H NMR or GC-MS of the crude material to identify the major impurities and estimate the required separation efficiency.

  • Glassware Inspection: Ensure all glassware is clean, dry, and free of cracks, especially the distillation flask and column. Use ground-glass joints that are properly sealed.

  • System Integrity: Assemble the apparatus and perform a leak test on the vacuum system before introducing the sample. The system should hold a stable vacuum.

  • Inert Atmosphere: Have a source of dry nitrogen or argon ready to backfill the system after distillation to protect the purified, heat-sensitive product from air oxidation.[16]

Apparatus Setup

Fractional_Distillation_Setup cluster_heating Heating & Boiling cluster_separation Separation cluster_condensation Condensation & Collection cluster_cooling Cooling Water cluster_control System Control Flask Distillation Flask (with stir bar & crude product) Column Fractionating Column (Packed) Flask->Column Vapor Flow Mantle Heating Mantle Mantle->Flask Stir Stir Plate Stir->Mantle Stillhead Distillation Head (Stillhead) Column->Stillhead Insulation Insulation (Glass Wool/Foil) Insulation->Column Thermometer Thermometer Stillhead->Thermometer Placement is key Condenser Condenser Stillhead->Condenser ReceiverAdapter Receiver Adapter (with vacuum inlet) Condenser->ReceiverAdapter WaterOut Water Out Condenser->WaterOut Top Outlet CollectionFlask Receiving Flask ReceiverAdapter->CollectionFlask Trap Cold Trap ReceiverAdapter->Trap To Vacuum InertGas Inert Gas (N2 / Ar) ReceiverAdapter->InertGas Inert Gas Inlet WaterIn Water In WaterIn->Condenser Bottom Inlet Vacuum Vacuum Pump Trap->Vacuum

Caption: Vacuum fractional distillation apparatus.

Step-by-Step Procedure
  • Charging the Flask: Charge the round-bottom distillation flask with the crude this compound. Do not fill the flask more than two-thirds full to prevent bumping.[16] Add a magnetic stir bar or boiling chips for smooth boiling.

  • Assembly: Assemble the apparatus as shown in the diagram above. Ensure all joints are lightly greased with vacuum grease and secured with Keck clips.[1] Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[1]

  • Evacuation: Turn on the cooling water to the condenser (water in at the bottom, out at the top).[1] Close the inert gas inlet and slowly open the system to the vacuum source. Allow the pressure to stabilize at the desired level (e.g., 1-10 mmHg).

  • Heating: Begin stirring and slowly apply heat using a heating mantle. Observe the mixture for boiling.

  • Equilibration: As the vapor rises into the column, a "ring of condensate" will be observed.[1] Allow this ring to rise slowly up the column. If it rises too quickly, the separation will be inefficient. If it stalls, slightly increase the heat.[1] This equilibration phase is crucial for establishing the vapor-liquid equilibrium.

  • Fraction Collection:

    • Fore-run: Collect the first few drops of distillate, which may contain highly volatile impurities, in a separate flask. The temperature at the stillhead may be unstable during this phase.

    • Main Fraction: Once the temperature at the stillhead stabilizes and corresponds to the boiling point of your product at the working pressure, switch to a clean receiving flask. Collect the main fraction while the temperature remains constant. Record the temperature plateau and the pressure.

    • End Fraction: A sharp drop or rise in temperature indicates that the main component has distilled.[1] Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown: Turn off the heating and allow the system to cool completely under vacuum. Once cool, slowly backfill the apparatus with an inert gas (Nitrogen or Argon) before opening it to the atmosphere. This prevents the hot, pure product from oxidizing.

  • Analysis: Analyze the collected main fraction for purity using GC-MS or NMR.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter.

Q: My distillation is extremely slow, or the vapor column stalls and won't reach the condenser. What's wrong?

A: This issue, known as "stalling," has several potential causes:

  • Insufficient Heat: The most common cause. The energy input is not enough to overcome heat loss to the surroundings and drive the vapor up the column. Solution: Gradually increase the heating mantle temperature. Ensure the column is well-insulated with glass wool or aluminum foil, especially for high-boiling compounds.[1]

  • Vacuum is Too High (Pressure Too Low): At very low pressures, the vapor density is low, making it difficult for the vapor to travel up the column. Solution: Slightly throttle the vacuum to operate at a slightly higher pressure where distillation is more efficient.

  • Flooding: Paradoxically, too much heat can cause "flooding," where excess liquid condensate blocks the column, preventing vapor from rising.[17] Solution: Reduce the heat input and allow the column to drain and re-equilibrate.

Q: The temperature reading at the stillhead is fluctuating wildly instead of holding a steady plateau. Why?

A: A stable temperature plateau is the hallmark of a pure substance distilling. Fluctuations indicate a problem:

  • Poor Separation: The column is not efficiently separating the components, and a mixture is reaching the thermometer. Solution: Reduce the heating rate to allow for better equilibration on the column packing. Ensure you are using a column with sufficient theoretical plates for the separation.

  • Bumping: The liquid in the flask is boiling unevenly. Solution: Ensure the stir bar is spinning adequately or that fresh boiling chips have been used. Uneven heating can also contribute; check that the heating mantle is correctly sized for the flask.

  • Improper Thermometer Placement: If the thermometer bulb is too high, it will not be continuously bathed in vapor, leading to erratic readings. Solution: Adjust the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser.

Q: I've collected my main fraction, but analysis shows it's still impure. What went wrong?

A: This points to poor separation efficiency.

  • Distillation Rate Too Fast: This is the most frequent error. A rapid distillation does not allow for the necessary multiple vaporization-condensation cycles.[18] Solution: Repeat the distillation, aiming for a slow, steady collection rate of 1-2 drops per second.

  • Insufficient Theoretical Plates: The column may be too short or the packing inefficient for separating components with very close boiling points. Solution: Use a longer column or a more efficient packing material like structured wire mesh packing.[11]

  • Azeotrope Formation: Some mixtures can form azeotropes, which are constant-boiling mixtures that cannot be separated by distillation.[19] Solution: Check the literature for potential azeotropes with your expected impurities (e.g., solvents). If an azeotrope is present, an alternative purification method like chromatography may be required.

Q: The distilled this compound is yellow or brown. How can I prevent this discoloration?

A: Tetrahydroquinolines are prone to air oxidation, which often results in colored impurities.[20]

  • Oxidation: The compound likely oxidized due to exposure to air at high temperatures. Solution: Ensure the distillation is performed under a high vacuum and that the system is backfilled with an inert gas (N₂ or Ar) before exposing the hot distillate to the atmosphere.

  • Thermal Decomposition: The distillation temperature may still be too high, causing some degradation. Solution: Use a better vacuum pump to achieve a lower pressure, which will further reduce the boiling point.

  • Contaminated Starting Material: If the crude material is already dark, consider a pre-purification step, such as a charcoal treatment or a quick filtration through a silica plug, before distillation.

Troubleshooting_Flowchart start Problem Identified During Distillation symptom1 Symptom: No/Slow Distillate start->symptom1 symptom2 Symptom: Fluctuating Temperature start->symptom2 symptom3 Symptom: Poor Purity of Product start->symptom3 symptom4 Symptom: Product Discolored start->symptom4 cause1a Cause: Insufficient Heat? symptom1->cause1a cause1b Cause: Vacuum Too High? symptom1->cause1b cause1c Cause: Column Flooding? symptom1->cause1c cause2a Cause: Uneven Boiling? symptom2->cause2a cause2b Cause: Poor Separation? symptom2->cause2b cause3a Cause: Distilling Too Fast? symptom3->cause3a cause3b Cause: Inefficient Column? symptom3->cause3b cause4a Cause: Air Oxidation? symptom4->cause4a cause4b Cause: Decomposition? symptom4->cause4b sol1a Solution: Increase Heat & Insulate Column cause1a->sol1a sol1b Solution: Slightly Reduce Vacuum Level cause1b->sol1b sol1c Solution: Reduce Heat & Re-equilibrate cause1c->sol1c sol2a Solution: Check Stirring/ Boiling Chips cause2a->sol2a sol2b Solution: Slow Distillation Rate cause2b->sol2b sol3a Solution: Collect at 1-2 drops/sec cause3a->sol3a sol3b Solution: Use Longer/Better Column cause3b->sol3b sol4a Solution: Use Inert Gas Backfill cause4a->sol4a sol4b Solution: Improve Vacuum to Lower Temperature cause4b->sol4b

Caption: Troubleshooting logic for fractional distillation.

Section 4: Data Tables & Safety

Physical & Operational Data
ParameterValueSource
Compound Name This compound-
CAS Number 58960-03-5[21]
Molecular Formula C₁₀H₁₃N[22]
Molar Mass 147.22 g/mol
Appearance Colorless to light yellow oil/liquid[23]
Boiling Point (Atmospheric) >250 °C (estimated)[5][24]
Boiling Point (Reduced Pressure) ~113-117 °C at 10 mmHg (for parent THQ)
Recommended Packing Structured Wire Mesh or Raschig Rings[10][11][12]
Recommended Pressure 1 - 10 mmHg[7]
Safety & Handling

Q: What are the primary hazards associated with this compound and its parent compounds?

A: Quinolines and their derivatives should be handled with care. The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[25][26] While specific data for the 7-methyl derivative may be limited, it should be treated as similarly hazardous. Always consult the specific Safety Data Sheet (SDS) for the material you are handling.[26][27]

Q: What Personal Protective Equipment (PPE) is mandatory for this procedure?

A: Appropriate PPE is essential.[28]

  • Eye Protection: Chemical safety goggles and a face shield are required, especially when working with vacuum systems which carry an implosion risk.[16]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) suitable for handling organic amines. Check glove compatibility charts.

  • Body Protection: A flame-resistant lab coat.

  • Work Area: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[16][26]

Q: How should I properly dispose of waste from this purification?

A: All chemical waste must be disposed of according to institutional and local regulations.

  • Liquid Waste: The distillation residue (pot residue) and any impure fore-run fractions should be collected in a designated halogen-free organic waste container.

  • Solid Waste: Contaminated items like used gloves, paper towels, and column packing should be placed in a designated solid chemical waste container. Do not dispose of chemically contaminated items in regular trash.[27]

References

  • Pope Scientific, Inc. Fractionating Column Packing | Pro-Pak Column Packing. [Online] Available at: [Link]

  • Ambani Metal. Fractionating Distillation Column Manufacturer & Supplier. [Online] Available at: [Link]

  • Distilmate. The Best Distillation Column Packing Material (For Reflux). [Online] Available at: [Link]

  • YouTube. Fractional Distillation | Types | Packed | Tray | Comparison with different types of Distillation. [Online] Available at: [Link]

  • MFS. Distillation Column Components: Trays, Packing & Essential Parts Explained. [Online] Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Online] Available at: [Link]

  • Georgia Institute of Technology. Distillations | Environmental Health & Safety. [Online] Available at: [Link]

  • University of Rochester. Purification: Fractional Distillation. [Online] Available at: [Link]

  • Arishtam India. Safety & Precautions in Distillation. [Online] Available at: [Link]

  • ACS Publications. Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones | The Journal of Organic Chemistry. [Online] Available at: [Link]

  • ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Online] Available at: [Link]

  • YouTube. How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. [Online] Available at: [Link]

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Online] Available at: [Link]

  • YouTube. Distillation Column Troubleshooting Part 1. [Online] Available at: [Link]

  • AIDIC. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Online] Available at: [Link]

  • Khan Academy. Simple and fractional distillations. [Online] Available at: [Link]

  • Wikipedia. 2-Methyltetrahydroquinoline. [Online] Available at: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Online] Available at: [Link]

  • PubChem. 7-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 16244388. [Online] Available at: [Link]

  • ResearchGate. GC-MS analysis of the reaction mixture of 7-and 5- methylquinoline in... [Online] Available at: [Link]

  • Stenutz. 1,2,3,4-tetrahydroquinoline. [Online] Available at: [Link]

  • YouTube. UPDATED How To Set-Up and Perform Fractional Distillation #Science. [Online] Available at: [Link]

  • Chemistry LibreTexts. Distillation. [Online] Available at: [Link]

  • MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. [Online] Available at: [Link]

  • American Elements. 7-Hydroxy-1,2,3,4-tetrahydroquinoline | CAS 58196-33-1. [Online] Available at: [Link]

  • EBSCO. Distillation | Research Starters. [Online] Available at: [Link]

  • YouTube. A Brief Introduction to Fractional Distillation. [Online] Available at: [Link]

  • Wikipedia. Tetrahydroquinoline. [Online] Available at: [Link]

  • NIH National Library of Medicine. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Online] Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Hydrogenation of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrogenation of 7-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation. The selective hydrogenation of the pyridine ring in quinoline derivatives is a critical step in the synthesis of numerous pharmacologically active compounds.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve optimal results in your laboratory.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrogenation of 7-methylquinoline. Each problem is analyzed with potential causes and actionable solutions based on established chemical principles and field-proven insights.

Issue 1: Low or No Conversion

Question: My hydrogenation of 7-methylquinoline is showing minimal or no consumption of the starting material. What are the likely causes and how can I resolve this?

Answer: Low conversion is a common hurdle that can stem from several factors related to the catalyst, reaction conditions, or reagents. A systematic approach is crucial for diagnosis.

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning:

    • Cause: The catalyst's active sites may be blocked or deactivated. Sulfur compounds, and even the N-heterocyclic substrate/product itself, can act as poisons for many noble metal catalysts.[2][3] The catalyst may also be old or have been improperly handled and oxidized.

    • Solution:

      • Verify Reagent Purity: Ensure that your 7-methylquinoline, solvents, and hydrogen gas are of high purity and free from potential poisons.

      • Use a Fresh Catalyst: If deactivation is suspected, the most straightforward solution is to use a fresh batch of catalyst. Handle catalysts under an inert atmosphere where possible, especially pyrophoric ones like Raney Nickel.[4]

      • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome minor poisoning or inherent low activity.

      • Consider Poison-Resistant Catalysts: Some catalyst systems, like certain ruthenium-sulfide or cobalt-based catalysts, exhibit higher tolerance to sulfur and nitrogen compounds.[5][6]

  • Suboptimal Reaction Conditions:

    • Cause: The provided energy (temperature) and reactant concentration (hydrogen pressure) may be insufficient to overcome the activation energy barrier for the reaction.

    • Solution:

      • Increase Hydrogen Pressure: Elevating H₂ pressure increases the concentration of hydrogen on the catalyst surface, which can significantly enhance the reaction rate.[2][7] Start by moderately increasing the pressure (e.g., from 10 bar to 30 bar).

      • Increase Reaction Temperature: Gently increasing the temperature can also boost the reaction rate. However, be cautious, as excessive heat can lead to side reactions or decreased selectivity.[2][8]

      • Ensure Efficient Agitation: In a heterogeneous reaction, efficient stirring is critical to ensure proper mixing of the solid catalyst, liquid substrate, and gaseous hydrogen. A poorly agitated system can be mass-transfer limited, mimicking low catalyst activity.[4]

// Catalyst Path catalyst_check [label="Check Catalyst Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst_poisoned [label="Is catalyst poisoned or old?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_fresh_catalyst [label="Use fresh catalyst.\nEnsure pure reagents/solvents.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_increase_loading [label="Increase catalyst loading.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Conditions Path conditions_check [label="Check Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; pressure_temp [label="Are P and T sufficient?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_increase_PT [label="Increase H₂ pressure and/or temperature incrementally.", fillcolor="#34A853", fontcolor="#FFFFFF"]; agitation [label="Is agitation efficient?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_increase_stirring [label="Increase stirring rate.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> catalyst_check; catalyst_check -> catalyst_poisoned; catalyst_poisoned -> sol_fresh_catalyst [label="Yes"]; catalyst_poisoned -> sol_increase_loading [label="Maybe"]; catalyst_poisoned -> conditions_check [label="No"];

start -> conditions_check; conditions_check -> pressure_temp; pressure_temp -> sol_increase_PT [label="No"]; pressure_temp -> agitation [label="Yes"]; agitation -> sol_increase_stirring [label="No"]; agitation -> {label="Problem likely solved or requires further investigation.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"} [label="Yes"]; } enddot Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Selectivity (Formation of Undesired Products)

Question: My reaction is proceeding, but I am forming significant amounts of decahydro-7-methylquinoline or the 5,6,7,8-tetrahydro isomer instead of the desired 1,2,3,4-tetrahydro-7-methylquinoline. How can I improve selectivity?

Answer: Achieving high selectivity is the central challenge in quinoline hydrogenation. The key is to hydrogenate the N-heterocyclic ring (pyridine ring) without affecting the carbocyclic ring (benzene ring) or causing over-hydrogenation.

Potential Causes & Solutions:

  • Incorrect Catalyst Choice:

    • Cause: Different metals possess intrinsically different selectivities. Platinum (Pt) and Rhodium (Rh) are often highly active and can lead to over-hydrogenation or hydrogenation of the benzene ring, especially under harsh conditions.[3][9] Palladium (Pd) catalysts are generally more selective for the hydrogenation of the pyridine ring in quinolines.[10][11]

    • Solution:

      • Switch to Palladium: If you are using Pt or Rh, switch to a palladium-based catalyst, such as 10% Pd on carbon (Pd/C).

      • Modify the Support: The catalyst support can influence selectivity. For instance, nitrogen-doped carbon supports for palladium have demonstrated high activity and selectivity for forming 1,2,3,4-tetrahydroquinolines under mild conditions.[11]

  • Harsh Reaction Conditions:

    • Cause: High temperatures and pressures that may have been used to drive conversion can also provide enough energy to hydrogenate the more stable benzene ring or lead to complete saturation.[2]

    • Solution:

      • Lower Temperature and Pressure: Milder conditions favor partial hydrogenation. Try reducing the temperature (e.g., to 25-50°C) and pressure (e.g., to 1-10 bar H₂).[2]

      • Reduce Reaction Time: Monitor the reaction closely using GC or TLC. Stop the reaction as soon as the starting material is consumed to prevent the subsequent hydrogenation of the desired product.

  • Solvent Effects:

    • Cause: The solvent can influence the way the substrate adsorbs onto the catalyst surface, thereby affecting which ring is preferentially hydrogenated.[12]

    • Solution:

      • Solvent Screening: If selectivity is an issue, perform a screen of different solvents. Protic solvents like methanol or ethanol are common starting points. In some systems, aprotic solvents or the addition of water can alter the outcome.[6][12]

Selectivity_Pathways substrate 7-Methylquinoline product_desired 1,2,3,4-Tetrahydro- 7-methylquinoline (Desired Product) substrate->product_desired Selective Hydrogenation (Pyridine Ring) product_regio 5,6,7,8-Tetrahydro- 7-methylquinoline (Isomer) substrate->product_regio Alternative Hydrogenation (Benzene Ring) product_over Decahydro- 7-methylquinoline (Over-hydrogenation) product_desired->product_over Further Hydrogenation product_regio->product_over Further Hydrogenation

Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst for the selective hydrogenation of 7-methylquinoline?

The choice of catalyst is the most critical parameter. A comparison of common choices is presented below:

Catalyst TypeCommon ExamplesAdvantagesDisadvantages
Heterogeneous 10% Pd/C, PtO₂, Ru/Al₂O₃, Raney NiEasy to handle and separate from the reaction mixture; reusable.Can require higher temperatures/pressures; may have lower selectivity.
Homogeneous [Rh(COD)(PPh₃)₂]PF₆, Ru-phosphine complexesHigh activity and selectivity under mild conditions; tunable via ligand modification.[13][14]Difficult to separate from the product; often expensive and air-sensitive.

For selective hydrogenation of the pyridine ring to obtain 1,2,3,4-tetrahydro-7-methylquinoline, Palladium on Carbon (Pd/C) is the most common and effective starting point due to its generally high selectivity.[10][11] If over-hydrogenation is a persistent issue even with Pd/C, consider catalysts based on earth-abundant metals like cobalt, which have also shown high selectivity.[6][15]

Q2: What are the typical effects of pressure and temperature?

  • Hydrogen Pressure: Increasing H₂ pressure generally increases the reaction rate. However, excessively high pressure can reduce selectivity by promoting over-hydrogenation. A typical starting range for selective hydrogenation is 10-30 bar.[2] For complete saturation to decahydroquinoline, higher pressures (>50 bar) may be necessary.[12]

  • Temperature: Reaction rates increase with temperature. For many selective quinoline hydrogenations, mild temperatures (25-80°C) are sufficient.[15] Higher temperatures (>100°C) can decrease selectivity and may lead to catalyst sintering or decomposition of the substrate/product.[12]

Q3: Which analytical methods are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of the starting material.

    • Gas Chromatography-Mass Spectrometry (GC-MS): The ideal technique for monitoring reaction progress. It allows for the quantification of starting material, desired product, and any side products (like isomers or over-hydrogenated species), confirming their identity by their mass spectra.[15]

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final isolated product. The disappearance of aromatic proton signals from the pyridine ring and the appearance of new aliphatic signals in the ¹H NMR spectrum are clear indicators of successful hydrogenation.[12]

    • Infrared (IR) Spectroscopy: Useful for observing the change in C-H and C=C bond vibrations from the aromatic starting material to the saturated product.[16]

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation of 7-Methylquinoline using 10% Pd/C

This protocol describes a general procedure for the selective hydrogenation of the pyridine ring of 7-methylquinoline.

Materials:

  • 7-Methylquinoline (e.g., 1.0 mmol, 143 mg)

  • 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol% Pd)

  • Methanol or Ethanol (High Purity, ~10 mL)

  • High-pressure autoclave reactor with a magnetic stir bar

  • Hydrogen gas source (High Purity)

  • Inert gas (Nitrogen or Argon)

  • Celite or a suitable filter aid

Procedure:

  • Reactor Setup:

    • Place the 7-methylquinoline and a magnetic stir bar into the glass liner of the autoclave reactor.

    • Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Pd/C can be pyrophoric, especially after use. Do not allow the dry catalyst to come into contact with flammable solvents in the air.

    • Add the solvent (e.g., 10 mL of methanol).

    • Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation:

    • Purge the reactor by pressurizing with the inert gas (to ~5 bar) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

    • Purge the reactor with hydrogen gas by pressurizing (to ~10 bar) and venting. Repeat this cycle 3-5 times.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 20 bar).[11]

    • Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 50°C).[11]

  • Reaction Monitoring & Work-up:

    • Monitor the reaction by observing the pressure drop (hydrogen uptake). The reaction can also be monitored by taking small aliquots at different time points (after cooling and venting the reactor) and analyzing them by GC-MS.

    • Once the reaction is complete (typically 4-24 hours), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the system with inert gas.

    • Open the reactor and dilute the reaction mixture with additional solvent.

    • Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent. Safety Note: The used catalyst on the filter paper should not be allowed to dry in the open as it can ignite. Quench it with water.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 1,2,3,4-tetrahydro-7-methylquinoline can be purified by flash column chromatography on silica gel or by distillation under reduced pressure, if necessary. Characterize the final product using NMR.

References

  • Kinetics and mechanism of the regioselective homogeneous hydrogenation of quinoline using [Rh(COD)(PPh3)2]PF6 as the catalyst precursor | Organometallics. ACS Publications. [Link]

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions | Journal of the American Chemical Society. ACS Publications. [Link]

  • Hydrogenation of quinolines with homogeneous catalysts. ResearchGate. [Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. ACS Publications. [Link]

  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry. [Link]

  • Activity of the catalysts for the hydrogenation of quinoline. Reaction... ResearchGate. [Link]

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme Connect. [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Publications. [Link]

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Organic Materials. [Link]

  • Screening of catalysts for the hydrogenation of quinoline 1a Reaction... ResearchGate. [Link]

  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry. ACS Publications. [Link]

  • Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines - Semantic Scholar. Semantic Scholar. [Link]

  • Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Wiley Online Library. [Link]

  • Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst - RSC Advances (RSC Publishing). Royal Society of Chemistry. [Link]

  • Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. Royal Society of Chemistry. [Link]

  • Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in... - RSC Publishing. Royal Society of Chemistry. [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. [Link]

  • Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst. ResearchGate. [Link]

  • Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. MDPI. [Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts - ACS Publications. American Chemical Society. [Link]

  • Simple s-block metal hydrides for selective hydrogenation of quinoline compounds - RSC Publishing. Royal Society of Chemistry. [Link]

  • Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. National Center for Biotechnology Information. [Link]

  • New Ways for the Full Hydrogenation of Quinoline in Mild Conditions. Taylor & Francis eBooks. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? : r/chemistry. Reddit. [Link]

  • Hydrogenation troubleshooting : r/Chempros. Reddit. [Link]

  • Hydrogenation of 8-MQL at 160 °C and 7 MPa over Ru/Al2O3 (4 g 8-MQL,... ResearchGate. [Link]

  • Numerical Investigation of Equilibrium and Kinetic Aspects for Hydrogenation of CO 2. MDPI. [Link]

  • Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry. [Link]

Sources

Navigating the Labyrinth of Tetrahydroquinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the multi-step synthesis of tetrahydroquinoline (THQ) derivatives. As a Senior Application Scientist, I've designed this guide to be a practical resource, moving beyond simple protocols to offer in-depth, field-tested insights into the common challenges you may encounter. This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] However, its synthesis is often a multi-step endeavor fraught with challenges, from achieving desired yields and stereoselectivity to navigating complex purification processes. This guide is your partner in the lab, offering troubleshooting advice and frequently asked questions to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and issues that arise during the synthesis of tetrahydroquinoline derivatives.

Q1: My Povarov reaction is giving a low yield. What are the most likely causes and how can I improve it?

Low yields in the Povarov reaction are a frequent challenge and can often be attributed to several factors. The reaction involves the formation of an imine in situ, followed by a [4+2] cycloaddition with an alkene.[2][3][4] The stability of the imine intermediate and the efficiency of the cycloaddition are critical.

Common Causes and Solutions:

  • Imine Instability: The imine intermediate can be susceptible to hydrolysis. Ensure all your reagents and solvents are scrupulously dry.

  • Suboptimal Catalyst: The choice and loading of the Lewis or Brønsted acid catalyst are crucial. While AlCl₃ and Cu(OTf)₂ are commonly used, their effectiveness can be substrate-dependent. Consider screening a panel of catalysts.

  • Incorrect Reaction Conditions: Temperature and solvent play a significant role. Higher temperatures can sometimes lead to decomposition, while an inappropriate solvent can hinder the reaction. A systematic optimization of these parameters is often necessary.

  • Purity of Starting Materials: Impurities in your aniline, aldehyde, or alkene can interfere with the catalyst or lead to unwanted side reactions. Ensure the purity of your starting materials before commencing the reaction.

For a more detailed, step-by-step approach to optimizing your Povarov reaction, please refer to the Troubleshooting Guide for Low Yields in Povarov Reactions .

Q2: I'm struggling with poor diastereoselectivity in my tetrahydroquinoline synthesis. How can I gain better control over the stereochemical outcome?

Controlling diastereoselectivity is a common hurdle, especially when multiple stereocenters are being formed. The final stereochemical outcome is a product of a complex interplay between the substrates, catalyst, and reaction conditions.

Key Factors Influencing Diastereoselectivity:

  • Catalyst: The nature of the catalyst can significantly influence the transition state of the cycloaddition, thereby affecting the diastereoselectivity. Chiral catalysts or auxiliaries can be employed to induce enantioselectivity, which in turn can influence the diastereomeric ratio.

  • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the intermediates and transition states. Experimenting with a range of solvents is a key optimization step.

  • Substituent Effects: The electronic and steric properties of the substituents on the aniline, aldehyde, and alkene all play a role in directing the stereochemical outcome.

For a systematic approach to improving the diastereoselectivity of your reaction, see the Troubleshooting Guide for Poor Diastereoselectivity .

Q3: I am observing a significant amount of the corresponding quinoline as a byproduct. How can I minimize this?

The formation of a quinoline byproduct is a common issue, arising from the oxidation of the desired tetrahydroquinoline product.

Strategies to Minimize Quinoline Formation:

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Choice of Catalyst and Oxidant: In some variations of the Povarov reaction, an oxidant is intentionally added to synthesize the quinoline directly. If tetrahydroquinoline is your target, avoid strong oxidizing agents. The choice of Lewis acid can also influence the extent of aromatization.

  • Reductive Cyclization Conditions: In methods involving reductive cyclization, incomplete reduction or competing elimination pathways can lead to quinoline formation. Ensure rapid and complete reduction of the double bond in the intermediate. The choice of solvent can be critical; for instance, dichloromethane has been shown to favor the formation of tetrahydroquinolines over quinolines in certain reductive cyclizations.[5]

Q4: My purification by column chromatography is proving difficult, with significant streaking of my basic tetrahydroquinoline product. What can I do?

The basic nature of the nitrogen atom in the tetrahydroquinoline ring can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor separation and streaking.

Tips for Purifying Basic Heterocycles:

  • Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your eluent.[6][7] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Reversed-Phase Chromatography: Reversed-phase chromatography on a C18 column is often a good alternative for purifying basic compounds.[6] A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid can provide excellent separation.

For more detailed protocols on purification, please refer to the Guide to Purification of Tetrahydroquinoline Derivatives .

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific challenges you may encounter during your experiments.

Troubleshooting Guide for Low Yields in Povarov Reactions

This guide provides a systematic approach to optimizing the yield of your Povarov reaction.

Step-by-Step Optimization Protocol:

  • Verify Starting Material Purity:

    • Confirm the purity of your aniline, aldehyde, and alkene starting materials by NMR or other appropriate analytical techniques.

    • If necessary, purify the starting materials before use.

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly in an oven before use.

    • Use anhydrous solvents. Solvents should be freshly distilled or obtained from a commercial supplier and used without prolonged exposure to the atmosphere.

    • Conduct the reaction under an inert atmosphere (nitrogen or argon).

  • Systematic Catalyst Screening:

    • If the initial yield is low, perform a catalyst screen with a small-scale reaction setup.

    • Test a variety of Lewis and Brønsted acids.

    Catalyst Typical Loading (mol%) Notes
    Cu(OTf)₂10Often effective, but can be sensitive to moisture.
    AlCl₃10-100A strong Lewis acid, may require optimization of stoichiometry.
    Yb(OTf)₃2-10Known to be effective in Povarov reactions.[3]
    Sc(OTf)₃5-10Another effective Lewis acid catalyst.
    BF₃·OEt₂10-30A common and effective Lewis acid.
    p-TsOH10-20A common Brønsted acid catalyst.
  • Solvent and Temperature Optimization:

    • Screen a range of solvents with varying polarities (e.g., toluene, acetonitrile, dichloromethane, THF).

    • For each solvent, test a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for product degradation at higher temperatures.

Workflow for Optimizing Povarov Reaction Yield

Povarov_Optimization start Low Yield in Povarov Reaction check_purity Verify Starting Material Purity start->check_purity anhydrous Ensure Anhydrous Conditions check_purity->anhydrous catalyst_screen Perform Catalyst Screen anhydrous->catalyst_screen solvent_temp Optimize Solvent and Temperature catalyst_screen->solvent_temp success Improved Yield solvent_temp->success

Caption: A systematic workflow for troubleshooting low yields in Povarov reactions.

Troubleshooting Guide for Poor Diastereoselectivity

This guide outlines a strategy to improve the diastereoselectivity of your tetrahydroquinoline synthesis.

Systematic Approach to Improving Diastereoselectivity:

  • Solvent Screening:

    • The choice of solvent can have a profound impact on the diastereoselectivity.

    • Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, MeCN, 1,4-dioxane).

  • Catalyst Evaluation:

    • The Lewis or Brønsted acid used can influence the transition state geometry.

    • Evaluate a panel of catalysts, paying close attention to the diastereomeric ratio of the product by ¹H NMR or chiral HPLC.

  • Temperature Study:

    • Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.

    • Conduct the reaction at a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.

  • Substituent Modification (if feasible):

    • If the above optimizations are insufficient, consider modifying the substituents on your starting materials. For example, bulkier protecting groups on the aniline nitrogen or different electron-donating or -withdrawing groups on the aldehyde or alkene can alter the steric and electronic environment of the reaction, leading to improved selectivity.

Parameter Effect on Diastereoselectivity Typical Conditions to Explore
Solvent Can influence transition state geometry and stability.Toluene, THF, CH₂Cl₂, MeCN, Dioxane
Catalyst Lewis acidity and coordination can direct stereochemistry.Cu(OTf)₂, Sc(OTf)₃, Yb(OTf)₃, Chiral Phosphoric Acids
Temperature Lower temperatures generally favor higher selectivity.-78 °C to Room Temperature
Guide to Purification of Tetrahydroquinoline Derivatives

This guide provides practical advice for the purification of your tetrahydroquinoline products.

Recommended Purification Techniques:

  • Column Chromatography on Silica Gel (with a basic modifier):

    • Protocol:

      • Choose an appropriate solvent system based on TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate.

      • To your chosen eluent, add 0.1-1% triethylamine to prevent streaking.

      • Equilibrate your column with the modified eluent before loading your sample.

      • Load your crude product (either as a concentrated solution or adsorbed onto silica gel).

      • Elute the column and collect fractions, monitoring by TLC.

  • Reversed-Phase Flash Chromatography:

    • Protocol:

      • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol, DMF).

      • Use a C18 reversed-phase column.

      • Choose a mobile phase, typically a gradient of water and acetonitrile or methanol, with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

      • Equilibrate the column with the initial mobile phase composition.

      • Load your sample and begin the gradient elution.

  • Recrystallization:

    • If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.

    • Experiment with a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides good solubility at high temperature and poor solubility at low temperature.

Purification Decision Workflow

Purification_Workflow start Crude Tetrahydroquinoline is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No pure_product Pure Product recrystallize->pure_product streaking Streaking on silica TLC? column->streaking add_base Add basic modifier (e.g., Triethylamine) streaking->add_base Yes rp_hplc Reversed-Phase Chromatography streaking->rp_hplc No/Still problematic add_base->pure_product rp_hplc->pure_product

Caption: Decision-making workflow for the purification of tetrahydroquinoline derivatives.

Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and reaction optimization.

The Povarov Reaction Mechanism

The Povarov reaction is a formal aza-Diels-Alder reaction that proceeds through a stepwise mechanism.[2][8]

Povarov_Mechanism reagents Aniline + Aldehyde + Alkene + Lewis Acid (LA) imine Imine-LA Complex reagents->imine Imine formation cycloaddition [4+2] Cycloaddition imine->cycloaddition Electrophilic attack by alkene intermediate Cycloadduct Intermediate cycloaddition->intermediate rearrangement 1,3-Hydride Shift intermediate->rearrangement product Tetrahydroquinoline rearrangement->product

Caption: Simplified mechanism of the Lewis acid-catalyzed Povarov reaction.

The reaction is initiated by the condensation of an aniline and an aldehyde to form an imine, which is activated by a Lewis acid.[2] The electron-rich alkene then attacks the iminium ion in a stepwise manner, leading to a cyclized intermediate. A subsequent 1,3-hydride shift affords the final tetrahydroquinoline product.[8]

The Friedländer Annulation Mechanism

The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline.[9][10] A subsequent reduction step is required to obtain the corresponding tetrahydroquinoline.

There are two plausible mechanisms for the initial condensation.[10]

Friedlander_Mechanism cluster_aldol Mechanism 1: Aldol First cluster_schiff Mechanism 2: Schiff Base First a1 2-Aminoaryl ketone + α-Methylene ketone a2 Aldol Adduct a1->a2 Aldol condensation a3 Enone Intermediate a2->a3 Dehydration a4 Quinoline a3->a4 Cyclization and Dehydration b1 2-Aminoaryl ketone + α-Methylene ketone b2 Schiff Base b1->b2 Imine formation b3 Cyclized Intermediate b2->b3 Intramolecular Aldol condensation b4 Quinoline b3->b4 Dehydration

Caption: The two proposed mechanisms for the Friedländer annulation.

Understanding which pathway is operative under your specific reaction conditions can help in troubleshooting side reactions, such as the self-condensation of the ketone reactant.

References

  • Povarov reaction. In: Wikipedia. ; 2023. [Link]

  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PMC. [Link]

  • Mechanistic Variations of the Povarov Multicomponent Reaction and Related Processes. Bentham Science Publishers. [Link]

  • A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N. ResearchGate. [Link]

  • Significance of Povarov Reaction in Organic synthesis: An overview. Journal of Science and Technology. [Link]

  • The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Thieme. [Link]

  • Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. ResearchGate. [Link]

  • Understanding the mechanism of the Povarov reaction. A DFT study. RSC Publishing. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

  • Catalytic Povarov reaction with different catalysts. Reaction conditions. ResearchGate. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Friedländer synthesis. In: Wikipedia. ; 2023. [Link]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. PubMed. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Science. [Link]

  • Diastereoselective synthesis of tetrahydroquinoline derivatives in DES... ResearchGate. [Link]

  • Optimization of the reaction conditions Optimization of conditions for (A) the Povarov reaction and (B) the oxidative aromatization. ResearchGate. [Link]

  • Reaction under Ball-Milling: Solvent- and Metal-Free One-Pot Diastereoselective Synthesis of Tetrahydroquinoline Derivatives as Potential Antibacterial and Anticancer Agents. ResearchGate. [Link]

  • Proposed mechanism Mn-catalysed hydrogenation of quinoline. ResearchGate. [Link]

  • Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. ResearchGate. [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PMC. [Link]

  • THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Presented to the Faculty of the Division of Graduate Studies Georgia Institute. Georgia Institute of Technology. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. RSC Publishing. [Link]

  • Scheme 9. Diastereoselective synthesis of tetrahydroquinoline... ResearchGate. [Link]

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. ResearchGate. [Link]

  • A highly diastereo- and enantioselective synthesis of tetrahydroquinolines: quaternary stereogenic center inversion and functionalization. PubMed. [Link]

  • 1,2,3,4-Tetrahydroquinoline. SIELC Technologies. [Link]

  • Optimization of the Reaction Conditions a. ResearchGate. [Link]

  • Purification: How to Run a Flash Column. University of Rochester. [Link]

  • Enantioselective catalytic Povarov reactions. Organic & Biomolecular Chemistry. [Link]

  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers. [Link]

  • Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • povarov-reaction-a-versatile-method-to-synthesize-tetrahydroquinolines-quinolines-and-julolidines. Ask this paper. [Link]

  • Column Chromatography. Magritek. [Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Troubleshooting low yields in Povarov reaction for tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Povarov reaction. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize the synthesis of tetrahydroquinolines (THQs). As Senior Application Scientists, we understand that achieving high yields and selectivity can be challenging. This resource combines mechanistic understanding with practical, step-by-step solutions to common experimental hurdles.

Troubleshooting Guide: Low Yields & Side Reactions

This section addresses the most frequent issues encountered during the Povarov reaction, providing a logical framework for identifying and solving them.

Issue 1: Low or No Yield of the Desired Tetrahydroquinoline

A low or nonexistent yield is the most common problem, often stemming from issues with the starting materials, catalyst, or reaction conditions. Historically, the Povarov reaction was underexplored for over three decades precisely because of small product yields until the development of the one-pot, multicomponent version using Lewis acid catalysis significantly improved its efficiency.[1][2]

Potential Causes & Recommended Solutions

A. Inefficient Imine Formation or Decomposition

  • Causality: The Povarov reaction proceeds via the formation of an imine (or iminium ion) intermediate from an aniline and an aldehyde.[3] If this intermediate does not form efficiently or is unstable under the reaction conditions, the subsequent cycloaddition cannot occur. The three-component, one-pot approach where the imine is formed in situ is often more efficient than pre-forming and isolating the imine.[2][4][5]

  • Solutions:

    • Ensure Anhydrous Conditions: Water can hydrolyze the imine back to the starting materials. Use dry solvents, freshly distilled reagents, and consider adding molecular sieves.

    • Verify Reagent Purity: Impurities in the aniline or aldehyde (e.g., oxidized aldehyde) can inhibit imine formation. Use purified starting materials.

    • Switch to a One-Pot Protocol: If you are pre-forming the imine, try a one-pot reaction by mixing the aniline, aldehyde, and alkene together with the catalyst. This often leads to higher yields.[2][5]

B. Inadequate Catalyst Activity or Loading

  • Causality: The reaction requires a Lewis or Brønsted acid to activate the imine, making it sufficiently electrophilic to react with the electron-rich alkene.[3] The choice and amount of catalyst are critical.[6] An inappropriate or deactivated catalyst will halt the reaction.

  • Solutions:

    • Catalyst Screening: The optimal catalyst is substrate-dependent. If one is not working, a screening is necessary. Common choices include Sc(OTf)₃, Y(OTf)₃, InCl₃, Cu(OTf)₂, AlCl₃, BF₃·OEt₂, and p-TsOH.[2][5][6]

    • Optimize Catalyst Loading: Typical loadings range from 5 to 20 mol%. Too little catalyst may result in low conversion, while excess catalyst can sometimes promote side reactions.

    • Check Catalyst Quality: Ensure the Lewis acid has not been deactivated by moisture. Use a fresh bottle or a freshly opened sample.

C. Poor Alkene Reactivity

  • Causality: The Povarov reaction works best with electron-rich alkenes, such as enol ethers, enamines, or styrenes with electron-donating groups.[3][7] Electron-deficient alkenes are generally poor substrates for this transformation.

  • Solutions:

    • Assess Alkene Electronics: Verify that your chosen alkene is sufficiently electron-rich. If using a substituted styrene, those with groups like methoxy or alkyl will react better than those with nitro or cyano groups.

    • Increase Alkene Stoichiometry: Using an excess of the alkene (1.5 to 2.0 equivalents) can often drive the reaction to completion.

D. Suboptimal Reaction Conditions

  • Causality: Solvent polarity and reaction temperature can dramatically influence reaction rates and yields. The solvent must be capable of dissolving the reagents and stabilizing the charged intermediates of the ionic mechanism.[4][8]

  • Solutions:

    • Solvent Optimization: Screen a range of solvents. Acetonitrile is a common and effective choice.[6] Other options include dichloromethane (DCM), toluene, and ethanol, depending on the specific catalyst system.[5][9]

    • Temperature Adjustment: Many Povarov reactions run well at room temperature, but some systems require heating to achieve a reasonable rate. If you see no product at room temperature, try gradually increasing the temperature (e.g., to 40-80 °C).

Troubleshooting Workflow Diagram

G start Problem: Low or No Yield check_reagents Step 1: Verify Reagents - Purity (NMR/GC) - Anhydrous conditions? - Correct stoichiometry? start->check_reagents check_imine Step 2: Assess Imine Formation - Switch to one-pot? - Add molecular sieves? check_reagents->check_imine Reagents OK check_catalyst Step 3: Evaluate Catalyst - Is it active/fresh? - Screen different Lewis/Brønsted acids - Optimize loading (5-20 mol%) check_imine->check_catalyst Imine formation likely OK check_conditions Step 4: Optimize Conditions - Screen solvents (ACN, DCM, Toluene) - Adjust temperature (RT -> 40°C -> 80°C) - Increase alkene equivalents (1.5-2.0) check_catalyst->check_conditions Catalyst system OK success Yield Improved check_conditions->success Optimization complete

Caption: A decision tree for troubleshooting low yields.

Issue 2: Formation of Significant Side Products

The appearance of unexpected products often complicates purification and reduces the yield of the target tetrahydroquinoline.

Potential Causes & Recommended Solutions

A. Oxidation to Quinoline

  • Causality: The primary tetrahydroquinoline product can sometimes be oxidized to the corresponding aromatic quinoline under the reaction conditions, especially in the presence of air (oxygen) or certain oxidants.[10] In some cases, excess imine can act as an oxidant in a hydrogen-transfer cascade.[8]

  • Solutions:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

    • Control Stoichiometry: Avoid a large excess of the aldehyde and aniline to reduce the concentration of the imine that could act as an oxidant.

    • Modify Oxidant (If applicable): If you are intentionally trying to synthesize quinolines via a Povarov/oxidation sequence, manganese dioxide (MnO₂) is often a clean and effective reagent for the second step.[10]

B. Formation of von Miller Adducts or Other Oligomers

  • Causality: Under certain acidic conditions, particularly with highly reactive alkenes like ethyl vinyl ether, side reactions analogous to the von Miller reaction can occur, leading to differently substituted quinolines or complex mixtures.[11] This involves the reaction of multiple alkene molecules.

  • Solutions:

    • Control Alkene Addition: Add the alkene slowly to the reaction mixture to maintain a low instantaneous concentration, favoring the desired [4+2] cycloaddition over oligomerization.

    • Lower Temperature: Running the reaction at a lower temperature can often increase selectivity and reduce the rate of competing side reactions.

    • Re-evaluate Catalyst: A milder Lewis or Brønsted acid may provide better selectivity and suppress these side pathways.

C. Friedel-Crafts Alkylation

  • Causality: If the aniline component has other nucleophilic sites (e.g., a phenol or another aromatic ring), intramolecular or intermolecular Friedel-Crafts alkylation can compete with the desired cyclization.[12]

  • Solutions:

    • Protecting Groups: Protect highly nucleophilic functional groups on the aniline or aldehyde before the reaction.

    • Substrate Choice: If possible, choose substrates where the desired cyclization is electronically and sterically favored over other potential alkylations.

Issue 3: Poor Diastereoselectivity

When the Povarov reaction creates multiple stereocenters, controlling the diastereomeric ratio (d.r.) is crucial. The reaction often yields a mixture of stereoisomers.[10]

Potential Causes & Recommended Solutions

A. Lack of Facial Selectivity in the Cyclization Step

  • Causality: The diastereoselectivity is determined during the intramolecular Friedel-Crafts cyclization step. The choice of catalyst, solvent, and substrates all influence the transition state geometry and thus the stereochemical outcome.

  • Solutions:

    • Catalyst Tuning: Chiral catalysts, such as N,N'-dioxide-Sc(OTf)₃ complexes, have been developed for asymmetric Povarov reactions and can provide excellent diastereo- and enantioselectivity.[13] Even without chiral ligands, different metal triflates can offer varying levels of diastereocontrol.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the key intermediate, affecting selectivity. Screen a range of solvents to find the optimal d.r.

    • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Isomerization: Be aware that the initial kinetic product may isomerize to the more stable thermodynamic product under the reaction conditions.[11] Monitoring the d.r. over time can reveal if this is occurring.

Frequently Asked Questions (FAQs)

Q1: What is the currently accepted mechanism for the Povarov reaction?

The mechanism is a topic of ongoing discussion, but the bulk of experimental and theoretical evidence points to a stepwise ionic pathway, not a concerted pericyclic [4+2] aza-Diels-Alder reaction.[3][4][8] The key steps are:

  • Imine Formation: Aniline and aldehyde condense to form an imine.

  • Lewis Acid Activation: The catalyst coordinates to the imine nitrogen, forming a highly electrophilic iminium ion.

  • Mannich-type Addition: The electron-rich alkene attacks the iminium ion in a Mannich-type reaction.

  • Intramolecular Friedel-Crafts Cyclization: The resulting carbocation is attacked by the electron-rich aniline ring to close the six-membered ring and form the tetrahydroquinoline core.[4][8]

Povarov Reaction Mechanism Diagram

G cluster_0 1. Imine Formation cluster_1 2. Activation & Addition cluster_2 3. Cyclization Aniline Aniline Imine Imine Aniline->Imine + Aldehyde Aldehyde Aldehyde->Imine - H₂O Imine_cat Imine-Catalyst Complex Imine->Imine_cat + Catalyst Mannich_adduct Mannich Adduct (Cationic Intermediate) Imine_cat->Mannich_adduct + Alkene Alkene Alkene->Mannich_adduct THQ Tetrahydroquinoline Mannich_adduct->THQ Intramolecular Friedel-Crafts

Caption: The stepwise ionic mechanism of the Povarov reaction.

Q2: Should I use the one-pot (three-component) or multi-step Povarov reaction?

For improving yields, the one-pot, three-component reaction is generally superior.[2][5] Generating the imine in situ avoids a separate purification step where material can be lost and minimizes potential imine decomposition. The multi-step approach may offer advantages only in specific cases, such as when the imine is exceptionally stable or when trying to avoid side reactions between the aldehyde and the catalyst.

Q3: How do I choose the best catalyst for my specific substrates?

There is no single "best" catalyst; the choice is highly dependent on the electronic and steric properties of your aniline, aldehyde, and alkene. A good starting point is to screen a few common and reliable Lewis acids.

Catalyst Typical Loading (mol%) Notes
Sc(OTf)₃ 5 - 10Highly active and reliable for a broad range of substrates.[10]
Y(OTf)₃ 10 - 20Effective catalyst, often used in stereoselective versions.[3]
InCl₃ 10 - 20Shown to give excellent yields in specific systems.[2][4]
Cu(OTf)₂ 10 - 20A milder option, can sometimes offer better selectivity.[5][6]
BF₃·OEt₂ StoichiometricA classic, strong Lewis acid; can sometimes promote side reactions.
p-TsOH 10 - 20A common Brønsted acid catalyst, effective and inexpensive.

Q4: What is the role of the solvent?

The solvent influences the reaction by affecting reagent solubility and the stability of the charged intermediates in the stepwise mechanism. Polar aprotic solvents like acetonitrile (ACN) are often preferred as they can solvate the cationic intermediates without interfering with the catalyst. However, less polar solvents like toluene or DCM can be effective and may offer better diastereoselectivity in some cases. An empirical screening is the best approach.[9][14]

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Povarov Reaction

This protocol provides a starting point for optimization.

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the chosen anhydrous solvent (e.g., acetonitrile, 0.1 M concentration).

  • Stir the mixture at room temperature for 30 minutes to allow for pre-formation of the imine.

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Add the electron-rich alkene (1.2 mmol, 1.2 equiv) to the mixture.

  • Seal the flask (e.g., under a nitrogen atmosphere) and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Experimental Workflow

G A 1. Add Aniline + Aldehyde to Solvent B 2. Stir 30 min (Pre-form imine) A->B C 3. Add Catalyst B->C D 4. Add Alkene C->D E 5. Monitor by TLC/LCMS D->E F 6. Quench & Extract E->F G 7. Purify via Chromatography F->G

Caption: A standard workflow for the Povarov reaction.

References
  • de Paiva, W. F., Rego, Y. F., de Fátima, Â., & Fernandes, S. A. (2022). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Synthesis, 54(14), 3162-3179. Available from: [Link]

  • Bentabed, A., et al. (n.d.). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview.
  • ResearchGate. (n.d.). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Available from: [Link]

  • ResearchGate. (n.d.). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Available from: [Link]

  • Wikipedia. (n.d.). Povarov reaction. Available from: [Link]

  • ResearchGate. (n.d.). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. Available from: [Link]

  • Royal Society of Chemistry. (2024). A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Chemical Communications. Available from: [Link]

  • ResearchGate. (n.d.). Diastereoselective synthesis of tetrahydro-indenoquinolines via formal Povarov reaction. Available from: [Link]

  • Ramón, D. J., & Yus, M. (2007). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 3, 9. Available from: [Link]

  • Xie, M., et al. (2012). Asymmetric Synthesis of Tetrahydroquinolines with Quaternary Stereocenters Through the Povarov Reaction. SciSpace. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions Optimization of conditions for (A) the Povarov reaction and (B) the oxidative aromatization. Available from: [Link]

  • Boumoud, B., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of catalyst, a solvent and reaction conditions for the synthesis of 4a. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Available from: [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(12), 7157-7259. Available from: [Link]

  • Menéndez, J. C., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(15), 4649. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions by using different solvents. Available from: [Link]

  • Chemistry For Everyone. (2023, November 8). How Do You Optimize Chemical Reaction Yields? YouTube. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Convergence of Products from Povarov and von Miller Reactions: Approaches to Helquinoline. Available from: [Link]

  • AMiner. (n.d.). Convergence of Products from Povarov and Von Miller Reactions: Approaches to Helquinoline. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Povarov Reaction. Available from: [Link]

  • ResearchGate. (n.d.). Some variations of the Povarov reaction: (a) The standard Povarov... Available from: [Link]

Sources

Preventing oxidation of 7-Methyl-1,2,3,4-tetrahydroquinoline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this compound, with a primary focus on preventing its oxidative degradation.

I. Understanding the Challenge: The Oxidation of this compound

This compound, like other tetrahydroquinoline derivatives, is susceptible to oxidation.[1][2] This degradation process can compromise sample purity, leading to inconsistent experimental results and potentially impacting the efficacy and safety of downstream applications. The secondary amine within the heterocyclic ring is a key site for oxidation, which can ultimately lead to the formation of various oxidized species, including the corresponding quinoline.

The primary driver of this degradation is exposure to atmospheric oxygen.[3] The rate of oxidation can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ion contaminants. Understanding these factors is the first step toward implementing effective preventative measures.

II. Frequently Asked Questions (FAQs)

Q1: My clear, colorless solution of this compound has turned yellow/brown. What is happening?

A1: A color change from colorless to yellow or brown is a common visual indicator of oxidation. The colored byproducts are often the result of the formation of conjugated systems as the tetrahydroquinoline ring is aromatized to a quinoline or other oxidized species. This is a clear sign that your sample has been compromised and its purity should be re-evaluated before use.

Q2: How can I confirm if my sample has oxidized?

A2: While color change is a strong indicator, analytical confirmation is necessary to determine the extent of degradation. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method. You will typically observe a new peak with a different retention time corresponding to the oxidized product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect the presence of new aromatic protons that would appear if the compound has been oxidized to the corresponding quinoline.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize oxidation, this compound should be stored under an inert atmosphere, such as argon or nitrogen.[5][6] It should be kept in a tightly sealed, amber glass vial to protect it from light.[7] For long-term storage, refrigeration at 2-8°C is recommended to slow down the rate of any potential degradation reactions.

III. Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid discoloration of the sample upon opening the container. High concentration of oxygen in the headspace of the container. Improper sealing after previous use.Purge the headspace with an inert gas (argon or nitrogen) before resealing. Ensure the container cap provides an airtight seal. For frequently accessed samples, consider aliquoting into smaller, single-use vials.
Inconsistent results in bioassays or chemical reactions. Degradation of the starting material due to oxidation. The oxidized impurities may have different biological activities or react differently.Confirm the purity of the this compound stock solution using an appropriate analytical method (e.g., HPLC, GC-MS) before use. If degradation is confirmed, purify the compound or obtain a new, high-purity batch.
Precipitate formation in the stored solution. Formation of insoluble oxidation byproducts or polymerization.The precipitate should be isolated and analyzed to confirm its identity. The remaining solution should be considered compromised and should not be used without purification and re-analysis.

IV. Experimental Protocols

Protocol 1: Inert Atmosphere Storage Technique

This protocol details the steps for safely storing this compound to prevent oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Source of high-purity inert gas (argon or nitrogen) with a regulator and tubing

  • Syringe and needle

  • Parafilm or a suitable sealing tape

Procedure:

  • Preparation: If aliquoting from a larger container, ensure all glassware is clean and dry. Oven-drying glassware and allowing it to cool under a stream of inert gas is recommended for highly sensitive applications.[8][9]

  • Transfer: Quickly transfer the desired amount of this compound into the amber glass vial. Minimize the time the compound is exposed to the atmosphere.

  • Inert Gas Purge: Insert a needle connected to the inert gas line into the vial's headspace, ensuring the needle tip is above the liquid level. Insert a second, shorter needle to act as a vent.

  • Flushing: Gently flush the headspace with the inert gas for 1-2 minutes to displace any air.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle. Immediately and tightly cap the vial.

  • Final Seal: For added protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Store the sealed vial at the recommended temperature (2-8°C) and protected from light.[5]

Protocol 2: Monitoring Oxidation by HPLC

This protocol provides a general method for detecting the oxidation of this compound. Note: This is a general guideline and may require optimization for your specific instrumentation and sample matrix.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

  • Sample of this compound (both fresh and potentially degraded)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water. For example, a linear gradient from 20% to 80% acetonitrile over 15 minutes. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of your this compound sample in the initial mobile phase composition. A typical concentration is 1 mg/mL, followed by further dilution.

  • Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject a small volume (e.g., 10 µL) of your sample.

    • Run the gradient method and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation:

    • Analyze a fresh, high-purity sample to establish the retention time of the parent compound.

    • Analyze the aged or suspect sample. The appearance of new peaks, typically at different retention times, indicates the presence of impurities, which are likely oxidation products. The relative peak areas can provide a semi-quantitative measure of the extent of degradation.

V. Visualization of Concepts

To better illustrate the core concepts of oxidation and prevention, the following diagrams are provided.

OxidationProcess cluster_prevention Preventative Measures This compound This compound Oxidized Species Oxidized Species This compound->Oxidized Species O2, Light, Heat Loss of Purity Loss of Purity Oxidized Species->Loss of Purity Inaccurate Results Inaccurate Results Loss of Purity->Inaccurate Results Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound Low Temperature Low Temperature Low Temperature->this compound Light Protection Light Protection Light Protection->this compound

Caption: The oxidation pathway and key preventative strategies.

StorageWorkflow start Start aliquot Aliquot into Amber Vial start->aliquot purge Purge with Inert Gas aliquot->purge seal Seal Tightly purge->seal store Store at 2-8°C, Protected from Light seal->store end End store->end

Sources

Validation & Comparative

A Comparative In Vitro Analysis of 7-Methyl-1,2,3,4-tetrahydroquinoline and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, both natural and synthetic.[1] Its rigid, fused heterocyclic system provides a versatile template for designing novel therapeutic agents. This guide offers an in-depth comparative analysis of the in vitro performance of substituted THQ derivatives, with a conceptual focus on 7-Methyl-1,2,3,4-tetrahydroquinoline. While direct, head-to-head comparative data for the 7-methyl isomer is sparse in the current literature, we can infer its potential activity by examining structurally related analogs. By synthesizing data from numerous studies, this document provides researchers with a critical framework for evaluating structure-activity relationships (SAR) and guiding future experimental design.

The diverse biological activities of THQ derivatives, including anticancer, antioxidant, neuroprotective, and antimicrobial effects, stem from their ability to interact with various biological targets.[2][3][4] The nature and position of substituents on the THQ core are critical determinants of potency and selectivity, a central theme we will explore throughout this guide.

Comparative Analysis of In Vitro Biological Activities

The true value of a chemical scaffold lies in its tunability. By strategically placing different functional groups on the THQ core, researchers can dramatically alter its pharmacological profile. Below, we compare the in vitro efficacy of various derivatives across several key therapeutic areas.

Anticancer Activity

Tetrahydroquinolines have emerged as a formidable class of anticancer agents, demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[2] Their mechanisms are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[5][6]

A prominent mechanism involves the generation of reactive oxygen species (ROS), which induces cellular stress and can trigger apoptosis through pathways like the PI3K/AKT/mTOR signaling cascade.[5][7] For instance, certain tetrahydroquinolinone derivatives have shown potent activity against colon (HCT-116) and lung (A549) cancer cells by inducing massive oxidative stress.[5][6]

Comparative Cytotoxicity Data (IC₅₀ in µM)

Derivative ClassSpecific CompoundCell Line (Cancer Type)IC₅₀ (µM)Reference
Methyl-Substituted THQ 4-acetamido-2-methyl-THQ (Compound 18)HeLa (Cervical)13.15[8]
Aryl-Substituted THQ 6-bromo-2-phenylquinoline (Compound 12)PC3 (Prostate)31.37[8]
Aryl-Substituted THQ 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline (Compound 13)HeLa (Cervical)8.3[8]
Diaryl-Substituted THQ 3,4-diaryl-5,7-dimethoxy-THQ (Compound 3c)A-431 (Skin)2.0[3]
Diaryl-Substituted THQ 3,4-diaryl-5,7-dimethoxy-THQ (Compound 3c)HT-29 (Colon)4.4[3]
Morpholine-Substituted THQ Compound 10eA549 (Lung)0.033[9][10]
Trifluoromethyl-Substituted THQ 4-trifluoromethyl substituted derivative (4ag)SNB19 (Glioblastoma)38.3[7][11]
Trifluoromethyl-Substituted THQ 4-trifluoromethyl substituted derivative (4ag)LN229 (Glioblastoma)40.6[7][11]

Expert Insights on Structure-Activity Relationship (SAR):

The data reveals that substitutions profoundly impact cytotoxicity. The incorporation of morpholine and trifluoromethyl groups has been shown to significantly enhance potency and selectivity.[9][10] For example, compound 10e demonstrated exceptional activity against A549 lung cancer cells with a nanomolar IC₅₀ value.[9][10] This suggests that exploring substitutions at the 7-position of the THQ core, such as a methyl group, could modulate lipophilicity and electronic properties, potentially influencing target engagement and cytotoxic efficacy. Studies have shown that increased lipophilicity in some quinoline series correlates with better activity against HeLa and PC3 cells.[8]

Antioxidant and Neuroprotective Properties

Oxidative stress is a key pathological driver in neurodegenerative diseases. THQ derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant and neuroprotective effects.[12][13] Their mechanism often involves scavenging free radicals and modulating the cellular antioxidant defense system.[13][14]

For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and inflammation in animal models of Parkinson's disease.[14] The antioxidant capacity is often attributed to the secondary nitrogen atom in the hydroquinoline ring, which can stabilize radicals.[14]

Comparative Antioxidant Activity

AssayDerivative(s)ResultReference
ABTS Assay Novel THQ derivatives (unspecified)EC₅₀ values < 10 µg/mL (outperforming ascorbic acid)[12]
DPPH Assay SH1 and SH13 (fused heterocyclic THQs)IC₅₀ values of 9.94 and 11.68 µg/mL[4]
Oxygen Absorption 2-methyl-1,2,3,4-tetrahydroquinoxaline2.4 times higher induction period than BHT[4]

Causality Behind Experimental Choices:

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard choices for evaluating radical-scavenging ability. They are selected for their stability, reproducibility, and sensitivity. The observation that THQ derivatives can outperform a standard antioxidant like ascorbic acid in the ABTS assay is a strong indicator of their potential for mitigating oxidative stress-related pathologies.[12]

Antimicrobial Activity

The THQ scaffold is also a promising source of novel antimicrobial agents, with activity reported against a range of pathogenic bacteria.[15] These compounds can disrupt essential microbial processes, leading to growth inhibition or cell death. For example, certain N-(tetrahydroquinolin-4-yl)formamide derivatives have shown potent activity against Pseudomonas aeruginosa, with MIC values as low as 0.003 µg/mL.[15] Furthermore, the quinoline derivative HT61 has proven effective at reducing the viability of Staphylococcus aureus biofilms, a significant challenge in clinical settings.[16]

Key Mechanistic Insights: The PI3K/AKT/mTOR Pathway

A frequently implicated target of anticancer THQ derivatives is the PI3K/AKT/mTOR pathway, a central regulator of cell survival, proliferation, and growth.[2][5] Its dysregulation is a hallmark of many cancers. Certain THQ compounds inhibit this pathway, leading to the induction of apoptosis and suppression of tumor growth.[5][9]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation THQ Tetrahydroquinoline Derivative THQ->PI3K Inhibits MTT_Workflow start Start: Seed Cells in 96-well Plate overnight Incubate Overnight (Allow Attachment) start->overnight treatment Treat Cells with THQ Derivatives (Serial Dilutions) overnight->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent to Each Well incubation->add_mtt incubation_mtt Incubate for 3-4h (Formazan Formation) add_mtt->incubation_mtt solubilize Solubilize Formazan Crystals (DMSO) incubation_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Viability Determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion

The 1,2,3,4-tetrahydroquinoline scaffold represents a highly adaptable and promising platform for the development of novel therapeutics. The in vitro data clearly demonstrates that targeted substitutions on the THQ core can yield derivatives with potent and selective anticancer, antioxidant, and antimicrobial activities. While specific data on this compound is needed, the strong performance of other substituted analogs, particularly in modulating the PI3K/AKT/mTOR pathway and inducing ROS-mediated apoptosis, provides a compelling rationale for its synthesis and evaluation. Future research should focus on systematic SAR studies around the THQ core, including isomers like the 7-methyl derivative, to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Maciejewska, N., Olszewski, M., & Witkowska, M. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.). MDPI. Available at: [Link]

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (2024). Natural Product Research. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). MDPI. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (2019). PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). Molecules. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Available at: [Link]

  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. (2003). ResearchGate. Available at: [Link]

  • Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. (2022). ResearchGate. Available at: [Link]

  • Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes. (2013). PubMed. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2024). PubMed. Available at: [Link]

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). ResearchGate. Available at: [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). ResearchGate. Available at: [Link]

  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024). PubMed. Available at: [Link]

  • Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. (2024). ResearchGate. Available at: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). MDPI. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Available at: [Link]

  • antimicrobial and degradative bacterial dna effects of new 2- alkyl (tetrahydroquinoline-4-yl) formamide. (2016). PharmacologyOnLine. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Available at: [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2021). Scientific Reports. Available at: [Link]

  • 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2014). ResearchGate. Available at: [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. Available at: [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). Molecules. Available at: [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). BMC Chemistry. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. Available at: [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). Scientific Reports. Available at: [Link]

  • Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. (2000). Chemical Reviews. Available at: [Link]

Sources

A Comparative Analysis of the Cytotoxic Effects of 2-Arylquinolines and 2-Methyl-Tetrahydroquinolines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, quinoline and its derivatives have emerged as a privileged class of compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive comparative analysis of the cytotoxic properties of two prominent classes of quinoline-based compounds: 2-arylquinolines and their partially saturated counterparts, 2-methyl-tetrahydroquinolines. Drawing upon experimental data, this document aims to furnish researchers, scientists, and drug development professionals with an in-depth understanding of their relative potencies, mechanisms of action, and the experimental methodologies employed in their evaluation.

Introduction: The Therapeutic Potential of Quinolines and Tetrahydroquinolines

The quinoline ring system is a fundamental structural motif in numerous natural products and synthetic compounds with significant biological activities. Its rigid, planar aromatic structure allows for effective interaction with various biological targets, including enzymes and nucleic acids, making it a versatile scaffold in drug design. 2-Arylquinolines, characterized by an aryl substituent at the 2-position of the quinoline core, have garnered considerable attention for their pronounced cytotoxic effects against a range of cancer cell lines.[1] Their mechanism of action is often multifaceted, involving the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival.[2][3]

In contrast, 2-methyl-tetrahydroquinolines represent a class of quinoline derivatives with a partially saturated heterocyclic ring. This structural modification imparts greater conformational flexibility, which can significantly influence their biological activity and pharmacokinetic properties. While also demonstrating anticancer properties, their cytotoxic profiles and mechanisms of action can differ substantially from their aromatic 2-arylquinoline counterparts.[4] This guide will dissect these differences, providing a clear, evidence-based comparison to inform future drug discovery efforts.

Comparative Cytotoxic Activity: A Quantitative Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. A comparative study of a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines against a panel of human cancer cell lines revealed a generally superior activity profile for the 2-arylquinoline derivatives.[4]

The following tables summarize the IC50 values of representative compounds from both classes against various cancer cell lines, illustrating the observed trend.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 2-Arylquinolines and 2-Methyl-Tetrahydroquinolines [4]

Compound ClassRepresentative CompoundHeLa (Cervical Cancer)PC3 (Prostate Cancer)MCF-7 (Breast Cancer)SKBR-3 (Breast Cancer)
2-Arylquinoline Quinoline 138.3> 50> 50> 50
Quinoline 12> 5031.37> 50> 50
Quinoline 11> 5034.34> 50> 50
2-Methyl-Tetrahydroquinoline Tetrahydroquinoline 1813.15> 50> 50> 50

Data sourced from a comparative study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[4]

Table 2: Cytotoxicity of Various 2-Arylquinoline Derivatives against Different Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
6fDLD-1Colorectal Cancer0.85[5]
6hDLD-1Colorectal Cancer0.92[5]
6iHCT-116Colorectal Cancer1.05[5]
20fHCT-116Colorectal Cancer0.98[5]
6MN-4-AQPANC-1Pancreatic Cancer~4.0[3]

Table 3: Cytotoxicity of Various Tetrahydroquinoline Derivatives against Different Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
4aHCT-116Colorectal Cancer12.18[1]
4aA549Lung Cancer13.10[1]
10eA549Lung Cancer0.033[6]
10hMCF-7Breast Cancer0.087[6]

The data consistently demonstrates that 2-arylquinolines tend to exhibit lower IC50 values, indicating a higher cytotoxic potency compared to the 2-methyl-tetrahydroquinoline derivatives in the tested cell lines.[4] This difference in activity can be attributed to their distinct structural and electronic properties, which influence their interaction with biological targets. One study suggests a correlation between the higher lipophilicity of 2-arylquinolines and their enhanced cytotoxic effects, particularly in HeLa and PC3 cells.[4]

Mechanistic Insights: Unraveling the Pathways to Cell Death

The cytotoxic effects of both 2-arylquinolines and 2-methyl-tetrahydroquinolines are mediated through the modulation of various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

2-Arylquinolines: A Multi-pronged Attack on Cancer Cells

The planar aromatic structure of 2-arylquinolines allows them to function as potent inhibitors of several key players in cancer progression.

  • Dual EGFR/FAK Kinase Inhibition: Certain 2-arylquinoline derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[5] Both EGFR and FAK are critical kinases that are often overexpressed in tumors and play a significant role in cell proliferation, angiogenesis, and metastasis.[2] By simultaneously inhibiting these two targets, these compounds can effectively disrupt multiple oncogenic signaling cascades.

  • Induction of Apoptosis via ROS Generation: Some 2-styrylquinoline derivatives have been shown to induce cell cycle arrest and apoptosis through a p53-independent mechanism.[7] This process involves the generation of reactive oxygen species (ROS), which leads to a change in the cellular redox balance and triggers the apoptotic cascade.[7]

  • Inhibition of the Akt/mTOR Signaling Pathway: The Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. A quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), has been demonstrated to induce both autophagic and apoptotic cell death in pancreatic cancer cells by suppressing the Akt/mTOR pathway and inducing endoplasmic reticulum (ER) stress.[3]

G cluster_Arylquinoline 2-Arylquinoline cluster_targets Molecular Targets cluster_effects Cellular Effects Arylquinoline 2-Arylquinoline EGFR EGFR Arylquinoline->EGFR Inhibition FAK FAK Arylquinoline->FAK Inhibition Akt Akt Arylquinoline->Akt Inhibition ROS ROS Generation Arylquinoline->ROS ER_Stress ER Stress Arylquinoline->ER_Stress CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest FAK->CellCycleArrest mTOR mTOR Akt->mTOR Inhibition Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis ER_Stress->Autophagy CellCycleArrest->Apoptosis G cluster_Tetrahydroquinoline 2-Methyl-Tetrahydroquinoline cluster_effects Cellular Effects Tetrahydroquinoline 2-Methyl- Tetrahydroquinoline Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm dissipation) Tetrahydroquinoline->Mito_Dysfunction CellCycleArrest G2/M Cell Cycle Arrest Tetrahydroquinoline->CellCycleArrest Caspase9 Caspase-9 Activation Mito_Dysfunction->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest->Apoptosis

Caption: Apoptotic pathway induced by 2-methyl-tetrahydroquinolines.

Experimental Protocols: A Guide to Assessing Cytotoxicity

The evaluation of the cytotoxic effects of novel compounds is a critical step in drug discovery. The following are detailed, step-by-step methodologies for two of the most common assays used to assess cytotoxicity and apoptosis.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-arylquinolines or 2-methyl-tetrahydroquinolines) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells end End incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compounds Treat with compounds (and controls) incubate_24h_1->treat_compounds incubate_exposure Incubate for exposure time (24-72h) treat_compounds->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_solubilizer Add solubilization solution (e.g., DMSO) remove_medium->add_solubilizer measure_absorbance Measure absorbance (570 nm) add_solubilizer->measure_absorbance analyze_data Analyze data (calculate IC50) measure_absorbance->analyze_data analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Include untreated and positive control groups.

  • Cell Harvesting: For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the supernatant and the detached cells. For suspension cells, simply collect the cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the superior cytotoxic potential of 2-arylquinolines over 2-methyl-tetrahydroquinolines against a range of cancer cell lines. This enhanced activity appears to be linked to their greater lipophilicity and their ability to engage with a wider array of oncogenic targets, including key kinases like EGFR and FAK, and to modulate critical signaling pathways such as Akt/mTOR. While 2-methyl-tetrahydroquinolines also exhibit valuable anticancer properties, primarily through the induction of apoptosis, their potency is generally lower.

These findings provide a strong rationale for the continued exploration of 2-arylquinolines as a promising scaffold for the development of novel anticancer agents. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper investigation into their mechanisms of action, including the identification of novel molecular targets, will be crucial for their translation into clinical applications. The experimental protocols detailed herein provide a robust framework for the continued evaluation and characterization of these and other potential anticancer compounds.

References

  • Meléndez, C., Barraza, G. A., Arvelo, F., & Kouznetsov, V. V. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Retrieved from [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • PubMed. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry, 179, 54-67.
  • PubMed. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372.
  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3)... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... Retrieved from [Link]

  • ResearchGate. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... Retrieved from [Link]

  • PubMed. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(14), 115511.
  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • PubMed. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926.
  • PubMed. (2023). Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. Toxicology, 495, 153588.
  • PubMed. (n.d.). Explorations of ATP-Binding Cassette Transporters and Apoptosis Signal Pathways of 2-Hydroxyanthraquinone Substituted Cyclotriphosphazenes in MCF-7 and DLD-1 Cell Lines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biological response and cell death signaling pathways modulated by tetrahydroisoquinoline-based aldoximes in human cells. Retrieved from [Link]

  • MDPI. (n.d.). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved from [Link]

Sources

Structure-activity relationship of 7-Methyl-1,2,3,4-tetrahydroquinoline analogs as mTOR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of mTOR in Cellular Signaling and Cancer

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to orchestrate cellular responses. mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2. Dysregulation of the mTOR signaling pathway is a common feature in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2]

The development of small molecule inhibitors targeting the ATP-binding site of the mTOR kinase domain represents a promising strategy to overcome the limitations of earlier allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[2] This guide focuses on a series of 7-substituted-1,2,3,4-tetrahydroquinoline analogs, a scaffold that has shown significant promise in the development of potent mTOR inhibitors.[1][3][4]

The mTOR Signaling Pathway: A Network of Regulation

Understanding the mTOR signaling pathway is crucial for contextualizing the mechanism of action of its inhibitors. The following diagram illustrates the central role of mTORC1 and mTORC2 and their key downstream effectors.

mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits mTORC2 mTORC2 AKT->mTORC2 activates Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis inhibition relieved mTORC2->AKT activates (feedback) Actin Actin Cytoskeleton mTORC2->Actin

Caption: The mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes.

Structure-Activity Relationship of 7-Substituted-THQ Analogs

While the initial focus of this guide was on 7-methyl-1,2,3,4-tetrahydroquinoline analogs, a comprehensive search of the current literature did not yield specific structure-activity relationship (SAR) studies for this precise scaffold as mTOR inhibitors. However, a closely related series of 7-substituted-tetrahydroquinoline derivatives, originating from a 7-nitro-THQ intermediate, has been extensively studied, providing valuable insights into the SAR at the 7-position.[1][2]

The design rationale for these analogs is rooted in the established pharmacophoric features of known mTOR inhibitors. The tetrahydroquinoline scaffold serves as a rigid core that can be appropriately substituted to optimize interactions within the ATP-binding pocket of the mTOR kinase domain.[1] The following sections will compare a series of these analogs, focusing on how modifications at the 7-position and on the amide substituent influence their anti-proliferative activity.

Comparative Analysis of Analog Potency

The anti-proliferative activity of a series of synthesized 7-substituted-THQ analogs was evaluated against various cancer cell lines using the MTT assay. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.[1][2]

Compound IDR Group (at 7-position amide)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
10a 3,5-difluorobenzyl3.73 ± 0.174.47 ± 0.013>10
10d 3-fluoro-5-(trifluoromethyl)benzyl0.062 ± 0.010.58 ± 0.111.003 ± 0.008
10e 3,5-bis(trifluoromethyl)benzyl0.033 ± 0.003 0.63 ± 0.020.63 ± 0.02
10h 3,5-bis(trifluoromethyl)benzyl (with piperidine)0.12 ± 0.0090.087 ± 0.007 0.75 ± 0.03

Data extracted from Dey et al. (2024).[1]

Key SAR Insights:

  • Electron-Withdrawing Groups are Crucial: A clear trend emerges from the data: the presence of strong electron-withdrawing groups on the benzamide ring attached to the 7-amino group of the THQ scaffold significantly enhances anti-proliferative activity.

  • Trifluoromethyl Substituents Confer High Potency: The analogs with trifluoromethyl groups (10d, 10e, and 10h) consistently demonstrate superior potency compared to the difluoro-substituted analog (10a). This suggests that the trifluoromethyl groups may be involved in critical interactions within the mTOR active site, potentially through hydrophobic interactions or halogen bonding.[2]

  • The 3,5-bis(trifluoromethyl) Substitution is Optimal: Compound 10e , featuring a 3,5-bis(trifluoromethyl)benzyl group and a morpholine moiety, exhibited the most potent activity against the A549 lung cancer cell line, with an impressive IC50 of 0.033 µM.[1][2] This substitution pattern appears to be optimal for maximizing inhibitory effects.

  • Influence of the N-acyl Group: The nature of the substituent at the 1-position of the THQ ring also plays a role. While both compounds 10e (morpholine) and 10h (piperidine) bear the potent 3,5-bis(trifluoromethyl)benzyl group, their activity profiles differ across cell lines. This indicates that the N-acyl group can modulate the overall pharmacological properties of the molecule.

Experimental Methodologies for Evaluating mTOR Inhibition

To ensure the scientific rigor of SAR studies, robust and reproducible experimental protocols are essential. The following sections detail the key assays used to characterize the mTOR inhibitory activity of the 7-substituted-THQ analogs.

Synthesis of 7-Substituted-THQ Analogs

The synthesis of the target compounds typically begins with the nitration of 1,2,3,4-tetrahydroquinoline to yield 7-nitro-1,2,3,4-tetrahydroquinoline. This intermediate is then subjected to a series of reactions to introduce diversity at the 1- and 7-positions. A generalized synthetic scheme is presented below.

Synthesis_Workflow Start 1,2,3,4-Tetrahydroquinoline Nitration Nitration (KNO3, H2SO4) Start->Nitration Intermediate1 7-Nitro-1,2,3,4- tetrahydroquinoline Nitration->Intermediate1 Acylation N-Acylation Intermediate1->Acylation Intermediate2 N-Acyl-7-nitro-THQ Acylation->Intermediate2 Reduction Reduction of Nitro Group (e.g., Fe/HCl) Intermediate2->Reduction Intermediate3 N-Acyl-7-amino-THQ Reduction->Intermediate3 AmideCoupling Amide Coupling (Substituted Benzoyl Chloride) Intermediate3->AmideCoupling FinalProduct Final 7-Substituted-THQ Analog AmideCoupling->FinalProduct

Caption: Generalized synthetic workflow for 7-substituted-THQ analogs.

Step-by-Step Synthesis of a Representative Analog (e.g., Compound 10e):

  • Nitration of THQ: 1,2,3,4-tetrahydroquinoline is treated with a nitrating mixture (e.g., KNO3 in H2SO4) to produce 7-nitro-1,2,3,4-tetrahydroquinoline.[1]

  • N-Acylation: The secondary amine of 7-nitro-THQ is acylated with morpholine-4-carbonyl chloride to yield morpholino(7-nitro-3,4-dihydroquinolin-1(2H)-yl)methanone.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, affording (7-amino-3,4-dihydroquinolin-1(2H)-yl)(morpholino)methanone.

  • Amide Coupling: The resulting 7-amino-THQ derivative is coupled with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to yield the final product, N-(1-(morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e ).[1]

In Vitro mTOR Kinase Assay (HTRF-based)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive and high-throughput method for directly measuring the kinase activity of mTOR and the inhibitory potential of test compounds.

Principle: The assay measures the phosphorylation of a substrate peptide by the mTOR kinase. A europium cryptate-labeled antibody specific for a non-phosphorylated site on the substrate and a d2-labeled antibody that recognizes the phosphorylated site are used. When the substrate is phosphorylated, the antibodies bind in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) from the europium donor to the d2 acceptor, which generates a specific signal at 665 nm.[5][6][7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, mTOR enzyme, biotinylated substrate peptide (e.g., a fragment of p70S6K), ATP, and the test compounds at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the mTOR enzyme, the test compound (or DMSO as a vehicle control), and the substrate peptide.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents (europium cryptate-labeled anti-tag antibody and d2-labeled anti-phospho-substrate antibody).

  • Signal Measurement: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the compound concentration to determine the IC50 value.

Cellular Assay: Western Blotting for mTORC1 Downstream Targets

To confirm that the observed anti-proliferative effects are due to the inhibition of the mTOR pathway within a cellular context, Western blotting is performed to assess the phosphorylation status of key mTORC1 downstream targets, such as p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1). A decrease in the phosphorylation of these proteins indicates mTORC1 inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., A549) and allow them to adhere. Treat the cells with various concentrations of the THQ analogs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of mTORC1 inhibition.

Conclusion and Future Directions

The structure-activity relationship studies of 7-substituted-1,2,3,4-tetrahydroquinoline analogs have identified a promising scaffold for the development of potent mTOR inhibitors. The key takeaway is the significant enhancement of anti-proliferative activity with the incorporation of strong electron-withdrawing groups, particularly 3,5-bis(trifluoromethyl)benzyl, at the 7-position. The modular nature of the synthesis allows for further optimization of both the 7-position substituent and the N-acyl group to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds.

Future research in this area should focus on:

  • Direct mTOR Kinase Inhibition Assays: While the current data is based on anti-proliferative assays, direct enzymatic assays are needed to confirm that these compounds are indeed potent mTOR kinase inhibitors.

  • Selectivity Profiling: Assessing the selectivity of the most potent analogs against other kinases, particularly those in the PI3K family, is crucial for understanding their off-target effects.

  • In Vivo Efficacy: Promising candidates, such as compound 10e , should be advanced to in vivo studies in animal models of cancer to evaluate their therapeutic potential.

  • Exploration of 7-Methyl Analogs: Despite the lack of current literature, the synthesis and evaluation of 7-methyl-THQ analogs remain a viable area of investigation to further explore the steric and electronic requirements at this position.

This guide provides a comprehensive framework for understanding the SAR of this important class of mTOR inhibitors. The detailed experimental protocols serve as a valuable resource for researchers aiming to validate and expand upon these findings in the quest for more effective cancer therapeutics.

References

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org. [Link]

  • Ahmed, S. A., et al. (2024). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research. [Link]

  • Ma, X.-D., et al. (2016). Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm, 7(2), 304-312. [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Zhang, J.-H., et al. (2004). Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery. Journal of Biomolecular Screening, 9(6), 491-499. [Link]

  • Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. ResearchGate. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. ResearchGate. [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Biological Technology. Retrieved January 16, 2026, from [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Semantic Scholar. [Link]

  • Western Blot Protocols. (n.d.). OriGene Technologies. Retrieved January 16, 2026, from [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Western Blot Protocol. (n.d.). OriGene Technologies. Retrieved January 16, 2026, from [Link]

  • Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. (1994).
  • Le, T. N., et al. (2019). Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules, 24(23), 4302. [Link]

  • PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. (2023). European Patent Office. [Link]

  • Lakhlili, W., et al. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. OncoTargets and Therapy, 9, 7345–7353. [Link]

  • Madrid, M., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4993-5001. [Link]

  • A substituted tetrahydroisoquinoline derivative as a d1 positive allosteric modulator. (2024). PubChem. [Link]

  • 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (2012).

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the tetrahydroquinoline (THQ) scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development.[1][2][3][4] This guide provides an in-depth, objective comparison of methodologies to validate the biological activity of novel THQ compounds, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system, and ground our claims in authoritative sources.

The Multifaceted Biological Potential of Tetrahydroquinolines

The unique structural features of the THQ core have given rise to compounds with a wide array of pharmacological properties. These include:

  • Anticancer Activity: THQ derivatives have shown significant cytotoxicity against various cancer cell lines through mechanisms such as inducing apoptosis and arresting the cell cycle.[2][5][6]

  • Antimicrobial Activity: The THQ scaffold is a source of potent agents against pathogenic bacteria and fungi.[4]

  • Neuroprotective Effects: Certain THQ derivatives have shown promise in protecting neuronal cells from damage, a key area of research for neurodegenerative diseases.[7][8]

  • Anti-inflammatory Properties: These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory mediators.[2][9]

  • Antiviral Activity: Recent studies have highlighted the potential of THQ derivatives as antiviral agents.[2][4]

This guide will provide a framework for validating these activities, comparing novel THQ compounds against established standards.

A Stepwise Approach to Biological Activity Validation

A systematic evaluation of a novel THQ compound involves a series of in vitro assays, progressing from broad cytotoxicity screening to more specific mechanistic studies. This phased approach allows for the efficient identification of promising candidates for further development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specific Activity Assays cluster_2 Phase 3: Mechanistic Studies Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Antimicrobial Assay (Broth Microdilution) Antimicrobial Assay (Broth Microdilution) Cytotoxicity Assay (e.g., MTT)->Antimicrobial Assay (Broth Microdilution) If cytotoxic Neuroprotection Assay (Glutamate-induced) Neuroprotection Assay (Glutamate-induced) Cytotoxicity Assay (e.g., MTT)->Neuroprotection Assay (Glutamate-induced) If cytotoxic Anti-inflammatory Assay (NO Production) Anti-inflammatory Assay (NO Production) Cytotoxicity Assay (e.g., MTT)->Anti-inflammatory Assay (NO Production) If cytotoxic Antiviral Assay (Plaque Reduction) Antiviral Assay (Plaque Reduction) Cytotoxicity Assay (e.g., MTT)->Antiviral Assay (Plaque Reduction) If cytotoxic Signaling Pathway Analysis (e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Antimicrobial Assay (Broth Microdilution)->Signaling Pathway Analysis (e.g., Western Blot) Neuroprotection Assay (Glutamate-induced)->Signaling Pathway Analysis (e.g., Western Blot) Anti-inflammatory Assay (NO Production)->Signaling Pathway Analysis (e.g., Western Blot) Antiviral Assay (Plaque Reduction)->Signaling Pathway Analysis (e.g., Western Blot) Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Signaling Pathway Analysis (e.g., Western Blot)->Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis Cell Cycle Analysis Signaling Pathway Analysis (e.g., Western Blot)->Cell Cycle Analysis

Caption: A stepwise workflow for validating the biological activity of novel THQ compounds.

Part 1: Anticancer Activity Validation

THQ derivatives have emerged as a promising class of anticancer agents.[2] Their validation involves determining their cytotoxic effects and elucidating their mechanism of action.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various THQ derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth). For comparison, the IC50 values of standard chemotherapeutic drugs are also provided.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Novel THQ Derivatives
Pyrazolo quinoline derivative (15)MCF-7Breast Cancer<100[6]
Pyrazolo quinoline derivative (15)HepG2Liver Cancer<100[6]
Pyrazolo quinoline derivative (15)A549Lung Cancer<100[6]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-116Colon Cancer~13[7]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549Lung CancerSignificant Cytotoxicity[7]
4-trifluoromethyl substituted THQ (4ag)SNB19Glioblastoma38.3[10]
4-trifluoromethyl substituted THQ (4ag)LN229Glioblastoma40.6[10]
Standard Anticancer Drugs
DoxorubicinHeLaCervical Cancer~0.05 - 0.5[11]
DoxorubicinMCF-7Breast Cancer~0.02 - 1[11]
CisplatinHeLaCervical Cancer~1 - 10[11]
CisplatinMCF-7Breast Cancer~5 - 20[11]
PaclitaxelHeLaCervical Cancer~2 - 10 (nM)[11]
PaclitaxelMCF-7Breast Cancer~1 - 5 (nM)[11]
Key Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][4][12][13][14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell adhesion.[1]

  • Treatment: Treat the cells with various concentrations of the novel THQ compound and a vehicle control (e.g., DMSO). Include wells with a standard anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours).[1][7]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][12]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[1][12]

  • Measurement: Measure the absorbance at a wavelength of 540-570 nm using a plate reader.[1][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mechanistic Insights: Signaling Pathways in Cancer

Many THQ compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival.[2]

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth and is often dysregulated in cancer.[2][15][16][17][18] Certain THQ compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.[2]

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation THQ Compound THQ Compound THQ Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a novel THQ compound.

Caspase-Mediated Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The caspase family of proteases plays a central role in executing apoptosis.[2][15][19][20][21]

G Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, -9) Initiator Caspases (e.g., Caspase-8, -9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, -9) Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Initiator Caspases (e.g., Caspase-8, -9)->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis THQ Compound THQ Compound THQ Compound->Initiator Caspases (e.g., Caspase-8, -9) Activation

Caption: Activation of the caspase signaling pathway by a novel THQ compound.

Part 2: Antimicrobial Activity Validation

The THQ scaffold is also a promising source of new antimicrobial agents.[4] Validating this activity involves determining the minimum inhibitory concentration (MIC) of the novel compounds against various pathogens.

Comparative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected THQ-based compounds, with data presented as IC50 or MIC values.

Compound/DrugMicroorganismActivity MetricValue (µM)Reference
THQ Derivatives
DTBSBStaphylococcus aureusIC50107.28 ± 1.23[9]
DTBSBPseudomonas aeruginosaIC50129.63 ± 2.50[9]
3ACDTStaphylococcus aureusIC5058.60 ± 4.23 (µg/ml)[22]
Standard Antibiotics
StreptomycinStaphylococcus aureusIC5076.96 ± 4.46[9]
ItraconazoleCandida albicansIC5056.49 ± 0.82[9]
Key Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][11][20][23][24]

Protocol:

  • Prepare Compound Dilutions: Serially dilute the novel THQ compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[5][20]

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.[5][20]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[5][20]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.[5]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

Part 3: Neuroprotective Activity Validation

The potential of THQ derivatives in neuroprotection is a growing area of interest.[7][8] In vitro assays often involve inducing neuronal cell death and assessing the protective effects of the novel compounds.

Key Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

Glutamate-induced excitotoxicity is a common model for studying neurodegeneration.[17][23][25][26][27]

Protocol:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a suitable plate format.[23][25]

  • Pre-treatment: Pre-treat the cells with various concentrations of the novel THQ compound for a specified period (e.g., 24 hours).[17][25]

  • Glutamate Insult: Induce neurotoxicity by exposing the cells to a high concentration of glutamate.[17][23][25]

  • Incubation: Incubate the cells for a further 24 hours.[23]

  • Assess Viability: Determine cell viability using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.[23][25]

Comparative Neuroprotective Activity Data
Compound/DrugAssayCell LineActivityReference
THQ Derivatives
Hydroxy-1MeTIQ derivativesNeuroprotection against neurotoxinsSH-SY5YGreater efficacy than 1-methyl-1,2,3,4-tetrahydroisoquinoline[7]
Standard Neuroprotective Agents
QuercetinAChE Inhibition-IC50 = 35.5 µM[28]

Part 4: Anti-inflammatory Activity Validation

THQ compounds have also been investigated for their ability to modulate inflammatory responses.[2][9]

Key Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for inflammation.[28][29]

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[29]

  • Pre-treatment: Pre-treat the cells with various concentrations of the novel THQ compound for 1 hour.[29]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[29]

  • Measure NO Production: Measure the amount of nitric oxide (a pro-inflammatory mediator) in the cell culture supernatant using the Griess reagent.[29]

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Comparative Anti-inflammatory Activity Data
Compound/DrugInflammatory MediatorCell LineIC50 (µM)Reference
THQ Derivatives
Ibuprofen-THQ Hybrid (H1)Inhibition of Albumin Denaturation-92.08 (µg/mL)[9]
Ibuprofen-THQ Hybrid (H2)Inhibition of Albumin Denaturation-77.38 (µg/mL)[9]
Standard Anti-inflammatory Drugs
IndomethacinNitric Oxide (NO)RAW 264.756.8[28]
DexamethasoneNitric Oxide (NO)RAW 264.7~50 (at 50 µM, NO levels returned to basal levels)[28]
Mechanistic Insights: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[3][19][30][31] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

G Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimulus (e.g., LPS)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation & Release Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression Nuclear Translocation THQ Compound THQ Compound THQ Compound->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a novel THQ compound.

Part 5: Antiviral Activity Validation

The antiviral potential of THQ derivatives is an emerging field of study.[2][4] The plaque reduction assay is a gold standard for quantifying antiviral activity in vitro.

Key Experimental Protocol: Plaque Reduction Assay

This assay measures the ability of a compound to reduce the formation of viral plaques in a cell culture.[5][12][13][16][32]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.[12]

  • Infection and Treatment: Infect the cells with a known amount of virus and simultaneously treat with various concentrations of the novel THQ compound.[12]

  • Overlay: After a short incubation period to allow for viral adsorption, add an overlay medium (e.g., containing methylcellulose) to restrict viral spread.[12]

  • Incubation: Incubate the plates for several days until visible plaques form.[12]

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[12][16]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (50% effective concentration) value.[12]

Comparative Antiviral Activity Data
Compound/DrugVirusCell LineEC50 (µM)Reference
THQ Derivatives
trans-1 (tetrahydroisoquinoline-based)SARS-CoV-2Vero E63.15[4]
trans-1 (tetrahydroisoquinoline-based)SARS-CoV-2 Delta variantCalu-32.78[4]
Quinoline derivative 4Respiratory Syncytial Virus (RSV)-8.6 (µg/mL)[33]
Standard Antiviral Drugs
RemdesivirSARS-CoV-2Vero E611.41[34]
LopinavirSARS-CoV-2Vero E69.12[34]
ChloroquineSARS-CoV-2Vero E67.28[34]

Conclusion

The validation of the biological activity of novel tetrahydroquinoline compounds requires a systematic and multi-faceted approach. This guide has provided a framework for conducting these evaluations, from initial cytotoxicity screening to specific assays for anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral activities. By employing the detailed protocols and comparing results against established standards, researchers can effectively identify and characterize promising THQ derivatives for further therapeutic development. The provided diagrams of key signaling pathways offer a starting point for elucidating the mechanisms of action of these versatile compounds.

References

Sources

A Comparative Guide to the Synthetic Routes of 7-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic scaffolds is of paramount importance. 7-Methyl-1,2,3,4-tetrahydroquinoline is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to inform your selection of the most suitable pathway for your research and development needs.

Introduction to this compound

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a methyl group at the 7-position can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds. Consequently, robust and versatile synthetic methods for accessing this compound are highly sought after. This guide will focus on the most prevalent and practical synthetic strategies, including catalytic hydrogenation and domino reactions, offering a critical evaluation of their respective advantages and limitations.

Route 1: Catalytic Hydrogenation of 7-Methylquinoline

The most direct and atom-economical approach to this compound is the catalytic hydrogenation of the readily available 7-methylquinoline. This method involves the reduction of the pyridine ring of the quinoline system, leaving the benzene ring intact.

Mechanistic Considerations

The catalytic hydrogenation of quinolines typically proceeds via a stepwise addition of hydrogen atoms to the nitrogen-containing heterocyclic ring. The reaction is initiated by the adsorption of the quinoline substrate onto the surface of the metal catalyst. The catalyst facilitates the dissociation of molecular hydrogen into reactive hydrogen atoms, which are then transferred to the adsorbed quinoline. The regioselectivity of the hydrogenation (i.e., reduction of the heterocyclic versus the carbocyclic ring) can be influenced by the choice of catalyst and reaction conditions.[3] For the synthesis of 1,2,3,4-tetrahydroquinolines, catalysts that favor the reduction of the N-heterocycle are employed.

Diagram: Catalytic Hydrogenation of 7-Methylquinoline

G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_product Product 7-Methylquinoline 7-Methylquinoline Reaction_Vessel Hydrogenation Reaction (Solvent, Temp, Pressure) 7-Methylquinoline->Reaction_Vessel Substrate H2_gas H2 (gas) H2_gas->Reaction_Vessel Hydrogen Source Catalyst Catalyst (e.g., Ru, Pd/C) Catalyst->Reaction_Vessel Facilitates Reaction 7-Methyl-THQ This compound Reaction_Vessel->7-Methyl-THQ Yields G cluster_start Starting Material cluster_steps Reaction Sequence cluster_product Product Nitroaryl_Ketone 2-Nitroaryl Ketone Step1 Step 1: Nitro Reduction (e.g., H2, Pd/C) Nitroaryl_Ketone->Step1 Intermediate Amino Ketone Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Reductive Amination Intermediate->Step2 Tetrahydroquinoline Tetrahydroquinoline Derivative Step2->Tetrahydroquinoline

Sources

The Lipophilicity Tightrope: A Balancing Act for Anticancer Efficacy in Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, with particularly promising results in the realm of oncology.[2][3] A critical physicochemical parameter governing the therapeutic potential of these molecules is lipophilicity—a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. This guide delves into the nuanced relationship between lipophilicity and the anticancer activity of tetrahydroquinolines, offering a comparative analysis supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Significance of Lipophilicity in Drug Design

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a double-edged sword in drug design. A drug's ability to traverse cellular membranes and reach its intracellular target is intrinsically linked to its lipophilic character.[4] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity.[4] Therefore, optimizing the lipophilicity of a lead compound is a pivotal step in transforming a biologically active molecule into a viable therapeutic agent. For tetrahydroquinoline-based anticancer agents, this optimization is key to enhancing their efficacy and selectivity.

Comparative Analysis: Lipophilicity vs. Anticancer Activity

The interplay between the lipophilicity of tetrahydroquinoline derivatives and their cytotoxic effects against cancer cell lines is a subject of ongoing investigation. A compelling illustration of this relationship is presented in the study of substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines.[5] The data reveals a discernible trend where increased lipophilicity in certain quinoline series correlates with enhanced anticancer activity, particularly against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.

Compound IDStructurecLogPIC50 (µM) - HeLaIC50 (µM) - PC3
Quinolines
4 2-phenylquinoline3.39>100>100
5 6-bromo-2-phenylquinoline4.1311.2412.34
11 2-(3,4-methylenedioxyphenyl)quinoline3.2328.4534.34
12 6-bromo-2-(3,4-methylenedioxyphenyl)quinoline3.9715.7831.37
13 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline3.768.3041.21
Tetrahydroquinolines
17 4-acetamido-2-methyl-2-phenyl-THQ2.54>100>100
18 4-acetamido-6-bromo-2-methyl-2-phenyl-THQ3.0213.15>100
22 4-acetamido-6-chloro-2-methyl-2-(3,4-methylenedioxyphenyl)-THQ2.59>100>100

Table 1: Comparative data of selected quinoline and tetrahydroquinoline derivatives showing the relationship between calculated logP (cLogP) and 50% inhibitory concentration (IC50) against HeLa and PC3 cancer cell lines. Data sourced from[5].

As evidenced in Table 1, the more lipophilic aromatic quinolines (compounds 4-13, cLogP range: 2.23–4.13) generally exhibit greater cytotoxicity compared to their partially saturated tetrahydroquinoline counterparts (compounds 17-22, cLogP range: 1.56–3.02).[5] For instance, the introduction of a bromine atom in compound 5 (cLogP 4.13) significantly enhances its activity against both HeLa and PC3 cells compared to the parent compound 4 (cLogP 3.39).[5] A similar trend is observed with the tetrahydroquinoline series, where the bromo-substituted derivative 18 (cLogP 3.02) displays notable activity against HeLa cells, while the less lipophilic analogs are largely inactive.[5] This suggests that for these particular scaffolds, a higher lipophilicity facilitates their anticancer action.

Mechanisms of Action Influenced by Lipophilicity

The anticancer activity of tetrahydroquinolines is often attributed to their ability to induce apoptosis (programmed cell death) and trigger cell cycle arrest.[2][3] Lipophilicity plays a crucial role in these mechanisms by enabling the compounds to penetrate the cell and mitochondrial membranes. Once inside, they can initiate the intrinsic apoptotic pathway. For example, some tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis.[2] The efficiency of this process is dependent on the compound reaching its intracellular targets, a step heavily influenced by its lipophilicity.

G cluster_workflow Investigating Lipophilicity's Impact on Anticancer Activity A Design & Synthesize Tetrahydroquinoline Analogs with Varying Lipophilicity B Experimental Determination of Lipophilicity (logP) (e.g., RP-HPLC) A->B C In Vitro Anticancer Screening (e.g., MTT Assay) Determine IC50 Values A->C D QSAR Analysis Correlate logP with IC50 B->D C->D E Mechanistic Studies (Apoptosis, Cell Cycle Analysis) on Lead Compounds D->E G cluster_pathway Lipophilicity's Role in Cellular Uptake and Action extracellular Extracellular Space cell_membrane Cell Membrane (Lipid Bilayer) extracellular->cell_membrane Passive Diffusion (Lipophilicity Dependent) cytoplasm Cytoplasm cell_membrane->cytoplasm target Intracellular Target (e.g., Mitochondria, Kinases) cytoplasm->target effect Anticancer Effect (Apoptosis, Cell Cycle Arrest) target->effect

Sources

A Researcher's Guide to Investigating Novel mTOR Inhibitors: A Comparative Analysis Framework Featuring 7-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in cellular signaling, the mechanistic Target of Rapamycin (mTOR) remains a pivotal node in cellular growth, proliferation, and metabolism. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, making the discovery of novel mTOR inhibitors a relentless pursuit. This guide provides a comparative overview of established mTOR inhibitors and, more importantly, outlines a rigorous experimental framework for the characterization of novel chemical entities, using the hypothetical candidate 7-Methyl-1,2,3,4-tetrahydroquinoline as a case study. While this specific compound is not established as an mTOR inhibitor in current literature, its structural features merit investigation, and the workflow detailed herein is universally applicable.

The mTOR Signaling Axis: A Primer

The mTOR protein kinase is the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3] These complexes act as central regulators, integrating a variety of upstream signals such as growth factors, nutrients, and cellular energy status to control downstream processes critical for cell growth and proliferation.[2][4]

  • mTORC1 , sensitive to the allosteric inhibitor rapamycin, is a master regulator of protein synthesis.[3][5] Its activation leads to the phosphorylation of key substrates like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]

  • mTORC2 is generally considered rapamycin-insensitive and plays a crucial role in cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473, among other substrates.[3]

The intricate nature of this pathway, including feedback loops, necessitates a multi-faceted approach to inhibitor characterization.[6]

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 Activation S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E_BP1 mTORC1->4E_BP1 Akt_S473 Akt (S473) mTORC2->Akt_S473 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E_BP1->Protein Synthesis Inhibition Cell Survival Cell Survival Akt_S473->Cell Survival Rapamycin Rapamycin Rapamycin->mTORC1 ATP_competitive_inhibitors ATP-competitive Inhibitors ATP_competitive_inhibitors->mTORC1 ATP_competitive_inhibitors->mTORC2 Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Cells Seed Cells in Plates Treat_Cells Treat with this compound (Dose-Response and Time-Course) Seed_Cells->Treat_Cells Positive_Controls Include Positive Controls (e.g., Rapamycin, OSI-027) Lyse_Cells Lyse Cells & Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block_and_Incubate Block & Incubate with Primary Antibodies (p-S6K, p-4E-BP1, p-Akt S473, Total Proteins) Transfer->Block_and_Incubate Secondary_Incubation Incubate with Secondary Antibody Block_and_Incubate->Secondary_Incubation Detect Detect with Chemiluminescence Secondary_Incubation->Detect

Caption: Step-by-step workflow for assessing mTOR pathway inhibition via Western Blot.

Methodology:

  • Cell Culture and Treatment: Plate PC3 cells and allow them to adhere overnight. Treat cells with a concentration range of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 2 hours). Include vehicle control (DMSO) and positive controls such as Rapamycin (100 nM) and OSI-027 (1 µM).

  • Protein Extraction and Quantification: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against key mTOR pathway proteins: phospho-S6K (Thr389), phospho-4E-BP1 (Thr37/46), and phospho-Akt (Ser473). Also probe for total S6K, 4E-BP1, Akt, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation of Expected Results:

  • Rapalog-like activity: A dose-dependent decrease in p-S6K and p-4E-BP1 with no change or an increase in p-Akt (S473) would suggest mTORC1-selective allosteric inhibition.

  • ATP-competitive mTORC1/2 inhibition: A concurrent, dose-dependent decrease in p-S6K, p-4E-BP1, and p-Akt (S473) would strongly indicate inhibition of both mTOR complexes. [7]* No effect: No change in the phosphorylation status of these proteins would suggest the compound does not target the mTOR pathway under these conditions.

Tier 2: Biochemical Validation and Potency Determination

If Tier 1 results are positive, the next step is to confirm direct inhibition of mTOR kinase activity and determine the compound's potency (IC50).

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Prepare_Reaction Prepare Reaction Mix: Recombinant mTOR, Substrate, ATP Add_Inhibitor Add Serial Dilutions of This compound and Control Inhibitors Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Values Detect_Signal->Calculate_IC50

Caption: Workflow for determining the biochemical potency (IC50) of a test compound.

Methodology:

  • Assay Setup: Utilize a commercially available in vitro mTOR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Reaction: In a multi-well plate, combine recombinant human mTOR enzyme with a specific substrate (e.g., a peptide derived from S6K1) and ATP.

  • Inhibition: Add a range of concentrations of this compound. Include a known ATP-competitive inhibitor like OSI-027 as a positive control.

  • Detection: After incubation, measure the kinase activity, typically by quantifying the amount of ADP produced.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data for Known mTOR Inhibitors (Illustrative)

InhibitormTOR IC50 (nM)mTORC1 IC50 (nM)mTORC2 IC50 (nM)Reference(s)
Sapanisertib (INK-128) 1--[8][9]
OSI-027 42265[7][10]
AZD8055 0.8--[11]
Torin 1 2-10--[11][12]
Everolimus 1.6-2.4 (binding to FKBP12)--[11]

Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.

Tier 3: Selectivity Profiling

A critical aspect of drug development is understanding a compound's selectivity. An ideal mTOR inhibitor should have minimal off-target effects, particularly against closely related kinases like the PI3K family. [13] Methodology: Kinome Profiling

  • Submit this compound to a commercial kinase profiling service.

  • Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases (e.g., >400 kinases), including all PI3K isoforms (α, β, γ, δ).

  • For any kinases showing significant inhibition (>50%), perform follow-up IC50 determinations to quantify the selectivity.

Data Interpretation:

The selectivity ratio is calculated by dividing the IC50 for an off-target kinase by the IC50 for mTOR. A high ratio (e.g., >100-fold) indicates good selectivity. [7][14]For instance, OSI-027 demonstrates over 100-fold selectivity for mTOR relative to PI3Kα, β, and γ. [7]

Conclusion

The framework presented provides a systematic and robust methodology for the initial characterization of a novel compound, such as this compound, as a potential mTOR inhibitor. By progressing through tiered experimental validation—from cellular pathway analysis to biochemical potency and selectivity profiling—researchers can confidently ascertain the compound's mechanism of action and benchmark its performance against established first and second-generation inhibitors. This logical, evidence-based approach is fundamental to the rigorous standards of modern drug discovery and development.

References

  • Bhagwat, S. V., et al. (2011). Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin. Molecular Cancer Therapeutics, 10(8), 1394-1406. [Link]

  • Sehgal, S. N. (1998). Mechanism of action of the immunosuppressant rapamycin. Journal of the American Society of Nephrology, 9(1), 1-10. [Link]

  • Wikipedia contributors. (2023, December 27). mTOR inhibitors. In Wikipedia, The Free Encyclopedia. [Link]

  • Ahmad, A., et al. (2018). Cellular and molecular effects of the mTOR inhibitor everolimus. Current Medicinal Chemistry, 25(15), 1736-1748. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Temsirolimus? Patsnap Synapse. [Link]

  • National Cancer Institute. (2009, April 21). Everolimus. [Link]

  • Wikipedia contributors. (2023, August 16). Sapanisertib. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Diagram of the mTOR signalling pathway. [Link]

  • InvivoGen. (n.d.). Rapamycin. [Link]

  • PubMed. (2018). An Anti-Cancer Drug Candidate OSI-027 and its Analog as Inhibitors of mTOR: Computational Insights Into the Inhibitory Mechanisms. [Link]

  • Witzig, T. E., et al. (2011). The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma. Blood, 118(15), 4112-4119. [Link]

  • MassiveBio. (2025, December 16). Temsirolimus. [Link]

  • Susan G. Komen®. (n.d.). mTOR Inhibitors for Metastatic Breast Cancer. [Link]

  • AACR Journals. (2011). Preclinical Characterization of OSI-027, a Potent and Selective Inhibitor of mTORC1 and mTORC2: Distinct from Rapamycin. [Link]

  • Oncology News Central. (n.d.). Temsirolimus: uses, dosing, warnings, adverse events, interactions. [Link]

  • ResearchGate. (n.d.). Schematic illustration of the mTOR-signaling pathway. [Link]

  • Drugs.com. (2024, February 10). Temsirolimus Monograph for Professionals. [Link]

  • Wikipedia contributors. (2024, January 12). MTOR. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, March 21). Temsirolimus. In Wikipedia, The Free Encyclopedia. [Link]

  • Janku, F., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Current Opinion in Oncology, 25(6), 633-642. [Link]

  • Zhou, H. Y., & Huang, S. L. (2016). mTOR Inhibitors at a Glance. Journal of Cancer, 7(7), 810-815. [Link]

  • PubMed. (2014). A selectivity study on mTOR/PI3Kα inhibitors by homology modeling and 3D-QSAR. [Link]

  • Lamming, D. W. (2014). Rapamycin: one drug, many effects. Aging Cell, 13(1), 1-2. [Link]

  • ResearchGate. (n.d.). Second generation of mTOR inhibitors. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 8). The Science Behind Rapamycin: Targeting mTOR for Health and Longevity. [Link]

  • Rosner, M., et al. (2011). mTOR kinase inhibitors as potential cancer therapeutic drugs. Current Opinion in Pharmacology, 11(4), 361-370. [Link]

  • ResearchGate. (n.d.). Cellular mTOR inhibitor selectivity profile. [Link]

  • Johnson, S. C., et al. (2013). Inhibition of the Mechanistic Target of Rapamycin (mTOR). Toxicologic Pathology, 41(2), 229-243. [Link]

  • ResearchGate. (n.d.). IC50 values for rapamycin and everolimus in MCF-7 and its sub-lines. [Link]

  • Caron, E., et al. (2010). A comprehensive map of the mTOR signaling network. Molecular Systems Biology, 6, 453. [Link]

  • ResearchGate. (n.d.). Structural comparison of commonly used mTOR inhibitors. [Link]

  • Guo, C., et al. (2021). Overview of Research into mTOR Inhibitors. Molecules, 26(6), 1583. [Link]

  • ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]

  • AACR Journals. (2013). Abstract A52: Comparison of the efficacy of different mTOR inhibitors for the treatment of prostate cancer. [Link]

  • YouTube. (2017, July 27). Role of mTOR Inhibition in Kidney Cancer. [Link]

  • PubMed. (2015). Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines. [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of 7-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute that profoundly influences their pharmacological and toxicological profiles. For chiral molecules such as 7-Methyl-1,2,3,4-tetrahydroquinoline, a key structural motif in various biologically active compounds, the rigorous assessment of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring drug safety and efficacy.[1][2] This guide provides a comparative analysis of three principal chromatographic techniques for the enantiomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Drawing upon established principles of chiral recognition and practical field experience, this document offers detailed experimental protocols, a critical evaluation of each method's performance, and data-driven insights to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.

The Imperative of Enantiomeric Purity in Drug Development

Chiral molecules, or enantiomers, are non-superimposable mirror images that, despite having identical chemical formulas and connectivity, can exhibit vastly different biological activities.[1][2] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even induce adverse effects.[1][2] The tragic case of thalidomide in the mid-20th century, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of enantiomeric purity.[2]

Consequently, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over the stereoisomeric composition of chiral drugs.[3] Developing single-enantiomer drugs is now the industry standard, necessitating robust and reliable analytical methods to quantify the enantiomeric excess (% ee) and ensure the purity of the active pharmaceutical ingredient (API).[4] this compound, as a chiral amine, falls squarely within this paradigm, making its enantiomeric purity a critical parameter throughout the drug development lifecycle.

Comparative Analysis of Analytical Techniques

The separation of enantiomers presents a unique analytical challenge due to their identical physical properties in an achiral environment. Chromatographic techniques achieve this separation by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times. The choice between HPLC, SFC, and GC depends on a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity, speed, and the scale of the analysis.

This guide provides an objective comparison of these three techniques for the enantiomeric purity analysis of this compound. The following sections detail the underlying principles, provide step-by-step experimental protocols, and present illustrative performance data.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantiomeric separations in the pharmaceutical industry.[3] Its versatility in terms of mobile and stationary phases allows for the resolution of a broad range of chiral compounds. For basic compounds like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent enantiorecognition capabilities.[5]

Principle of Chiral HPLC Separation

Enantioseparation on a polysaccharide-based CSP is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. The derivatized polysaccharide (e.g., amylose or cellulose) creates a chiral environment where the two enantiomers of this compound form transient diastereomeric complexes with different stability, resulting in different retention times.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of this compound using chiral HPLC with a polysaccharide-based CSP.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • Racemic this compound standard

  • Enantiomerically enriched sample of this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA)

Chromatographic Conditions:

Parameter Condition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

| Sample Concentration | 1.0 mg/mL in mobile phase |

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution.

  • Sample Injection: Inject the enantiomerically enriched sample.

  • Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Illustrative HPLC Performance Data
ParameterValue
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1
Tailing Factor (Tf) 1.1 (for both peaks)
Theoretical Plates (N) > 5000 (for both peaks)
Rationale and Insights

The choice of a polysaccharide-based column like Chiralpak® AD-H is based on its proven success in resolving a wide range of chiral amines. The normal-phase mobile phase consisting of hexane and isopropanol provides good solubility for the analyte and promotes the necessary interactions with the CSP. The addition of a small amount of diethylamine is crucial for basic analytes like this compound as it deactivates acidic sites on the silica support, leading to improved peak shape and efficiency. While reliable and robust, HPLC methods can be time-consuming and consume significant amounts of organic solvents.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Dissolve Sample in Mobile Phase injection Inject Sample (10 µL) sample_prep->injection mobile_phase_prep Prepare n-Hexane/IPA/DEA Mixture equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Isocratic Separation on Chiralpak® AD-H injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Calculate % Enantiomeric Excess integration->calculation

Caption: Workflow for chiral HPLC analysis.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[6][7][8] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures.[9]

Principle of Chiral SFC Separation

Similar to HPLC, chiral SFC relies on a chiral stationary phase to differentiate between enantiomers. The mobile phase, a mixture of supercritical CO₂ and an organic modifier (often an alcohol), facilitates the interaction between the analyte and the CSP. The composition of the mobile phase, including the type and percentage of the modifier and any additives, can be fine-tuned to optimize the separation.

Experimental Protocol: Chiral SFC

Objective: To achieve a rapid and efficient separation of this compound enantiomers using chiral SFC.

Instrumentation:

  • SFC system with a CO₂ pump and a modifier pump

  • Autosampler

  • Column oven

  • Back-pressure regulator

  • Diode Array Detector (DAD) or Mass Spectrometer (MS)

Materials:

  • Racemic this compound standard

  • Enantiomerically enriched sample of this compound

  • SFC-grade CO₂

  • HPLC-grade Methanol

  • Isopropylamine (IPA)

Chromatographic Conditions:

Parameter Condition
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm
Mobile Phase CO₂ / Methanol with 0.2% Isopropylamine (85:15, v/v)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL

| Sample Concentration | 1.0 mg/mL in Methanol |

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase until the pressure and baseline are stable.

  • Standard Injection: Inject the racemic standard to determine the retention times and resolution.

  • Sample Injection: Inject the enantiomerically enriched sample.

  • Data Analysis: Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.

Illustrative SFC Performance Data
ParameterValue
Retention Time (Enantiomer 1) 2.8 min
Retention Time (Enantiomer 2) 3.5 min
Resolution (Rs) 2.5
Tailing Factor (Tf) 1.2 (for both peaks)
Theoretical Plates (N) > 6000 (for both peaks)
Rationale and Insights

SFC offers a significant reduction in analysis time compared to HPLC, as demonstrated by the illustrative data. The use of CO₂ as the main mobile phase component reduces the consumption of organic solvents, making it a "greener" technique. The low viscosity of the supercritical fluid allows for higher flow rates without excessive backpressure, leading to faster separations. Isopropylamine is used as a basic additive to improve peak shape for the amine analyte. The selection of Chiralpak® IC, a cellulose-based CSP, often provides complementary selectivity to amylose-based phases, making it a good choice for method development screening.

Diagram: SFC Experimental Workflow

SFC_Workflow cluster_prep Sample & Modifier Preparation cluster_sfc SFC Analysis cluster_data Data Processing sample_prep Dissolve Sample in Methanol injection Inject Sample (5 µL) sample_prep->injection modifier_prep Prepare Methanol with IPA equilibration System Equilibration modifier_prep->equilibration equilibration->injection separation Isocratic Separation on Chiralpak® IC injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calculation Calculate % Enantiomeric Excess integration->calculation

Caption: Workflow for chiral SFC analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For compounds that are not sufficiently volatile, derivatization can be employed to increase their volatility and improve their chromatographic properties. For this compound, derivatization of the secondary amine, for example, by acylation, is often necessary for good peak shape and resolution.

Principle of Chiral GC Separation

Chiral GC separations are typically performed on capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[10][11] The cyclodextrin molecule has a chiral, hydrophobic cavity and a hydrophilic exterior. Enantioseparation occurs through inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin, and through interactions with the derivatized hydroxyl groups on the exterior of the cyclodextrin.

Experimental Protocol: Chiral GC

Objective: To determine the enantiomeric purity of this compound by chiral GC after derivatization.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

Materials:

  • Racemic this compound standard

  • Enantiomerically enriched sample of this compound

  • Trifluoroacetic anhydride (TFAA) for derivatization

  • Ethyl acetate (GC grade)

  • Pyridine

Derivatization Procedure:

  • To 1 mg of this compound in a vial, add 500 µL of ethyl acetate and 50 µL of pyridine.

  • Add 100 µL of TFAA.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

Chromatographic Conditions:

Parameter Condition
Column Astec® CHIRALDEX® G-TA (gamma-cyclodextrin trifluoroacetyl), 30 m x 0.25 mm, 0.12 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program 100 °C (hold 1 min), ramp at 5 °C/min to 180 °C, hold for 5 min
Detector Temperature 280 °C (FID)

| Injection Volume | 1 µL |

Procedure:

  • Derivatization: Derivatize both the racemic standard and the sample as described above.

  • Standard Injection: Inject the derivatized racemic standard to determine the retention times and resolution.

  • Sample Injection: Inject the derivatized sample.

  • Data Analysis: Integrate the peak areas and calculate the enantiomeric excess.

Illustrative GC Performance Data (for TFA-derivatized analyte)
ParameterValue
Retention Time (Enantiomer 1) 15.2 min
Retention Time (Enantiomer 2) 15.8 min
Resolution (Rs) 2.8
Tailing Factor (Tf) 1.0 (for both peaks)
Theoretical Plates (N) > 80,000 (for both peaks)
Rationale and Insights

Chiral GC offers very high resolution due to the high efficiency of capillary columns. The derivatization step, while adding to the sample preparation time, is often essential for achieving good chromatography of polar or functionalized molecules like the target analyte. The trifluoroacetyl derivative is more volatile and less polar than the parent amine, leading to better interaction with the cyclodextrin stationary phase and improved peak shape. While highly efficient, GC is limited to thermally stable and volatile (or volatilizable) compounds, and the derivatization step can be a source of variability if not carefully controlled.

Diagram: GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing derivatization Derivatize with TFAA injection Inject Sample (1 µL) derivatization->injection separation Temperature Programmed Separation on CHIRALDEX® G-TA injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calculation Calculate % Enantiomeric Excess integration->calculation

Caption: Workflow for chiral GC analysis.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to ensure its reliability, accuracy, and precision. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12]

Key Validation Parameters:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomers and from any impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., from the limit of quantification to 120% of the specification for the minor enantiomer).

  • Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples spiked with a known amount of the minor enantiomer.

  • Precision: The degree of agreement among individual test results. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling the level of the undesired enantiomer.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

A self-validating system is one where system suitability tests (SSTs) are performed before each analysis to ensure the chromatographic system is performing adequately. Typical SST parameters for chiral separations include resolution, tailing factor, and the repeatability of injections.

Comparative Summary and Conclusion

The selection of the most appropriate technique for the enantiomeric purity analysis of this compound requires a careful consideration of the specific analytical needs.

FeatureChiral HPLCChiral SFCChiral GC
Speed ModerateFastModerate (including derivatization)
Resolution Good to ExcellentExcellentVery High
Solvent Consumption HighLowVery Low
Sample Throughput ModerateHighModerate
Sample Preparation SimpleSimpleRequires Derivatization
Applicability BroadBroadVolatile & Thermally Stable Compounds
Instrumentation Cost ModerateHighLow to Moderate
"Green" Chemistry PoorGoodExcellent
  • Chiral HPLC remains the workhorse for enantiomeric purity analysis due to its robustness, versatility, and the vast library of available chiral stationary phases. It is an excellent choice for routine quality control applications where high throughput is not the primary concern.

  • Chiral SFC is the superior technique when speed, sample throughput, and reduced environmental impact are critical.[6][7][8] Its ability to provide rapid and high-resolution separations makes it ideal for high-throughput screening in drug discovery and for process development.

  • Chiral GC , when applicable, offers unparalleled resolution and sensitivity. For this compound, the necessity of derivatization adds a layer of complexity to the workflow. However, for trace analysis of the undesired enantiomer, the high efficiency of chiral GC can be a significant advantage.

Ultimately, the choice of technique is a balance between performance, speed, cost, and the specific requirements of the analytical task at hand. For the enantiomeric purity analysis of this compound, both HPLC and SFC with polysaccharide-based CSPs represent excellent and reliable choices, with SFC offering a clear advantage in terms of speed and sustainability. Chiral GC is a powerful, high-resolution alternative, provided that the derivatization step is carefully optimized and controlled.

References

  • Benchchem. (2025). The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide. Benchchem.
  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • Benchchem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Benchchem.
  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • ResearchGate. (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • Šatínský, D., & Chocholouš, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(10), 2625-2655.
  • Dong, M. W. (2014). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 32(11), 856-865.
  • YMC. (2020). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Iwasa, K., et al. (2009). Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS. Phytochemistry, 70(2), 198-206.
  • Zhang, T., Nguyen, D., & Franco, P. (2011). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology, 715, 197-208.
  • Research Journal of Pharmacy and Technology. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Phenomenex. (n.d.).
  • Tiritan, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1935.
  • Fogassy, E., et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality, 13(9), 568-570.
  • Benchchem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy. Benchchem.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Chromatography Today. (2023). Should I use SFC or HPLC for my Analysis?.
  • Lomsugarit, S., et al. (2020). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 25(21), 5087.
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1084-1092.
  • Hinshaw, J. V. (2005). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 23(10), 1044-1052.
  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Regis Technologies.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Physical Science and Technology, 523-535.
  • Shimadzu Scientific Instruments. (2022, October 3). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research [Video]. YouTube.
  • Thermo Scientific Chemicals. (n.d.). 7-Hydroxy-1,2,3,4-tetrahydroquinoline, 96% 5 g. Thermo Fisher Scientific.
  • CymitQuimica. (n.d.). This compound. CymitQuimica.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 725-754.
  • Hoffman, J. M. (1994). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline. U.S. Patent No. 5,283,336. Washington, DC: U.S.
  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem.
  • Dhaka University Journal of Pharmaceutical Sciences. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Semantic Scholar. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Makino, Y., et al. (1990). Confirmation of the enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline in the mouse brain and foods applying gas chromatography/mass spectrometry with negative ion chemical ionization. Biomedical & Environmental Mass Spectrometry, 19(7), 415-419.
  • VTechWorks. (n.d.).
  • BGB Analytik. (n.d.). CHIRAL Handbook. BGB Analytik.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • ResearchGate. (2021). (PDF) Chiral Alkaloid Analysis.
  • Pharmacia. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia.
  • OUCI. (n.d.). Chiral Alkaloid Analysis. OUCI.
  • National Center for Biotechnology Information. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC.
  • ResearchGate. (n.d.). Comparative analysis of chiral separation performance Comparison of....
  • White Rose eTheses Online. (n.d.). Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. White Rose eTheses Online.
  • PubMed. (2014).
  • MDPI. (2021). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.
  • ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
  • Sigma-Aldrich. (n.d.). Astec CHIRALDEX and Supelco DEX Chiral GC Columns. Sigma-Aldrich.
  • ResearchGate. (n.d.). (PDF) Chiral Gas Chromatography.
  • ResearchGate. (2025). Enantioseparation of compound 7 on Chiralpak AS-H with scCO2/MeOH (blue....
  • ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases.
  • ResearchGate. (2025). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • PubMed. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. PubMed.
  • ResearchGate. (2025). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
  • FAGG. (n.d.).
  • LCGC International. (2013). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.

Sources

Unambiguous Structure Elucidation: A Comparative Guide to 2D NMR Techniques for Confirming 7-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and chemical research, the precise structural characterization of heterocyclic compounds is paramount. Isomeric ambiguity can lead to significant deviations in biological activity and physicochemical properties. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural confirmation of 7-Methyl-1,2,3,4-tetrahydroquinoline, a crucial scaffold in medicinal chemistry.

The Challenge: Distinguishing Isomers

The synthesis of this compound can potentially yield other isomers, such as the 5-, 6-, or 8-methyl analogs. One-dimensional (1D) ¹H and ¹³C NMR spectra, while informative, can often be ambiguous for closely related isomers, necessitating the use of more advanced 2D NMR methods.

The Solution: A Multi-faceted 2D NMR Approach

A combination of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a robust and self-validating system for unambiguous structural assignment.[1][2][3]

1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is the foundational step in tracing the proton-proton coupling network within a molecule.[1][4][5] It reveals which protons are adjacent to each other, typically separated by two to three bonds. For this compound, the COSY spectrum is expected to show correlations between the protons on the aliphatic portion of the molecule (C2, C3, and C4).

2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[6][7][8][9][10] This technique is highly sensitive and provides a clear map of all C-H one-bond connections.[7][8] By combining the information from the ¹H and ¹³C NMR spectra with the HSQC data, each protonated carbon can be definitively assigned.

3. HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range C-H Framework

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons that are separated by two to four bonds.[6][7][11][12][13] This "long-range" information is critical for connecting different spin systems and for placing substituents, such as the methyl group in our target molecule, on the aromatic ring. For this compound, the key HMBC correlations will be from the methyl protons to the aromatic carbons, definitively establishing its position at C7.

Experimental Protocol and Data Interpretation

Experimental Workflow

Caption: Experimental workflow for 2D NMR analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to obtain initial chemical shift information.

  • COSY Acquisition: Perform a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • HSQC Acquisition: Run a gradient-selected HSQC experiment to identify one-bond ¹H-¹³C correlations.

  • HMBC Acquisition: Acquire a gradient-selected HMBC experiment, optimized for a long-range coupling constant of 8 Hz, to determine two- and three-bond ¹H-¹³C correlations.

Data Interpretation: A Logical Approach

The process of piecing together the structure is a logical progression, starting with the most straightforward correlations and building up to the complete molecular picture.

structure_elucidation cluster_cosy COSY Data cluster_hsqc HSQC Data cluster_hmbc HMBC Data cluster_deduction Structural Deduction H2_H3 H2 ↔ H3 Aliphatic_Chain Aliphatic Ring Fragment (-CH₂-CH₂-CH₂-) H2_H3->Aliphatic_Chain H3_H4 H3 ↔ H4 H3_H4->Aliphatic_Chain C2_H2 C2-H2 C2_H2->Aliphatic_Chain C3_H3 C3-H3 C3_H3->Aliphatic_Chain C4_H4 C4-H4 C4_H4->Aliphatic_Chain C5_H5 C5-H5 Aromatic_Ring Substituted Benzene Ring C5_H5->Aromatic_Ring C6_H6 C6-H6 C6_H6->Aromatic_Ring C8_H8 C8-H8 C8_H8->Aromatic_Ring C_Me_H_Me C-CH₃ ↔ H-CH₃ Methyl_Position Methyl Group at C7 C_Me_H_Me->Methyl_Position H_Me_C7 H-CH₃ → C7 H_Me_C7->Methyl_Position H_Me_C6 H-CH₃ → C6 H_Me_C6->Methyl_Position H_Me_C8 H-CH₃ → C8 H_Me_C8->Methyl_Position H8_C7 H8 → C7 Final_Structure 7-Methyl-1,2,3,4- tetrahydroquinoline H8_C7->Final_Structure H8_C4a H8 → C4a H8_C4a->Final_Structure H5_C7 H5 → C7 H5_C7->Final_Structure H5_C4 H5 → C4a H5_C4->Final_Structure Aliphatic_Chain->Final_Structure Aromatic_Ring->Final_Structure Methyl_Position->Final_Structure

Caption: Logical flow for structure elucidation from 2D NMR data.

Comparative Data Summary

The following table summarizes the key expected 2D NMR correlations that would confirm the structure of this compound and differentiate it from a potential isomer, 6-Methyl-1,2,3,4-tetrahydroquinoline.

Correlation Type This compound (Expected) 6-Methyl-1,2,3,4-tetrahydroquinoline (Expected) Significance
COSY H2 ↔ H3, H3 ↔ H4H2 ↔ H3, H3 ↔ H4Confirms the -CH₂-CH₂-CH₂- fragment in the saturated ring.
H5 ↔ H6, H6 ↔ H8 (weak)H5 ↔ H7, H7 ↔ H8Differentiates aromatic proton coupling patterns.
HSQC C2-H2, C3-H3, C4-H4, C5-H5, C6-H6, C8-H8, C(CH₃)-H(CH₃)C2-H2, C3-H3, C4-H4, C5-H5, C7-H7, C8-H8, C(CH₃)-H(CH₃)Assigns directly bonded C-H pairs.
HMBC (Key) H(CH₃) → C6, C7, C8 H(CH₃) → C5, C6, C7 Unambiguously determines the position of the methyl group.
H5 → C4, C7, C4aH5 → C4, C7, C4aConfirms connectivity between the aromatic and aliphatic rings.
H8 → C4a, C6, C7H8 → C4a, C6, C7Confirms connectivity between the aromatic and aliphatic rings.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an irrefutable method for the structural elucidation of this compound. The long-range correlations observed in the HMBC spectrum are particularly decisive in pinpointing the exact location of the methyl substituent on the aromatic ring, thereby resolving any isomeric ambiguity. This comprehensive approach ensures the scientific integrity of the structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Grokipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • chemeurope.com. Correlation spectroscopy. [Link]

  • ResearchGate. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. [Link]

  • Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • JEOL. COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. [Link]

  • JoVE. 2D NMR: Overview of Heteronuclear Correlation Techniques. [Link]

  • CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

A Researcher's Guide to Deconvoluting the Selectivity of 7-Methyl-1,2,3,4-tetrahydroquinoline-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, particularly in oncology, the 7-Methyl-1,2,3,4-tetrahydroquinoline scaffold has emerged as a promising starting point for the development of potent kinase inhibitors.[1][2][3] However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity.[4] The conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target activities that can result in toxicity or unforeseen polypharmacology.[4][5][6] This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of this compound-based inhibitors, ensuring a thorough understanding of their selectivity profile. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer insights into the interpretation of the resulting data.

The Imperative of Kinase Inhibitor Selectivity Profiling

The development of selective kinase inhibitors is a cornerstone of modern drug discovery.[7] While a lack of selectivity can sometimes be harnessed for multi-targeted therapies, it more commonly leads to adverse drug reactions.[8][9][10] Therefore, early and comprehensive profiling of a compound's activity across a broad range of kinases is not merely a regulatory requirement but a critical step in validating its therapeutic potential and de-risking its clinical development.[11][12] For the this compound series, understanding which of the over 500 human kinases are inhibited is paramount to advancing the most promising candidates.[4]

Strategic Approach to Cross-Reactivity Assessment

A multi-tiered approach is essential for a holistic understanding of an inhibitor's selectivity. This typically begins with broad, high-throughput screening to identify potential off-targets, followed by more focused quantitative assays to determine the potency of these interactions. Finally, cell-based assays are crucial to confirm target engagement and assess the inhibitor's activity in a more physiologically relevant context.[5][8]

Tier 1: Broad Kinome Profiling

The initial step involves screening the lead this compound-based inhibitor (hereafter referred to as 7-MTHQ-I ) against a large, representative panel of kinases. This provides a global view of its selectivity and identifies potential off-target interactions that warrant further investigation.

Recommended Methodology: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a robust and widely used method for assessing kinase inhibitor selectivity.[13][14][15] It employs a competition binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.[13][16] The assay is ATP-independent, which means it measures the true thermodynamic binding affinity (dissociation constant, Kd) rather than the IC50, which can be influenced by ATP concentration.[14][16]

Experimental Workflow: KINOMEscan® Profiling

G cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification Immobilized_Ligand Immobilized Active-Site Directed Ligand Incubation Incubation of Kinase, Ligand, and 7-MTHQ-I Immobilized_Ligand->Incubation Tagged_Kinase DNA-Tagged Kinase Tagged_Kinase->Incubation Test_Compound 7-MTHQ-I Test_Compound->Incubation Capture Capture of Kinase-Ligand Complex Incubation->Capture Wash Wash to Remove Unbound Components Capture->Wash Elution Elution Wash->Elution qPCR qPCR Quantification of Kinase-Associated DNA Tag Elution->qPCR

Caption: KINOMEscan® Experimental Workflow.

Data Presentation: Kinome Selectivity Profile of 7-MTHQ-I

The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Kinase TargetPercent of Control (%) @ 1 µM 7-MTHQ-I
Primary Target: Kinase X 2.5
Off-Target 1: Kinase Y15.8
Off-Target 2: Kinase Z35.2
... (other kinases)> 50

This is a hypothetical representation of data.

Tier 2: Quantitative Assessment of Off-Target Inhibition

Once potential off-targets are identified, the next step is to quantify the inhibitory potency of 7-MTHQ-I against these kinases. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) in an enzymatic assay.

Recommended Methodology: In Vitro Kinase Activity Assay

Radiometric assays, such as those utilizing [³³P]-ATP, are considered a gold standard for their direct and robust measurement of substrate phosphorylation.[8] Alternatively, non-radiometric methods like mobility shift assays or luminescence-based assays (e.g., ADP-Glo™) offer higher throughput and avoid the need for radioactive materials.[11]

Experimental Protocol: Radiometric [³³P]-ATP Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified off-target kinase, its specific peptide substrate, and a buffer containing MgCl₂ and ATP (spiked with [³³P]-ATP).

  • Inhibitor Addition: Add varying concentrations of 7-MTHQ-I (typically in a 10-point dose-response curve) to the reaction mixture. Include a DMSO control (vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [³³P]-ATP will not.

  • Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [³³P]-ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values for 7-MTHQ-I Against Primary and Off-Targets

Kinase TargetIC50 (nM)
Primary Target: Kinase X 15
Off-Target 1: Kinase Y150
Off-Target 2: Kinase Z850

This is a hypothetical representation of data.

Tier 3: Cellular Target Engagement

Biochemical assays provide valuable information on direct enzyme inhibition, but they do not fully recapitulate the complex environment inside a living cell.[8] Cellular thermal shift assays (CETSA®) have emerged as a powerful tool to directly measure the engagement of a compound with its target protein in a cellular context.[17][18][19][20] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[17][21]

Recommended Methodology: Cellular Thermal Shift Assay (CETSA®)

Experimental Workflow: CETSA®

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Compound_Treatment Treat with 7-MTHQ-I or Vehicle Cells->Compound_Treatment Heating Heat to a Range of Temperatures Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Western_Blot Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Western_Blot

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Data Presentation: Thermal Shift of Target Kinases in the Presence of 7-MTHQ-I

The results are presented as melt curves, plotting the amount of soluble protein at different temperatures. A shift in the curve to the right indicates target stabilization by the compound.

Kinase TargetApparent Melting Temperature (Tm) without 7-MTHQ-I (°C)Apparent Melting Temperature (Tm) with 10 µM 7-MTHQ-I (°C)Thermal Shift (ΔTm) (°C)
Primary Target: Kinase X 48.555.2+6.7
Off-Target 1: Kinase Y52.153.5+1.4
Off-Target 2: Kinase Z50.350.6+0.3

This is a hypothetical representation of data.

Interpretation and Next Steps

The collective data from these tiered assays provide a comprehensive selectivity profile for 7-MTHQ-I.

  • High Selectivity: A highly selective inhibitor will show potent inhibition of the primary target (low IC50 and significant thermal shift) with minimal activity against off-targets (high IC50s and negligible thermal shifts).

  • Moderate Selectivity: If 7-MTHQ-I demonstrates activity against a limited number of related kinases, further structure-activity relationship (SAR) studies may be warranted to improve selectivity.[22][23]

  • Low Selectivity: Broad activity across multiple kinase families may indicate that the this compound scaffold in its current form is not ideal for developing a selective inhibitor and may require significant medicinal chemistry efforts to mitigate off-target effects.[24]

It is also crucial to consider that some off-target effects may not be detrimental and could even contribute to the therapeutic efficacy of the compound.[8][9] However, any significant off-target activity must be carefully evaluated for potential safety liabilities.

Conclusion

A thorough and systematic evaluation of cross-reactivity is indispensable in the development of this compound-based kinase inhibitors. By employing a tiered approach that combines broad kinome screening, quantitative biochemical assays, and cell-based target engagement studies, researchers can gain a deep understanding of their compound's selectivity profile. This knowledge is critical for making informed decisions, optimizing lead candidates, and ultimately developing safer and more effective targeted therapies.

References

  • Bamborough, P., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(8), e23837. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523–20528. [Link]

  • Goldstein, D. M., et al. (2008). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 13(4), 299–311. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939–950. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241–1249. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe and compliant disposal of 7-Methyl-1,2,3,4-tetrahydroquinoline. As researchers and drug development professionals, our work extends beyond the bench; it includes a steadfast commitment to safety and environmental stewardship. This document provides essential, immediate, and procedural guidance rooted in established safety protocols and regulatory standards. The causality behind each step is explained to ensure that these procedures become an intuitive part of your laboratory's safety culture.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound, like other substituted tetrahydroquinolines, is a chemical that demands careful management. Its hazard profile dictates that it cannot be treated as common waste.

Based on data from representative safety data sheets (SDS) for methyl-substituted tetrahydroquinolines, the primary hazards include:

  • Acute Toxicity : The compound is classified as harmful if swallowed and harmful in contact with skin.[1][2][3]

  • Irritation : It is known to cause skin and serious eye irritation.[4][5] Some formulations may also cause respiratory irritation.[4][5][6]

  • Environmental Hazard : Related compounds are recognized as being harmful to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[2]

  • Potential for Carcinogenicity : The parent compound, 1,2,3,4-tetrahydroquinoline, is classified as a potential carcinogen.[7][8]

These hazards underscore why this chemical is designated as hazardous waste. Its disposal is governed by stringent federal and local regulations to mitigate risks to human health and the ecosystem.

Table 1: GHS Hazard Classification Summary for Substituted Tetrahydroquinolines

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 or 4 H301/H302: Toxic or Harmful if swallowed[5]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[5][6]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[5][6]
Carcinogenicity Category 1B H350: May cause cancer[7]
Aquatic Hazard (Chronic) Category 3 H412: Harmful to aquatic life with long lasting effects

Note: Classification can vary based on the specific isomer and supplier. Always consult the specific SDS for the material in your possession.

Regulatory Framework: The Mandate for Compliance

In the United States, the management and disposal of hazardous chemicals like this compound are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The regulations, detailed in Title 40 of the Code of Federal Regulations (CFR), establish a "cradle-to-grave" approach to hazardous waste management.[9][10]

As a generator of hazardous waste, you are legally responsible for:

  • Accurate Identification : Correctly identifying and classifying all chemical waste.[11]

  • Proper Management : Ensuring waste is stored safely, in compatible and correctly labeled containers.[11][12]

  • Compliant Disposal : Transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) using a certified transporter and a manifest tracking system.[11]

State and local agencies may have additional, often more stringent, requirements.[9] Non-compliance can lead to significant penalties, making adherence to these protocols essential.

Operational Protocol: Step-by-Step Disposal Procedures

This protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection.

Step 1: Waste Identification and Containerization

The moment you decide a chemical is no longer usable, it becomes a waste product and must be managed accordingly.[13]

  • Use a Designated Container :

    • Whenever possible, collect waste in its original container.[14]

    • If the original container is not available or compromised, use a new, compatible container made of appropriate material (e.g., glass or chemically resistant plastic) with a leak-proof, screw-on cap.[15][16] Never use food containers.[16]

    • Ensure the container is clean and dry before adding waste.

  • Label Immediately and Clearly :

    • Attach a "Hazardous Waste" tag to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and any other components in the waste mixture.

    • Avoid using abbreviations or chemical formulas.

  • Manage Volume :

    • Keep the container closed at all times, except when adding waste.[15]

    • Do not overfill. Leave at least one inch of headspace to allow for vapor expansion.[16]

Step 2: Segregation and Safe Storage

Proper storage is crucial to prevent dangerous reactions and environmental contamination.

  • Segregate Incompatibles : Store this waste away from incompatible materials, particularly strong oxidizing agents.[2][16] Consult your institution's chemical segregation chart for detailed guidance.[12]

  • Use Secondary Containment : Always place the waste container inside a larger, chemically compatible secondary container, such as a lab tray or bin.[15] The secondary container must be able to hold 110% of the volume of the primary container to contain any potential leaks or spills.[15]

  • Designated Storage Area : Store the contained waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation.[12] This area should be well-ventilated, away from sinks, and clearly marked.

Step 3: Handling Contaminated Materials and Empty Containers

Items contaminated with this compound are also considered hazardous waste.

  • Solid Waste :

    • Collect chemically contaminated personal protective equipment (PPE) like gloves and absorbent paper in a clear plastic bag.[15]

    • Double-bag the waste, label it as "Hazardous Waste" with the chemical contaminant's name, and store it for collection.[15]

  • Empty Container Decontamination :

    • An "empty" container is not safe for regular disposal until decontaminated.

    • Protocol: Triple Rinsing :

      • Select a solvent capable of dissolving the chemical residue.

      • Rinse the container thoroughly with a small amount of the solvent.

      • Pour the rinsate into a designated hazardous waste container for liquid waste.[12][13]

      • Repeat this process two more times.

      • The collected rinsate is now hazardous waste and must be disposed of through your institution's waste program.[13]

    • Once triple-rinsed, deface or remove the original label and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.[12]

Step 4: Arranging for Disposal

Hazardous waste must be collected by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

  • Adhere to Accumulation Limits : Be aware of the time and quantity limits for storing hazardous waste. For example, many institutions require waste to be collected within 90 days of the start date on the label.[15]

  • Request Pickup : Follow your institution's specific procedure to request a waste collection before limits are reached.[14][15]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound and associated materials.

G Disposal Workflow for this compound cluster_generation Point of Generation cluster_characterization Waste Characterization cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_container Empty Container Stream cluster_disposal Final Disposal WasteGen Waste Generated Decision1 Waste Type? WasteGen->Decision1 LiquidWaste Unused Product or Collected Rinsate Decision1->LiquidWaste Liquid SolidWaste Contaminated PPE, Spill Debris Decision1->SolidWaste Solid EmptyContainer Empty Stock Bottle Decision1->EmptyContainer Empty Container ContainerizeLiquid 1. Select Compatible, Leak-Proof Container LiquidWaste->ContainerizeLiquid LabelLiquid 2. Attach 'Hazardous Waste' Label & List Contents ContainerizeLiquid->LabelLiquid StoreLiquid 3. Store in Ventilated SAA with Secondary Containment LabelLiquid->StoreLiquid Ready Ready for Collection StoreLiquid->Ready ContainerizeSolid 1. Double-Bag in Clear Plastic Bags SolidWaste->ContainerizeSolid LabelSolid 2. Attach 'Hazardous Waste' Label & List Contaminant ContainerizeSolid->LabelSolid StoreSolid 3. Store in Designated Area LabelSolid->StoreSolid StoreSolid->Ready TripleRinse 1. Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse CollectRinsate 2. Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate DisposeContainer 3. Deface Label & Dispose of Clean Container TripleRinse->DisposeContainer CollectRinsate->ContainerizeLiquid Add to Liquid Waste Pickup Schedule Pickup with Licensed Waste Contractor / EH&S Ready->Pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methyl-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

7-Methyl-1,2,3,4-tetrahydroquinoline belongs to the family of aromatic amines, a class of compounds known for their potential toxicity.[3] The primary hazards associated with structurally similar compounds include:

  • Acute Toxicity: These compounds can be toxic if swallowed.

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1][4]

  • Carcinogenicity: Some quinoline derivatives are suspected carcinogens.[5]

  • Dermal Absorption: A critical and often underestimated risk is that many aromatic amines can be readily absorbed through the skin.[3][6]

Therefore, our personal protective equipment (PPE) strategy is not merely a checklist but a comprehensive barrier system designed to mitigate these specific risks.

Core Directive: A Multi-Layered PPE Approach

A robust PPE plan is your primary defense against chemical exposure. The following table outlines the essential PPE for handling this compound.

Body Part Protection Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Given the potential for dermal absorption of aromatic amines, it is crucial to select gloves with an appropriate thickness (at least 5 mils is a good starting point).[7] Always check the manufacturer's glove compatibility charts for specific breakthrough times. For prolonged handling or in situations with a high risk of splashing, double-gloving is a prudent measure.[7]
Eyes Safety GogglesChemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors.[1][7] Standard safety glasses with side shields do not offer sufficient protection.[7]
Body Laboratory CoatA long-sleeved, knee-length laboratory coat must be worn and kept fastened.[7] This protects your skin and personal clothing from incidental contact. For larger quantities or procedures with a higher splash risk, consider a chemically resistant apron over your lab coat.
Respiratory NIOSH-approved RespiratorA respirator is necessary when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization. A half-mask or full-face respirator with organic vapor cartridges is recommended.[5][7] In cases where particulates may be generated, a P100 filter should be added. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing, as mandated by OSHA.[8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is paramount for minimizing exposure risk.

Pre-Handling Safety Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1]

  • Assemble all Materials: Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Review the SDS: Always consult the Safety Data Sheet for the most up-to-date handling and emergency information.[9]

Workflow for Safe Handling:

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Don_PPE 1. Don PPE (Gloves, Goggles, Lab Coat) Weigh 2. Weigh Compound Don_PPE->Weigh Transfer 3. Transfer to Reaction Vessel Weigh->Transfer Clean 4. Clean Spatula and Weigh Boat Transfer->Clean Dispose_Waste 5. Dispose of Contaminated Waste Clean->Dispose_Waste Doff_PPE 6. Doff PPE in Correct Order Dispose_Waste->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for handling this compound.

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

Type of Exposure Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Absorb the spill with an inert material such as vermiculite or sand. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
Major Spill Evacuate the area and contact your institution's environmental health and safety department immediately.
Emergency Response Flowchart:

G cluster_skin Skin/Eye Contact cluster_inhalation Inhalation cluster_spill Spill Start Exposure Event Flush Flush with Water (15 min) Start->Flush Fresh_Air Move to Fresh Air Start->Fresh_Air Evacuate Evacuate Area Start->Evacuate Remove_Clothing Remove Contaminated Clothing Flush->Remove_Clothing Medical Seek Immediate Medical Attention Remove_Clothing->Medical Fresh_Air->Medical Notify_EHS Notify EHS Evacuate->Notify_EHS

Caption: Immediate actions for exposure or spills.

Disposal of Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle of any hazardous chemical.

  • Contaminated PPE: All disposable PPE, including gloves, should be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after use.[2]

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous waste. Do not pour it down the drain. Follow your institution's and local regulations for chemical waste disposal. Handle uncleaned containers as you would the product itself.

By integrating these principles of hazard awareness, meticulous planning, and procedural discipline, you can confidently and safely incorporate this compound into your research endeavors.

References

  • School Chemistry Laboratory Safety Guide. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • NIOSH pocket guide to chemical hazards. Johns Hopkins Lab Safety. [Link]

  • SAFETY DATA SHEET for 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Fisher Scientific. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Chicago. [Link]

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
7-Methyl-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.